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  • Product: Oil blue N
  • CAS: 2646-15-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Oil Blue N

For Researchers, Scientists, and Drug Development Professionals Introduction Oil Blue N, also known by its synonym Solvent Blue 14 and Colour Index name C.I. 61555, is a synthetic, oil-soluble dye belonging to the anthra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oil Blue N, also known by its synonym Solvent Blue 14 and Colour Index name C.I. 61555, is a synthetic, oil-soluble dye belonging to the anthraquinone class of colorants.[1][2][3] Its chemical structure, 1,4-bis(isopentylamino)anthracene-9,10-dione, imparts a distinct greenish-blue hue and renders it soluble in a variety of organic solvents.[3] This property makes it a valuable agent in numerous industrial and scientific applications, including as a colorant for oils, waxes, and plastics, and notably as a histological stain for lipids in biological research.[1][3] This technical guide provides a comprehensive overview of the chemical properties of Oil Blue N, including detailed quantitative data, experimental protocols for its characterization, and an illustration of its chemical synthesis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Oil Blue N are summarized in the tables below. This data is essential for its handling, application, and for predicting its behavior in various chemical environments.

Table 1: General Chemical Properties of Oil Blue N
PropertyValueReference(s)
Chemical Name 1,4-bis(isopentylamino)anthracene-9,10-dione[3]
Synonyms Solvent Blue 14, C.I. 61555[1][2][3]
CAS Number 2646-15-3[1]
Molecular Formula C₂₄H₃₀N₂O₂[1]
Molecular Weight 378.51 g/mol [1]
Appearance Dark violet-maroon powder[3]
Table 2: Physicochemical Properties of Oil Blue N
PropertyValueNotesReference(s)
Melting Point 112-114 °C[3]
Boiling Point Not availableData for the related compound Solvent Blue 35 (C₂₂H₂₆N₂O₂) is 568.7 °C (Predicted).[4]
Density Not availableData for the related compound Solvent Blue 35 is 1.179 g/cm³ (Predicted).[4]
λmax (in acetone) 596 nm, 644 nm (secondary peak)The primary absorption maximum indicates its characteristic blue color.[3]
λmax (in DCM) Not available
Table 3: Solubility Profile of Oil Blue N

The solubility of Oil Blue N is a critical parameter for its application. It is generally characterized by its high solubility in nonpolar organic solvents and insolubility in water.

SolventSolubilityNotesReference(s)
Water Insoluble[3]
Acetone Soluble (1% solution results in a turbid, blue to very deep blue solution)[3]
Toluene Soluble[3]
Butyl acetate Soluble[3]
Ethanol Slightly soluble[3]
Cellosolve Soluble[3]

Synthesis of Oil Blue N

Oil Blue N is synthesized via a condensation reaction between 1,4-dihydroxyanthracene-9,10-dione (Quinizarin) and 3-methylbutan-1-amine (isoamylamine).[3] This reaction is characteristic of the synthesis of many anthraquinone dyes, where the hydroxyl groups of the anthraquinone core are displaced by amino groups.

Caption: Synthesis of Oil Blue N via condensation.

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of key chemical properties of Oil Blue N. These protocols are intended as a guide and may require optimization based on available instrumentation and specific research requirements.

Determination of Melting Point

The melting point of Oil Blue N can be determined using a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered Oil Blue N is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

  • Replicate Measurements: The procedure should be repeated at least twice, and the average of the consistent readings should be reported.

Determination of Solubility

A gravimetric method can be employed to quantitatively determine the solubility of Oil Blue N in various organic solvents.

Methodology:

  • Preparation of Saturated Solution: An excess amount of Oil Blue N is added to a known volume of the desired solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Solid: The saturated solution is allowed to stand, and a known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any suspended particles.

  • Solvent Evaporation: The withdrawn aliquot is placed in a pre-weighed container, and the solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the dye.

  • Mass Determination: The container with the dried residue is weighed, and the mass of the dissolved Oil Blue N is determined by subtracting the initial weight of the container.

  • Calculation: The solubility is calculated and expressed in grams of solute per 100 mL of solvent ( g/100 mL) at the specified temperature.

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of Oil Blue N.

Methodology:

  • Solvent Selection: A suitable solvent in which Oil Blue N is readily soluble and that is transparent in the visible region of the electromagnetic spectrum (e.g., acetone, toluene) is chosen.

  • Preparation of Stock Solution: A stock solution of Oil Blue N of a known concentration (e.g., 10 mg/L) is prepared by accurately weighing the dye and dissolving it in a known volume of the chosen solvent.

  • Preparation of Working Solutions: A series of dilutions are made from the stock solution to obtain working solutions of lower concentrations.

  • Spectrophotometer Setup: The spectrophotometer is calibrated using the pure solvent as a blank.

  • Spectral Scan: The absorbance of one of the working solutions is measured over a wavelength range of approximately 400 nm to 800 nm to obtain the full absorption spectrum and to identify the λmax.

  • Absorbance Measurement at λmax: The absorbance of all the working solutions is measured at the determined λmax.

  • Data Analysis: A calibration curve of absorbance versus concentration can be plotted to verify Beer-Lambert's law for the dye in the chosen solvent.

Safety and Handling

Oil Blue N is classified as a chemical that can cause skin and serious eye irritation.[3] Therefore, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Oil Blue N possesses a well-defined set of chemical and physical properties that make it a versatile dye for various applications. Its anthraquinone structure provides thermal and chemical stability, while the isopentylamino substituents confer its characteristic color and solubility in organic media. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this compound, which is crucial for its effective use in research and development. Further investigation into its quantitative solubility in a broader range of solvents and the determination of other physicochemical parameters such as its boiling point and density would provide an even more complete understanding of this important dye.

References

Exploratory

Solubility Profile of Oil Blue N in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of Oil Blue N (C.I. Solvent Blue 14) in various organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Oil Blue N (C.I. Solvent Blue 14) in various organic solvents. Due to limited publicly available quantitative data for Oil Blue N, this guide also includes solubility data for its close structural analogs, Solvent Blue 35 (Sudan Blue II) and Disperse Blue 134. This information is critical for applications in histology, materials science, and formulation development where precise control over dye concentration is essential.

Core Topic: Solubility Characteristics

Oil Blue N, an anthraquinone-based dye, is characterized by its lipophilic nature, rendering it readily soluble in many organic solvents while being virtually insoluble in water.[1] Its solubility is a key factor in its application as a colorant for oils, fats, waxes, and plastics.[1][2] The general solubility trend indicates good solubility in aromatic hydrocarbons, esters, and ketones, and lower solubility in short-chain alcohols.[1]

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for Oil Blue N and its analogs. It is important to note the specific compound for which the data is provided.

Table 1: Solubility of Oil Blue N (C.I. Solvent Blue 14)

SolventSolubilityAppearanceReference
Acetone1% (w/v)Turbid, blue to very deep blue[3]

Qualitative descriptors from various sources indicate that Oil Blue N is soluble in toluene, butyl acetate, and cellosolve, and slightly soluble in alcohol.[1]

Table 2: Solubility of Solvent Blue 35 (C.I. 61554)

SolventSolubility (g/L) at 20°CMolar Solubility (M)Reference
Dichloromethane171.30.489[4][5][6][7]
Methylbenzene (Toluene)86.30.246[4][5][6][7]
Butyl Acetate22.30.064[4][5][6][7]
Acetone13.60.039[4][5][6][7]
Ethyl Alcohol2.60.007[4][5][6][7]
Chloroform4 g/L0.011[8]
Dimethyl Sulfoxide (DMSO)Slightly Soluble-[8]
WaterInsoluble-[8][9]

Table 3: Solubility of Disperse Blue 134 (C.I. Solvent Blue 36)

SolventSolubilityMolar Solubility (M)Reference
Toluene0.01 g / 10 mL (1 g/L)0.003

Experimental Protocols

The following section outlines a detailed methodology for the experimental determination of the solubility of Oil Blue N in organic solvents using the widely accepted shake-flask method followed by spectrophotometric analysis.

Materials and Equipment
  • Oil Blue N (or analog) powder

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or appropriate for the solvent)

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Syringes

Preparation of Standard Solutions and Calibration Curve
  • Stock Solution Preparation: Accurately weigh a known mass of Oil Blue N and dissolve it in a known volume of the chosen organic solvent to prepare a concentrated stock solution.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to create a set of standard solutions with known concentrations.

  • Spectrophotometric Analysis: For each standard solution, measure the absorbance at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent alone should be used as a blank.

  • Calibration Curve Construction: Plot the absorbance values versus the corresponding concentrations of the standard solutions. Perform a linear regression to obtain the equation of the calibration curve (y = mx + c), which will be used to determine the concentration of the saturated solution.

Shake-Flask Method for Solubility Determination
  • Sample Preparation: Add an excess amount of Oil Blue N powder to a series of vials, each containing a known volume of the organic solvent being tested. The presence of undissolved solid is crucial to ensure saturation.[10]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solvent is fully saturated with the dye.[11]

  • Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.[12]

  • Dilution of Saturated Solution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the previously constructed calibration curve. Record the dilution factor.

  • Absorbance Measurement: Measure the absorbance of the diluted saturated solution at the λmax.

Calculation of Solubility
  • Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution from its measured absorbance.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of Oil Blue N in the specific organic solvent at the experimental temperature.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of dye solubility.

experimental_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_calc Phase 3: Calculation prep_stock Prepare Stock Solution (Known Concentration) prep_standards Create Standard Solutions (Serial Dilutions) prep_stock->prep_standards measure_standards Measure Absorbance of Standard Solutions prep_standards->measure_standards prep_saturated Prepare Saturated Solution (Excess Solute + Solvent) equilibrate Equilibrate Saturated Solution (Shake Flask Method) prep_saturated->equilibrate plot_calibration Plot Calibration Curve (Absorbance vs. Concentration) measure_standards->plot_calibration calc_conc Calculate Concentration from Calibration Curve plot_calibration->calc_conc filter_sample Filter Supernatant equilibrate->filter_sample dilute_sample Dilute Filtered Sample filter_sample->dilute_sample measure_sample Measure Absorbance of Diluted Saturated Sample dilute_sample->measure_sample measure_sample->calc_conc calc_solubility Calculate Final Solubility (Concentration x Dilution Factor) calc_conc->calc_solubility

Caption: Experimental workflow for determining dye solubility.

signaling_pathway_logic start Start: Excess Dye in Solvent agitation Agitation (Constant Temp) start->agitation equilibrium Equilibrium Reached agitation->equilibrium settling Settling of Undissolved Dye equilibrium->settling filtration Filtration settling->filtration clear_solution Clear Saturated Solution filtration->clear_solution analysis Spectrophotometric Analysis clear_solution->analysis solubility_value Quantitative Solubility Value analysis->solubility_value

Caption: Logical steps from sample preparation to solubility determination.

References

Foundational

Spectral Properties of Solvent Blue 14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Solvent Blue 14, also known by its Colour Index name C.I. 61555 and CAS number 2646-15-3, is an anthraquinone-based blue dye.[1] Its molecular...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 14, also known by its Colour Index name C.I. 61555 and CAS number 2646-15-3, is an anthraquinone-based blue dye.[1] Its molecular formula is C24H30N2O2, and it has a molecular weight of 378.51 g/mol .[1][2][3][4] This dye is characterized as a green-light blue powder that is insoluble in water but finds solubility in various organic solvents such as acetone, butyl acetate, toluene, and is slightly soluble in alcohol.[1] Its primary applications include the coloring of oils, paraffin, and cosmetics.[1] In a laboratory context, it is utilized as a histological stain for fatty substances in animal tissues.[2][3]

This technical guide provides an in-depth overview of the spectral properties of Solvent Blue 14. Due to the limited availability of specific spectral data for Solvent Blue 14 (CAS 2646-15-3) in publicly accessible literature, this guide also includes data for the structurally similar compound, Solvent Blue 35 (CAS 17354-14-2), for illustrative purposes. The experimental protocols detailed herein are generalized standard procedures for the spectral characterization of dyes.

Physicochemical and Spectral Data

A summary of the available physicochemical properties for Solvent Blue 14 and the spectral properties for the related compound, Solvent Blue 35, are presented below.

Table 1: Physicochemical Properties of Solvent Blue 14

PropertyValueReference
CAS Number2646-15-3[1][2][3]
C.I. NameSolvent Blue 14, 61555[1][4]
Molecular FormulaC24H30N2O2[1][2][3][4]
Molecular Weight378.51 g/mol [1][2][3][4]
AppearanceGreen-light blue powder[1]
SolubilityInsoluble in water; Soluble in acetone, butyl acetate, toluene; Slightly soluble in alcohol[1]

Table 2: Spectral Properties of Solvent Blue 35 (CAS 17354-14-2) in Chloroform

ParameterValueReference
Absorption Maxima (λmax)648-652 nm[5]
Molar Extinction Coefficient (ε)≥16,000 L·mol⁻¹·cm⁻¹[5]

Disclaimer: The spectral data in Table 2 pertains to Solvent Blue 35 (CAS 17354-14-2) and is provided as a reference due to the lack of specific data for Solvent Blue 14 (CAS 2646-15-3). While structurally related, the spectral properties of these two dyes may differ.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the spectral properties of a dye such as Solvent Blue 14.

Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the procedure for measuring the absorption spectrum and calculating the molar absorptivity using a UV-Vis spectrophotometer. The underlying principle is the Beer-Lambert Law, which states a linear relationship between absorbance, concentration, path length, and the molar extinction coefficient (A = εcl).[6][7]

Materials:

  • Solvent Blue 14

  • Appropriate solvent (e.g., chloroform, acetone)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of Solvent Blue 14 and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 400-800 nm for a blue dye).

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and place it in the spectrophotometer. Zero the instrument using this blank.

  • Sample Measurement: Starting with the least concentrated solution, rinse the cuvette with a small amount of the sample solution before filling it. Measure the absorbance of each solution, ensuring the absorbance values fall within the linear range of the instrument (typically below 1.0).

  • Data Analysis:

    • Plot the absorbance at the wavelength of maximum absorbance (λmax) against the concentration of the solutions.

    • Perform a linear regression on the data points.

    • The slope of the resulting line will be the molar absorptivity (ε) in L·mol⁻¹·cm⁻¹, assuming a 1 cm path length.[7]

Determination of Emission Spectrum and Fluorescence Quantum Yield

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield (ΦF) using the comparative method. The quantum yield is the ratio of photons emitted to photons absorbed and is calculated relative to a standard with a known quantum yield.[8][9][10]

Materials:

  • Solvent Blue 14 solution of known absorbance

  • A fluorescence standard with a known quantum yield in the same solvent (if possible)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a dilute solution of Solvent Blue 14 with an absorbance at the excitation wavelength of less than 0.1 to avoid inner filter effects.[8] Prepare a solution of the fluorescence standard with a similar absorbance at the same excitation wavelength.

  • Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Select an appropriate excitation wavelength, typically the λmax of the dye.

  • Emission Spectrum Measurement:

    • Place the cuvette with the sample solution in the spectrofluorometer.

    • Scan the emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light.

    • Record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).

  • Quantum Yield Measurement (Comparative Method):

    • Measure the integrated fluorescence intensity of the Solvent Blue 14 solution.

    • Without changing the instrument settings, measure the integrated fluorescence intensity of the standard solution.

    • Calculate the fluorescence quantum yield using the following equation:[8] Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

      • The subscripts x and st refer to the unknown sample and the standard, respectively.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of a dye.

Spectral_Characterization_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy prep_stock Prepare Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions abs_measure Measure Absorbance of Dilutions prep_dilutions->abs_measure Samples fluor_emission Measure Emission Spectrum prep_dilutions->fluor_emission Sample fluor_qy Measure Quantum Yield (Comparative Method) prep_dilutions->fluor_qy Sample & Standard abs_setup Setup UV-Vis Spectrophotometer abs_blank Measure Blank (Solvent) abs_setup->abs_blank abs_blank->abs_measure abs_plot Plot Absorbance vs. Concentration abs_measure->abs_plot abs_calc Calculate Molar Absorptivity (ε) abs_plot->abs_calc final_data Compile Spectral Properties Data abs_calc->final_data fluor_setup Setup Fluorescence Spectrophotometer fluor_setup->fluor_emission fluor_setup->fluor_qy fluor_emission->final_data fluor_qy->final_data

Caption: Experimental workflow for determining the spectral properties of a dye.

Conclusion

While specific, verified spectral data for Solvent Blue 14 remains elusive in the reviewed literature, this guide provides the fundamental knowledge and standardized protocols for its determination. Researchers are encouraged to perform the described experiments to obtain precise spectral characteristics for their specific samples and experimental conditions. The provided information on the related compound, Solvent Blue 35, can serve as a preliminary reference. The experimental workflows outlined here represent a robust approach to the spectral characterization of this and other solvent dyes, which is crucial for its application in research and development.

References

Exploratory

Technical Guide: Oil Blue N (Solvent Blue 14)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of Oil Blue N, a dye commonly used in laboratory settings for the visualization of lipids. This document...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Oil Blue N, a dye commonly used in laboratory settings for the visualization of lipids. This document outlines its chemical and physical properties, molecular structure, and a representative protocol for its application in histological staining.

Core Compound Information

Chemical Name: 1,4-bis(pentylamino)anthracene-9,10-dione

Synonyms: Solvent Blue 14, Oil Blue N[1]

CAS Number: 2646-15-3[1]

Oil Blue N is an anthraquinone-based dye recognized for its application as a histology stain that binds to lipids.[1] It is utilized to stain fatty substances in animal tissues, rendering them a dark blue color when applied in supersaturated solutions of dilute isopropanol.[2]

Molecular Structure

The molecular structure of Oil Blue N is characterized by a central anthraquinone core with two pentylamino substituents at the 1 and 4 positions.

Molecular Formula: C₂₄H₃₀N₂O₂[1]

SMILES (Simplified Molecular Input Line Entry System): CCCCCNc1ccc(NCCCCC)c2C(=O)c3ccccc3C(=O)c12[3]

InChI (International Chemical Identifier): InChI=1S/C24H30N2O2/c1-3-5-9-15-25-19-13-14-20(26-16-10-6-4-2)22-21(19)23(27)17-11-7-8-12-18(17)24(22)28/h7-8,11-14,25-26H,3-6,9-10,15-16H2,1-2H3[3]

Physicochemical and Quantitative Data

A summary of the key quantitative data for Oil Blue N is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 2646-15-3[1]
Molecular Formula C₂₄H₃₀N₂O₂[1]
Molecular Weight 378.51 g/mol [1]
Appearance Dark blue powder[3]
Melting Point 112-114 °C[3]
Solubility Insoluble in water. Soluble in acetone (1%, turbid, blue to very deep blue), Butyl acetate, Cellosolve, and toluene. Slightly soluble in alcohol.[3][4]
Absorption Maxima (λmax) 596 nm, 644 nm (secondary)[3]
Colour Index Number 61555[3]

Experimental Protocol: Histological Staining of Lipids

Materials:

  • Oil Blue N (Solvent Blue 14) powder

  • Isopropanol (60% and 99%)

  • Distilled water

  • Formalin (10%) for fixation

  • Aqueous mounting medium (e.g., glycerin jelly)

  • Microscope slides

  • Coplin jars or staining dishes

  • Filter paper

Procedure:

  • Preparation of Staining Solution:

    • Prepare a stock solution by dissolving 0.5 g of Oil Blue N in 100 mL of 99% isopropanol.

    • To prepare the working solution, mix 6 mL of the stock solution with 4 mL of distilled water.

    • Allow the working solution to stand for 10-15 minutes and then filter it before use.

  • Tissue Preparation:

    • Cut frozen tissue sections at a thickness of 8-10 µm using a cryostat.

    • Mount the sections on clean microscope slides.

    • Fix the sections in 10% formalin for 5-10 minutes.

    • Rinse the slides briefly with running tap water, followed by a quick rinse in distilled water.

  • Staining:

    • Immerse the slides in 60% isopropanol for 3-5 minutes.

    • Transfer the slides to the filtered Oil Blue N working solution and stain for 10-15 minutes.

  • Differentiation and Counterstaining:

    • Remove the slides from the staining solution and briefly rinse with 60% isopropanol to remove excess stain.

    • Wash the slides thoroughly with distilled water.

    • If nuclear counterstaining is desired, slides can be lightly stained with a suitable nuclear stain like Mayer's Hematoxylin.

  • Mounting:

    • Coverslip the stained sections using an aqueous mounting medium.

Expected Results:

  • Lipid droplets: Dark blue

  • Nuclei (if counterstained): Color corresponding to the counterstain (e.g., blue or red)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the histological staining of lipids using Oil Blue N.

G Experimental Workflow for Oil Blue N Lipid Staining cluster_prep Preparation cluster_stain Staining cluster_post Post-Staining cluster_analysis Analysis prep_solution Prepare Staining Solution (Oil Blue N in Isopropanol) stain Stain with Oil Blue N Solution prep_solution->stain prep_tissue Prepare Tissue Sections (Cryosectioning and Fixation) prep_tissue->stain differentiate Differentiate in 60% Isopropanol stain->differentiate wash Wash with Distilled Water differentiate->wash counterstain Optional: Counterstain Nuclei wash->counterstain mount Mount with Aqueous Medium wash->mount Skip Counterstain counterstain->mount analyze Microscopic Analysis mount->analyze

Caption: Workflow for Lipid Staining with Oil Blue N.

References

Foundational

An In-depth Technical Guide to the Synthesis and Purification of Oil Blue N for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and purification of Oil Blue N (also known as Solvent Blue 35), a widely used anthra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Oil Blue N (also known as Solvent Blue 35), a widely used anthraquinone-based dye. This document details established synthetic protocols, purification methodologies, and presents quantitative data to facilitate its preparation for laboratory applications, including its use as a staining agent and in various material sciences.

Introduction

Oil Blue N, with the chemical name 1,4-bis(butylamino)anthracene-9,10-dione, is a solvent-soluble dye characterized by its vibrant blue color. Its stable anthraquinone core makes it suitable for a variety of applications, including the coloring of plastics, waxes, and hydrocarbon-based solvents[1][2]. In a laboratory setting, it finds use as a histological stain for lipids[3]. The synthesis of Oil Blue N is primarily achieved through the condensation reaction of 1,4-dihydroxyanthraquinone (quinizarin) with n-butylamine[1][4]. This guide provides detailed methodologies for its synthesis and subsequent purification to achieve a high degree of purity suitable for research and development purposes.

Synthesis of Oil Blue N

The synthesis of Oil Blue N involves the reaction of 1,4-dihydroxyanthraquinone with an excess of n-butylamine. Several methods have been reported, primarily differing in the choice of solvent, catalyst, and reaction conditions. The general chemical reaction is depicted below:

Synthesis_Pathway Synthesis Pathway of Oil Blue N 1,4-Dihydroxyanthraquinone 1,4-Dihydroxyanthraquinone Oil Blue N Oil Blue N 1,4-Dihydroxyanthraquinone->Oil Blue N + 2 eq. n-Butylamine n-Butylamine n-Butylamine n-Butylamine->Oil Blue N

Diagram 1: Synthesis Pathway of Oil Blue N
Summary of Synthetic Methods

The following table summarizes various reported methods for the synthesis of Oil Blue N, providing a comparative overview of reaction conditions and outcomes.

MethodReactants & SolventsCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Purity (%)Reference
A 1,4-Dihydroxyanthraquinone, n-Butylamine, WaterAromatic Acid75-852-485.3 - 88.298.2 - 99.2
B 1,4-Dihydroxyanthraquinone, Leucoquinizarin, n-Butylamine, EthanolAcetic Acid, Anhydrous Sodium SulfateReflux1-495.098.6[5]
C Quinizarin, Leucoquinizarin, n-Butylamine, Mono Amyl Amine, MethanolNone specifiedModerate reflux, then 12510 (reflux) + 5-10 (oxidation)Not specifiedNot specified
D 1,4-Ditosylanthraquinone, n-Butylamine, PyridineNone specified100Not specified68Not specified
Detailed Experimental Protocols

Two effective methods for the synthesis of Oil Blue N are detailed below.

Method A: Aqueous Synthesis with Aromatic Acid Catalyst [6]

This method presents a straightforward and environmentally conscious approach by utilizing water as the solvent.

Materials:

  • 1,4-Dihydroxyanthraquinone (35 g)

  • n-Butylamine (50-60 g)

  • Aromatic acid (e.g., benzoic acid, 0.5 g)

  • Water (200 g)

  • 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

Procedure:

  • To the four-necked flask, add 1,4-dihydroxyanthraquinone, n-butylamine, water, and the aromatic acid at room temperature.

  • Stir the mixture and heat to 75-85 °C.

  • Maintain this temperature for 2-4 hours.

  • After the reaction is complete, cool the mixture to below 40 °C.

  • Filter the precipitate using suction filtration.

  • Wash the filter cake three times with hot water.

  • Dry the resulting solid to obtain the Oil Blue N product.

Method B: Synthesis with Leuco-form and Acetic Acid Catalyst [5]

This patented method reports a high yield and purity.

Materials:

  • 1,4-Dihydroxyanthraquinone (20 g)

  • 1,4-Dihydroxyanthraquinone leuco compound (5 g)

  • n-Butylamine (50 g)

  • Ethanol (150 g)

  • Anhydrous sodium sulfate (20 g)

  • Acetic acid (5.8 g)

  • 500 mL reactor with mechanical stirring and thermometer.

Procedure:

  • In the reactor, combine ethanol, anhydrous sodium sulfate, 1,4-dihydroxyanthraquinone, the 1,4-dihydroxyanthraquinone leuco compound, and acetic acid.

  • Add n-butylamine to the mixture.

  • Close the reactor and heat the mixture to reflux for 1 hour.

  • After the reaction, distill off a portion of the ethanol and n-butylamine mixed solvent (approximately 120 g).

  • Add a 15 wt% aqueous sodium hydroxide solution to the remaining mixture for separation.

  • Filter the resulting precipitate.

  • Wash the solid with water.

  • Dry the product to yield Solvent Blue 35.

Purification of Oil Blue N

Purification of the crude Oil Blue N is crucial to remove unreacted starting materials, by-products, and other impurities. The following section details two common purification techniques: recrystallization and column chromatography.

Purification_Workflow Purification Workflow for Oil Blue N cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Dissolve in Hot Solvent Dissolve in Hot Solvent Hot Filtration (optional) Hot Filtration (optional) Dissolve in Hot Solvent->Hot Filtration (optional) Slow Cooling Slow Cooling Hot Filtration (optional)->Slow Cooling Crystal Collection Crystal Collection Slow Cooling->Crystal Collection Washing Washing Crystal Collection->Washing Drying Drying Washing->Drying Pure Oil Blue N Pure Oil Blue N Drying->Pure Oil Blue N Dissolve in Minimum Solvent Dissolve in Minimum Solvent Load onto Column Load onto Column Dissolve in Minimum Solvent->Load onto Column Elution Elution Load onto Column->Elution Fraction Collection Fraction Collection Elution->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Solvent Evaporation->Pure Oil Blue N Crude Oil Blue N Crude Oil Blue N Crude Oil Blue N->Dissolve in Hot Solvent Crude Oil Blue N->Dissolve in Minimum Solvent

Diagram 2: General Purification Workflow for Oil Blue N
Recrystallization

Recrystallization is an effective method for purifying solid compounds. For anthraquinone dyes like Oil Blue N, ethanol is a commonly used solvent[7][8].

Protocol for Recrystallization from Ethanol:

  • Place the crude Oil Blue N powder in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

  • If colored impurities are present that are insoluble, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven to remove all traces of the solvent.

Column Chromatography

For achieving higher purity, column chromatography is a recommended technique. Both normal-phase (e.g., silica gel) and reverse-phase (e.g., C18-functionalized silica) chromatography can be employed.

Protocol for Normal-Phase Column Chromatography: [8]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., heptane or hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Preparation: Dissolve the crude Oil Blue N in a minimal amount of a suitable solvent, such as a mixture of heptane and ethyl acetate.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin the elution process with a non-polar mobile phase (e.g., heptane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (e.g., starting with 100% heptane and gradually increasing the percentage of ethyl acetate).

  • Fraction Collection: The blue band corresponding to Oil Blue N will move down the column. Collect the colored fractions as they elute from the column.

  • Analysis: Monitor the purity of the collected fractions using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Oil Blue N.

Characterization Data

The following table summarizes key characterization data for Oil Blue N (Solvent Blue 35).

PropertyValueReference
Chemical Formula C22H26N2O2[2]
Molecular Weight 350.45 g/mol [2]
CAS Number 17354-14-2[2]
Appearance Dark blue powder[4]
Melting Point 120-122 °C[2][4]
Solubility Insoluble in water; soluble in organic solvents such as chloroform, DMSO (slightly), benzene, and toluene.[2][4]
UV-Vis λmax 648-652 nm (in chloroform)[4]

Conclusion

This guide provides detailed and actionable protocols for the synthesis and purification of Oil Blue N for laboratory use. By following the outlined procedures, researchers can reliably produce high-purity Oil Blue N suitable for a range of scientific applications. The provided quantitative data and workflow diagrams serve as valuable resources for planning and executing the synthesis and purification of this important anthraquinone dye.

References

Exploratory

An In-depth Technical Guide to the Health and Safety Considerations for Handling Oil Blue N

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the health and safety considerations for the handling of Oil blue N (also known as Solvent Blue 14). The inf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling of Oil blue N (also known as Solvent Blue 14). The information is compiled from available safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical and Physical Properties

Oil blue N is a synthetic, anthraquinone-based blue colored solvent dye.[1] It is commonly used as a histology stain that binds to lipids and for coloring in various industries, including textiles and plastics.[2][3] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 2646-15-3[2][3]
Molecular Formula C₂₄H₃₀N₂O₂[2][3]
Molecular Weight 378.51 g/mol [2][3]
Appearance Purple or black powder[2][4]
Melting Point 112 - 114 °C[2]
Boiling Point 586 °C at 760 mmHg[4]
Flash Point 179.9 °C[4]
Density 1.146 g/cm³[4]
Solubility Soluble in acetone (1%, turbid)
Storage Temperature Room temperature[2]

Toxicological Information and Hazard Identification

Detailed toxicological data for Oil blue N, such as LD50 values for oral, dermal, and inhalation routes, are largely unavailable in the reviewed literature.[4][5] However, the existing safety data sheets provide crucial information on its hazard classifications.

GHS Hazard Classification:

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is essential to minimize exposure and ensure a safe working environment.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Handle in a well-ventilated place.[5] Use local exhaust ventilation to maintain airborne levels below exposure limits.[6]

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If dust formation is likely, a NIOSH-approved respirator for dusts should be worn.

3.2. General Handling Procedures

  • Avoid contact with skin and eyes.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the work area.[6][7]

3.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition.[5]

3.4. First-Aid Measures

  • If Inhaled: Remove to fresh air. If symptoms persist, seek medical attention.[6]

  • In Case of Skin Contact: Wash skin thoroughly with soap and water. If skin irritation persists, call a physician.[6]

  • In Case of Eye Contact: Immediately flush the eye with plenty of water for at least 20 minutes, holding the eye open. Remove contact lenses. If eye irritation persists, consult a specialist.[6]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical advice.[6]

3.5. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas. Avoid dust formation. Wear appropriate personal protective equipment.[5][6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Discharge into the environment must be avoided.[6]

  • Methods for Cleaning Up: Sweep up or vacuum up spillage and collect in a suitable container for disposal.[6]

Visualized Workflows

To further aid researchers, the following diagrams illustrate key safety workflows.

Spill_Response_Workflow cluster_spill Chemical Spill of Oil Blue N cluster_procedure Response Procedure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate IMMEDIATE ACTION Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Clean Clean Up Spill with Absorbent Material Contain->Clean Dispose Dispose of Waste in a Labeled, Sealed Container Clean->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate

Caption: Workflow for handling a chemical spill of Oil blue N.

PPE_Selection_Workflow cluster_handling Handling Procedure cluster_ppe Personal Protective Equipment (PPE) Selection Start Handling Oil Blue N Weighing Weighing Powder Start->Weighing Solution Preparing Solution Start->Solution Staining Histological Staining Start->Staining Gloves Gloves Weighing->Gloves Coat Lab Coat Weighing->Coat Goggles Safety Goggles Weighing->Goggles Respirator Respirator (if dust) Weighing->Respirator Solution->Gloves Solution->Coat Solution->Goggles Staining->Gloves Staining->Coat Staining->Goggles

Caption: Decision-making process for PPE selection based on handling procedure.

References

Foundational

An In-depth Technical Guide to the Lipid Staining Mechanism of Oil Blue N

Audience: Researchers, scientists, and drug development professionals Executive Summary Oil Blue N, also known as Solvent Blue 14, is a fat-soluble, anthraquinone-based dye used for the histological visualization of intr...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

Executive Summary

Oil Blue N, also known as Solvent Blue 14, is a fat-soluble, anthraquinone-based dye used for the histological visualization of intracellular and tissue lipids. As a member of the lysochrome class of dyes, its mechanism of action is not based on chemical bonding but on its preferential physical solubility in non-polar substances like neutral lipids (triglycerides), fatty acids, and lipoproteins.[1][2][3] The dye is applied from a dilute alcohol solution in which it is sparingly soluble; upon contact with cellular lipids, the dye partitions into the lipid phase, where it is more soluble, thereby selectively coloring the lipid droplets a deep blue. This guide details the physicochemical principles of Oil Blue N staining, presents its material properties, provides a comprehensive experimental protocol for its use, and illustrates the core mechanism and workflow through diagrams.

Core Staining Mechanism: Preferential Solubility

The staining process for Oil Blue N is governed by a simple physicochemical principle known as lysochromy, or "dissolving color".[1] Lysochromes are intensely colored, non-ionic compounds that lack the ability to form ionic bonds with tissue components.[1] Instead, they stain by dissolving in the substrate they are meant to demonstrate.

The core mechanism can be broken down into the following logical steps:

  • Solvent Vehicle : Oil Blue N is first dissolved in a solvent system in which it is only moderately or sparingly soluble. For Oil Blue N, this is typically a dilute solution of isopropanol or ethanol.[1][4] This creates a saturated or supersaturated solution of the dye.

  • Tissue Penetration : The solvent carries the dye molecules into the fixed tissue or cells, allowing them to come into contact with various cellular structures.

  • Partitioning into Lipids : Lipids, being highly non-polar, act as an excellent organic solvent for the non-polar Oil Blue N dye. When the dye solution encounters intracellular lipid droplets, the dye molecules preferentially move from the staining solvent (where their solubility is low) into the lipid droplets (where their solubility is high).[1]

  • Concentration and Visualization : This partitioning effect causes the dye to accumulate and concentrate within the lipid droplets, rendering them intensely colored and visible by light microscopy. Other cellular components, being primarily aqueous and polar, do not dissolve the dye and thus remain unstained.[1][3]

This process of selective dissolution is why lysochrome staining is considered a physical method rather than a chemical one.

G Diagram 1: Mechanism of Preferential Solubility for Oil Blue N cluster_0 Aqueous Environment (Cytosol) cluster_1 Staining Solution (e.g., 60% Isopropanol) lipid_droplet Lipid Droplet label_high_sol High Dye Solubility in Lipid dye1 dye1->lipid_droplet High Solubility dye2 dye2->lipid_droplet dye3 dye3->lipid_droplet dye4 dye5 label_low_sol Low Dye Solubility in Solvent dye6 dye7

Diagram 1: Mechanism of Oil Blue N partitioning from a solvent into a lipid droplet.

Physicochemical and Spectroscopic Data

The efficacy of Oil Blue N as a lipid stain is rooted in its chemical properties. A summary of its key quantitative and qualitative data is presented below.

PropertyValue / DescriptionReference(s)
Synonyms Solvent Blue 14, C.I. 61555[4][5]
CAS Number 2646-15-3[6]
Molecular Formula C₂₄H₃₀N₂O₂[6]
Molecular Weight 378.51 g/mol [6]
Appearance Dark blue to purple/black powder[6]
Melting Point 112 - 114 °C[6]
Absorption Maxima (λmax) 596 nm, 644 nm (in acetone)
UV Absorption Peak 255 nm[1]
Solubility Soluble: Acetone, Toluene, Butyl Acetate, Dichloromethane (DCM), other non-polar organic solvents.[2][7]
Slightly Soluble: Ethanol, Isopropanol.[7]
Insoluble: Water.[7]

Experimental Protocols

While a universally standardized protocol for Oil Blue N is not prevalent, its application follows the general principles of lysochrome staining. The following protocol is adapted from established methods for similar dyes (e.g., Oil Red O) and is suitable for staining lipids in cultured cells.[8]

Required Reagents
  • Phosphate-Buffered Saline (PBS) , pH 7.4

  • Fixative Solution: 10% Neutral Buffered Formalin (or 4% Paraformaldehyde in PBS)

  • Isopropanol (100%) , ACS Grade

  • 60% Isopropanol: Dilute 100% isopropanol with distilled water.

  • Oil Blue N Stock Solution (e.g., 0.3-0.5% w/v): Dissolve 0.3-0.5 g of Oil Blue N powder in 100 mL of 100% isopropanol. Stir overnight at room temperature to ensure complete dissolution, then filter through a 0.2 µm syringe filter to remove any particulate matter. Store in a tightly sealed container at room temperature.

  • Oil Blue N Working Solution: Prepare fresh before use. Mix six parts of the Oil Blue N Stock Solution with four parts of distilled water (e.g., 6 mL stock + 4 mL water). Let the solution sit at room temperature for 15-20 minutes, then filter through a 0.2 µm syringe filter.[8] This dilution lowers the solvent strength, causing the dye to become supersaturated and facilitating its partitioning into lipids.

  • (Optional) Counterstain: Harris's Hematoxylin for nuclear staining.

  • Distilled or Deionized Water

Staining Protocol for Cultured Cells

This protocol is designed for cells grown on coverslips or in multi-well plates.

  • Cell Culture: Grow cells to the desired confluency on the chosen substrate. Induce lipid accumulation if required by the experimental design (e.g., by treating with oleic acid).

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS to remove any residual medium.

  • Fixation: Add the fixative solution to cover the cells and incubate for 15-30 minutes at room temperature.

    • Critical Note: Avoid using fixatives containing organic solvents like methanol or acetone as a primary fixative, as they will extract the lipids and lead to false-negative results.[3]

  • Rinsing: Remove the fixative and gently wash the cells twice with distilled water.

  • Permeabilization/Dehydration: Remove the water and add 60% isopropanol. Incubate for 5 minutes at room temperature. This step helps to dehydrate the cells and removes any residual water, facilitating the entry of the oil-soluble dye.[8]

  • Staining: Aspirate the isopropanol and add the freshly prepared Oil Blue N Working Solution to completely cover the cells. Incubate for 10-20 minutes at room temperature.

  • Washing and Differentiation: Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is no longer visible. A brief rinse with 60% isopropanol can also be used to differentiate the stain, but care must be taken not to remove the dye from the lipid droplets.

  • (Optional) Counterstaining: If nuclear visualization is desired, incubate the cells with Hematoxylin solution for 1 minute. Wash thoroughly with tap water until the nuclei appear blue and crisp.

  • Visualization: Add a small amount of PBS or water to the wells/slides to prevent drying and visualize under a light microscope. Lipid droplets will appear as distinct, dark blue structures within the cytoplasm.

Quantification of Stained Lipids

For quantitative analysis, the dye retained by the cells can be extracted and measured spectrophotometrically.

  • After step 7 (or 9, if not counterstaining), ensure the cells are completely dry.

  • Add 100% isopropanol to each well (e.g., 200 µL for a 96-well plate) to elute the dye from the lipid droplets.

  • Incubate for 10 minutes with gentle shaking to ensure complete extraction.

  • Transfer the colored isopropanol solution to a new microplate.

  • Read the absorbance at a wavelength between 590-610 nm using a plate reader. Use 100% isopropanol as a blank.

G Diagram 2: General Experimental Workflow for Lysochrome Staining A 1. Prepare Cells (e.g., culture on coverslips) B 2. Wash with PBS (Remove culture medium) A->B C 3. Fixation (10% Formalin, 15-30 min) B->C D 4. Rinse (Distilled Water) C->D E 5. Dehydrate (60% Isopropanol, 5 min) D->E F 6. Stain (Oil Blue N Working Solution, 10-20 min) E->F G 7. Wash & Differentiate (Distilled Water) F->G H 8. Visualization (Microscopy) G->H I 9. Elution (100% Isopropanol, 10 min) G->I For Quantification K Optional: Counterstain (Hematoxylin, 1 min) G->K J 10. Quantification (Absorbance at ~600 nm) I->J K->H

References

Exploratory

A Technical Guide to Oil Blue N: Unveiling its Aliases and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of Oil Blue N, a synthetic dye widely utilized in scientific research, particularly in histo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Oil Blue N, a synthetic dye widely utilized in scientific research, particularly in histology. This document elucidates the various synonyms and alternative names for Oil Blue N found in scientific literature, presents its key physicochemical properties in a structured format, and offers a detailed experimental protocol for its application as a lipid stain. Furthermore, a visual workflow of the staining procedure is provided to facilitate clear understanding and implementation.

Unmasking Oil Blue N: A Compilation of Alternative Names and Synonyms

In scientific and commercial literature, Oil Blue N is frequently referred to by a variety of names. The most prevalent synonym is Solvent Blue 14 .[1][2][3][4] Understanding these alternative monikers is crucial for conducting thorough literature searches and for the accurate identification of the compound. Other notable identifiers include its CAS Registry Number and Colour Index number.

A comprehensive list of synonyms and identifiers for Oil blue N is provided below:

  • Systematic Name: 1,4-bis(pentylamino)anthracene-9,10-dione

  • Common Synonyms: Solvent Blue 14[1][2][3][4]

  • Other Names: C.I. Solvent Blue 14, NSC 326210

  • CAS Registry Number: 2646-15-3[1][2]

  • EC Number: 220-161-2

  • Colour Index Number: 61555

Quantitative Data Summary

For ease of comparison and reference, the key quantitative properties of Oil Blue N (Solvent Blue 14) are summarized in the table below. This data has been compiled from various scientific and supplier databases.

PropertyValueSource(s)
Molecular Formula C₂₄H₃₀N₂O₂[1][2]
Molecular Weight 378.51 g/mol [1][2]
CAS Registry Number 2646-15-3[1][2]
Appearance Dark violet-maroon to purple or black powder[2]
Melting Point 112-114 °C[2]
Absorption Maxima (λmax) 596 nm, 644 nm (secondary)
Solubility Soluble in acetone (1%, turbid)

Experimental Protocol: Lillie's Oil Blue N Method for Lipid Staining

Oil Blue N is a well-established stain for the histological demonstration of fatty substances in animal tissues.[1][5] The following protocol is based on the original method described by R.D. Lillie in 1945, which utilizes a supersaturated solution of the dye in dilute isopropanol.[1]

Reagents and Solution Preparation
  • Oil Blue N (Solvent Blue 14)

  • Isopropanol (Propan-2-ol)

  • Distilled Water

  • Apathy's Gum Syrup or other aqueous mounting medium

Preparation of Stock Staining Solution:

  • Prepare a 60% isopropanol solution by mixing 60 ml of isopropanol with 40 ml of distilled water.

  • Create a saturated solution of Oil Blue N by adding an excess of the dye powder to the 60% isopropanol.

  • Agitate the solution thoroughly and allow it to stand for a period to ensure saturation. The presence of undissolved dye at the bottom of the container indicates saturation.

Preparation of Working Staining Solution:

  • Immediately before use, dilute the stock solution with distilled water to a final isopropanol concentration of 50%. For example, mix 5 parts of the stock solution with 1 part of distilled water.

  • This working solution is unstable and should be used within a few hours of preparation.[1]

Staining Procedure

This protocol is intended for frozen sections of formalin-fixed tissue, as traditional paraffin embedding removes lipids.

  • Cut frozen sections of formalin-fixed tissue at a desired thickness (e.g., 10-15 µm).

  • Bring the sections to distilled water.[1]

  • Immerse the sections in the freshly prepared working Oil Blue N staining solution for 5 to 10 minutes.[1]

  • Rinse the stained sections thoroughly with distilled water to remove excess stain.[1]

  • (Optional) Counterstain with a suitable nuclear stain, such as Mayer's hematoxylin, if desired. Rinse well with water.

  • Mount the sections in an aqueous mounting medium, such as Apathy's gum syrup.[1]

Expected Results
  • Lipids and Fatty Substances: Stained a distinct dark blue.

  • Nuclei (if counterstained): Stained according to the counterstain used (e.g., blue with hematoxylin).

  • Background: Should remain relatively unstained.

Visualizing the Workflow: Histological Staining with Oil Blue N

The following diagram illustrates the key steps in the experimental workflow for staining lipids in tissue sections using Oil Blue N.

OilBlueN_Staining_Workflow Workflow for Lillie's Oil Blue N Lipid Staining A Tissue Preparation (Frozen Sections of Formalin-Fixed Tissue) B Hydration (Bring sections to distilled water) A->B C Staining (Immerse in working Oil Blue N solution for 5-10 min) B->C D Washing (Rinse with distilled water) C->D E Optional Counterstaining (e.g., Mayer's Hematoxylin) D->E G Mounting (Mount in aqueous mounting medium) D->G Skip Counterstain F Final Wash (Rinse with distilled water) E->F F->G H Microscopic Examination G->H

Caption: A flowchart of the Oil Blue N staining protocol.

This guide provides researchers with the essential information needed to effectively utilize Oil Blue N in their studies. By understanding its nomenclature, properties, and the detailed staining protocol, scientists can confidently incorporate this valuable tool into their histological analyses of lipids.

References

Foundational

Thermal stability and degradation of Oil blue N

An In-depth Technical Guide on the Thermal Stability and Degradation of Oil Blue N For Researchers, Scientists, and Drug Development Professionals Introduction Oil Blue N, also known by its Colour Index name Solvent Blue...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability and Degradation of Oil Blue N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oil Blue N, also known by its Colour Index name Solvent Blue 14 and C.I. 61555, is a synthetic anthraquinone dye.[1][2] It is characterized by its deep blue color and is utilized in various industrial applications, including the coloring of oils, waxes, plastics, and in histology as a stain for fatty substances.[3] The dye is noted for its general stability under exposure to light and heat, making it a suitable colorant for durable products.[1] This technical guide provides a comprehensive overview of the currently available information regarding the thermal stability and potential degradation pathways of Oil Blue N, targeting researchers and professionals in drug development and material science. While specific quantitative thermal analysis data for Oil Blue N is not extensively available in the public domain, this guide outlines the standard methodologies for such assessments and presents the known properties of the dye.

Physicochemical Properties of Oil Blue N

A summary of the key physicochemical properties of Oil Blue N is presented in Table 1. This data is essential for understanding the material's behavior under various processing and storage conditions.

Table 1: Physicochemical Properties of Oil Blue N

PropertyValueReference(s)
Synonyms Solvent Blue 14, C.I. 61555, 1,4-Bis(pentylamino)anthracene-9,10-dione[1][4]
CAS Number 2646-15-3[1][4]
Molecular Formula C24H30N2O2[1][4]
Molecular Weight 378.51 g/mol [4]
Appearance Purple powder[3]
Melting Point 112 - 114 °C[4]
Solubility Soluble in acetone, butyl acetate, toluene; slightly soluble in alcohol; insoluble in water.[3]

Thermal Stability and Degradation

Oil Blue N is generally considered to be chemically stable under standard ambient conditions (room temperature).[4] It is, however, incompatible with strong oxidizing agents.[3][4] In the event of a fire, hazardous decomposition products, including carbon oxides and nitrogen oxides (NOx), may be formed.[4]

Experimental Protocols for Thermal Analysis

To assess the thermal stability of Oil Blue N or similar compounds, standardized techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed. The following sections describe generalized experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

A. Objective: To determine the temperatures at which Oil Blue N begins to decompose and to quantify its mass loss at different temperatures.

B. Instrumentation: A thermogravravimetric analyzer (e.g., TA Instruments Discovery TGA 5500, Mettler Toledo TGA/SDTA 851e).[5][6]

C. Methodology:

  • Sample Preparation: A small amount of the Oil Blue N powder (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).[6][7]

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[5][7]

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 700-850 °C) at a constant heating rate (e.g., 10 °C/min).[5][7][8]

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key data points include the onset temperature of decomposition (T_onset) and the temperature at which 5% or 10% weight loss occurs (T_d5 or T_d10).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine the melting point and other phase transitions.

A. Objective: To determine the melting point and observe any other endothermic or exothermic transitions of Oil Blue N.

B. Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000).[7]

C. Methodology:

  • Sample Preparation: A small amount of the Oil Blue N powder (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[7]

  • Atmosphere: The analysis is performed under a nitrogen atmosphere with a typical flow rate of 50 mL/min.[7]

  • Temperature Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., 20 to 300 °C).[7]

  • Data Analysis: The DSC thermogram shows heat flow versus temperature. The melting point is typically determined from the peak of the endothermic melting transition.

Analysis of Degradation Products

Identifying the chemical compounds formed during the thermal degradation of Oil Blue N is critical for understanding its degradation mechanism and potential toxicity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

A. Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the thermal degradation of Oil Blue N.

B. Methodology:

  • Sample Degradation: A sample of Oil Blue N is heated to a specific temperature above its decomposition point in a controlled environment (e.g., a pyrolysis-GC-MS system).

  • Separation: The degradation products are introduced into a gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.

  • Identification: The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

While GC-MS is a standard method for analyzing degradation products of dyes, specific studies detailing the thermal degradation products of Oil Blue N were not identified in the initial search.[9][10]

Visualizations

The following diagram illustrates a general workflow for the comprehensive thermal analysis of a dye such as Oil Blue N.

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation cluster_3 Degradation Product Analysis cluster_4 Results Sample Oil Blue N Powder TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Degradation Controlled Thermal Degradation Sample->Degradation TGA_Data Decomposition Temperature Weight Loss (%) TGA->TGA_Data DSC_Data Melting Point Phase Transitions DSC->DSC_Data Stability_Report Comprehensive Thermal Stability Report TGA_Data->Stability_Report DSC_Data->Stability_Report GCMS GC-MS Analysis Degradation->GCMS Degradation_Products Identification of Degradation Products GCMS->Degradation_Products Degradation_Products->Stability_Report

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Oil Blue N Staining for Frozen Tissue Sections

For Researchers, Scientists, and Drug Development Professionals Introduction Oil Blue N is a fat-soluble diazo dye used for the histological visualization of neutral lipids, such as triglycerides and cholesteryl esters,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oil Blue N is a fat-soluble diazo dye used for the histological visualization of neutral lipids, such as triglycerides and cholesteryl esters, in frozen tissue sections. As a member of the lysochrome class of dyes, it physically dissolves in lipids, imparting a distinct dark blue color, which allows for the qualitative and quantitative assessment of lipid accumulation in various tissues.[1] This characteristic makes it a valuable tool in metabolic disease research, particularly in studies involving steatosis, obesity, and atherosclerosis. The following protocol, adapted from the original method developed by R.D. Lillie, provides a detailed procedure for the preparation and application of Oil Blue N for staining frozen tissue sections.[1]

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
Oil Blue N (C.I. 61555)Sigma-Aldrich391557
Isopropanol (Isopropyl Alcohol), ACS GradeFisher ScientificA416-4
Formalin, 10% Neutral BufferedFisher ScientificSF100-4
Hematoxylin, Mayer'sDakoS3309
Distilled or Deionized Water--
Aqueous Mounting MediumVector LaboratoriesH-5000
OCT CompoundTissue-Tek4583
Superfrost Plus Microscope SlidesFisher Scientific12-550-15
CoverslipsFisher Scientific12-545-81

Experimental Protocols

I. Preparation of Staining Solutions

A. Oil Blue N Stock Solution (Saturated in 60% Isopropanol)

  • Prepare a 60% isopropanol solution by mixing 60 mL of isopropanol with 40 mL of distilled water.

  • Add an excess of Oil Blue N powder to the 60% isopropanol solution in a sealed container.

  • Agitate the solution for several hours (e.g., on a magnetic stirrer) to ensure saturation.

  • Allow the solution to sit at room temperature for at least 24 hours to allow undissolved dye to settle.

  • Carefully decant or filter the saturated supernatant to remove any undissolved particles before use. This is the stock solution.

B. Oil Blue N Working Solution (40-50% Isopropanol)

  • To prepare the working solution, dilute the stock saturated Oil Blue N solution with distilled water.

  • For a 50% isopropanol working solution, mix 5 parts of the stock solution with 1 part of distilled water.

  • For a 40% isopropanol working solution, mix 4 parts of the stock solution with 2 parts of distilled water.

  • The working solution should be prepared fresh before each use and is stable for a few hours. A fine precipitate may form over time.

C. Hematoxylin Counterstain

Use a commercially available Mayer's hematoxylin solution or prepare according to standard histological procedures.

II. Staining Protocol for Frozen Tissue Sections
  • Tissue Preparation:

    • Embed fresh or snap-frozen tissue in OCT compound in a cryomold.

    • Freeze the block in isopentane cooled with liquid nitrogen or in the cryostat at -20°C to -30°C.

    • Cut frozen sections at a thickness of 8-12 µm using a cryostat.

    • Mount the sections onto Superfrost Plus microscope slides.

  • Fixation:

    • Air dry the sections on the slides for 30-60 minutes at room temperature.

    • Fix the sections in 10% neutral buffered formalin for 10 minutes.

    • Rinse the slides gently in distilled water.

  • Staining:

    • Briefly rinse the slides in 60% isopropanol.

    • Immerse the slides in the freshly prepared Oil Blue N working solution for 5-10 minutes.[1]

    • Differentiate briefly in 60% isopropanol to remove excess stain. This step should be quick to avoid destaining the lipid droplets.

  • Counterstaining:

    • Rinse the slides thoroughly in distilled water.

    • Counterstain with Mayer's hematoxylin for 30-60 seconds to stain the cell nuclei.

    • "Blue" the hematoxylin by rinsing in running tap water or a bluing agent for 1-2 minutes.

    • Rinse again in distilled water.

  • Mounting:

    • Coverslip the sections using an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the lipids and the stain.

III. Expected Results
  • Lipid Droplets: Dark Blue

  • Nuclei: Blue to Purple

Data Presentation: Quantitative Analysis of Lipid Staining

The extent of lipid accumulation can be quantified using image analysis software such as ImageJ or Fiji.

ParameterDescriptionExample Data (Control)Example Data (Treated)
Total Stained Area (%) The percentage of the total tissue area that is positively stained with Oil Blue N.15.2 ± 2.145.8 ± 5.3
Lipid Droplet Density (droplets/mm²) The number of individual lipid droplets per unit area of tissue.250 ± 35780 ± 92
Average Lipid Droplet Size (µm²) The average area of individual lipid droplets.5.8 ± 1.212.3 ± 2.5
Staining Intensity (Arbitrary Units) The mean intensity of the blue color within the stained areas.120 ± 15185 ± 20

Mandatory Visualization

Oil_Blue_N_Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Tissue_Embedding Embed in OCT Cryosectioning Cut 8-12 µm Sections Tissue_Embedding->Cryosectioning Mounting Mount on Slides Cryosectioning->Mounting Fixation Fix in 10% Formalin (10 min) Mounting->Fixation Rinse1 Rinse in Water Fixation->Rinse1 Isopropanol_Rinse Rinse in 60% Isopropanol Rinse1->Isopropanol_Rinse Oil_Blue_N Stain with Oil Blue N (5-10 min) Isopropanol_Rinse->Oil_Blue_N Differentiate Differentiate in 60% Isopropanol Oil_Blue_N->Differentiate Rinse2 Rinse in Water Differentiate->Rinse2 Counterstain Counterstain with Hematoxylin (30-60s) Rinse2->Counterstain Bluing Blue in Tap Water Counterstain->Bluing Rinse3 Rinse in Water Bluing->Rinse3 Coverslip Coverslip with Aqueous Medium Rinse3->Coverslip Microscopy Image Acquisition Coverslip->Microscopy Quantification Quantitative Image Analysis Microscopy->Quantification

Caption: Workflow for Oil Blue N staining of frozen tissue sections.

References

Application

Application Notes and Protocols for Lipid Droplet Staining in Cultured Cells Using Solvent Blue 14

Audience: Researchers, scientists, and drug development professionals. Introduction Lipid droplets (LDs) are dynamic, ubiquitous organelles essential for storing neutral lipids, such as triacylglycerols and sterol esters...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid droplets (LDs) are dynamic, ubiquitous organelles essential for storing neutral lipids, such as triacylglycerols and sterol esters. They play a central role in cellular energy homeostasis, lipid metabolism, and signaling. The accumulation of LDs is a hallmark of various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as certain cancers. Consequently, the accurate visualization and quantification of intracellular lipid droplets are critical for research in these areas.

Solvent Blue 14, also known as Oil Blue N, is a lysochrome (fat-soluble) dye belonging to the anthraquinone class.[1][2] Its mechanism of action for staining lipids is based on its higher solubility in neutral lipids than in the solvent from which it is applied.[3] This preferential partitioning results in the coloration of lipid-rich structures, such as lipid droplets, which appear as blue circular entities under a light microscope.[2]

These application notes provide a detailed protocol for using Solvent Blue 14 to stain lipid droplets in cultured cells, methods for quantification, and a comparison with modern fluorescent staining techniques.

Product Information

PropertyDescription
Product Name Solvent Blue 14 (C.I. 61555)
Synonyms Oil Blue N
CAS Number 2646-15-3
Molecular Formula C₂₄H₃₀N₂O₂
Molecular Weight 378.51 g/mol [1]
Appearance Dark blue powder
Solubility Insoluble in water; Soluble in acetone, isopropanol, toluene[1]

Experimental Protocols

Protocol 1: Staining Lipid Droplets in Adherent Cultured Cells

This protocol is a generalized method adapted from standard procedures for lysochrome dyes like Oil Red O and should be optimized for specific cell types and experimental conditions.[4][5][6]

Materials:

  • Solvent Blue 14 (powder)

  • 100% Isopropanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 10% Formalin or 4% Paraformaldehyde (PFA) in PBS for fixation

  • Distilled water (dH₂O)

  • (Optional) Mayer's Hematoxylin for counterstaining nuclei

Equipment:

  • Cell culture plates (e.g., 24-well or 96-well)

  • Light microscope

  • Pipettes and tips

  • Incubator

Reagent Preparation:

  • Solvent Blue 14 Stock Solution (e.g., 0.5% w/v): Dissolve 0.5 g of Solvent Blue 14 powder in 100 mL of 100% isopropanol. Stir overnight at room temperature to ensure complete dissolution. Filter the solution through a 0.2 µm syringe filter to remove any particulate matter. Store at room temperature, protected from light.

  • Solvent Blue 14 Working Solution: To prepare the working solution, mix 6 parts of the Solvent Blue 14 stock solution with 4 parts of distilled water (e.g., 6 mL stock + 4 mL dH₂O). Allow the solution to sit at room temperature for 20 minutes, then filter it through a 0.2 µm syringe filter immediately before use to prevent dye precipitation.

  • 60% Isopropanol: Mix 60 mL of 100% isopropanol with 40 mL of distilled water.

Staining Procedure:

  • Cell Culture and Treatment: Seed and culture cells in a multi-well plate to the desired confluency. Apply experimental treatments (e.g., oleic acid to induce lipid droplet formation, or drug compounds) as required.

  • Washing: Carefully aspirate the culture medium from the wells. Gently wash the cells twice with PBS.

  • Fixation: Add an appropriate volume of 10% formalin or 4% PFA to each well to cover the cell monolayer. Incubate for 15-30 minutes at room temperature.

  • Rinsing: Discard the fixative and wash the cells twice with distilled water.

  • Permeabilization (Isopropanol Rinse): Remove the water and add 60% isopropanol to each well. Incubate for 5 minutes at room temperature. This step dehydrates the cells and facilitates lipid staining.

  • Drying: Completely remove the isopropanol and allow the cell layer to air dry thoroughly.

  • Staining: Add a sufficient volume of the freshly filtered Solvent Blue 14 working solution to completely cover the cells. Incubate for 15-20 minutes at room temperature.

  • Washing: Remove the staining solution and wash the cells 3-5 times with distilled water until the excess stain is visibly removed.

  • Counterstaining (Optional): To visualize nuclei, add Mayer's Hematoxylin for 1 minute, then wash thoroughly with tap water until the water runs clear.

  • Visualization: Add PBS to the wells to prevent drying and immediately visualize the cells under a light microscope. Lipid droplets will appear as distinct blue circular structures within the cytoplasm.

Protocol 2: Quantification of Lipid Accumulation

Lipid accumulation can be quantified by eluting the incorporated dye from the stained cells and measuring its absorbance.[6]

Procedure:

  • Follow the staining procedure from Protocol 1 (steps 1-8). Omit the optional counterstaining step.

  • After the final water wash, remove all residual water and allow the wells to dry completely.

  • Dye Elution: Add a fixed volume of 100% isopropanol to each well (e.g., 200 µL for a 96-well plate or 1 mL for a 24-well plate).

  • Incubate the plate on a shaker for 10 minutes at room temperature to allow the dye to fully dissolve from the lipid droplets into the isopropanol.

  • Absorbance Measurement: Transfer the isopropanol-dye solution from each well to a new 96-well plate.

  • Measure the optical density (OD) using a spectrophotometer or plate reader. The maximum absorbance for similar solvent dyes is typically in the 500-600 nm range. The exact wavelength for Solvent Blue 14 should be determined empirically by performing a spectral scan, but a starting point of ~600 nm is recommended. Use 100% isopropanol as a blank.

Data Presentation

The quantitative data obtained from the dye elution protocol can be summarized to compare lipid accumulation across different experimental conditions.

Table 1: Representative Quantitative Analysis of Lipid Accumulation

Treatment GroupConcentrationMean OD at ~600 nm (± SD)Fold Change vs. Vehicle Control
Vehicle Control0.1% DMSO0.150 (± 0.015)1.0
Oleic Acid200 µM0.625 (± 0.045)4.17
Compound X1 µM0.450 (± 0.030)3.00
Compound X10 µM0.210 (± 0.020)1.40

Note: Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.

Comparison with Other Lipid Droplet Stains

While Solvent Blue 14 provides a simple colorimetric method for staining lipids, modern research often requires the higher sensitivity, specificity, and multiplexing capabilities of fluorescent dyes.

FeatureSolvent Blue 14Nile RedBODIPY 493/503
Detection Method Colorimetric (Light Microscopy)FluorescentFluorescent
Live/Fixed Cells Fixed cells recommendedLive and Fixed CellsLive and Fixed Cells
Specificity Stains neutral lipidsStains neutral lipids, but can have background from other membranes[7]Highly specific for neutral lipids
Quantification Absorbance of eluted dyeFluorescence intensity (microscopy or flow cytometry)Fluorescence intensity (microscopy or flow cytometry)
Multiplexing Limited (only with colorimetric counterstains)Possible, but broad emission can cause spectral overlap[8]Excellent, narrow emission spectrum allows for easy multiplexing
Photostability High (stable to light)Prone to photobleachingMore photostable than Nile Red

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_staining Staining Protocol cluster_analysis Analysis A Seed & Culture Cells B Treat with Compounds (e.g., Oleic Acid, Inhibitors) A->B C Wash with PBS B->C D Fix with 4% PFA C->D E Rinse with 60% Isopropanol D->E F Stain with Solvent Blue 14 E->F G Wash with dH₂O F->G H Image with Light Microscope (Qualitative Analysis) G->H I Elute Dye with 100% Isopropanol G->I J Measure Absorbance (~600 nm) (Quantitative Analysis) I->J

Caption: Experimental workflow for Solvent Blue 14 staining and analysis.

Signaling Pathway: Lipid Droplet Biogenesis and Lipolysis

G cluster_er Endoplasmic Reticulum (ER) cluster_ld Lipid Droplet cluster_cyto Cytosol SREBP SREBP Activation DGAT DGAT Enzymes SREBP->DGAT Upregulates ACAT ACAT Enzymes FA Fatty Acids DAG Diacylglycerol (DAG) FA->DAG Esterification Chol Cholesterol LD_Core Neutral Lipid Core (Triglycerides, Sterol Esters) Chol->LD_Core ACAT DAG->LD_Core DGAT FA_Release Fatty Acid Release (to Mitochondria for β-oxidation) DAG->FA_Release HSL / MGL LD_Core->DAG ATGL PKA PKA Activation (e.g., by cAMP) ATGL ATGL (Lipase) PKA->ATGL Activates HSL HSL (Lipase) PKA->HSL Activates MGL MGL (Lipase)

Caption: Key pathways in lipid droplet formation and breakdown.

References

Method

Application of Luxol Fast Blue in Neurobiology for Myelin Sheath Visualization

Application Note Introduction Luxol Fast Blue (LFB) is a widely used histological stain in neurobiology for the visualization and quantification of myelin sheaths in the central nervous system (CNS).[1][2] This applicati...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Luxol Fast Blue (LFB) is a widely used histological stain in neurobiology for the visualization and quantification of myelin sheaths in the central nervous system (CNS).[1][2] This application note provides a comprehensive overview of the principles, applications, and protocols for using LFB to study myelination and demyelination in research, clinical, and drug development settings. LFB staining is a valuable tool for assessing white matter integrity, diagnosing demyelinating diseases like multiple sclerosis, and evaluating potential therapeutic interventions.[2][3]

Principle of Staining

Luxol Fast Blue is a copper phthalocyanine dye that has a strong affinity for the lipoproteins and phospholipids that are major components of the myelin sheath.[1][3] The staining mechanism is based on an acid-base reaction where the dye's sulfonic acid groups bind to the basic groups of the phospholipids in myelin.[1] This interaction results in a distinct blue to blue-green coloration of the myelin sheaths, allowing for clear differentiation from other neural structures.[3][4] When counterstained, for example with Cresyl Violet, neurons and glial cells will appear in contrasting colors, such as violet or pink, further enhancing the visualization of myelinated tracts.[1][2]

Applications in Neurobiology and Drug Development

  • Demyelinating Disease Research: LFB staining is a gold-standard method for identifying areas of demyelination, which are characteristic of diseases like multiple sclerosis (MS).[2][3] It allows for the visualization and quantification of demyelinated plaques in brain and spinal cord tissues.[3][5]

  • Neurotoxicity Studies: The integrity of the myelin sheath can be compromised by neurotoxic agents. LFB staining can be used to assess the extent of myelin damage in preclinical toxicology studies.[3]

  • Developmental Neurobiology: Researchers use LFB to study the process of myelination during brain development, allowing for the characterization of normal developmental timelines and the identification of abnormalities.[5]

  • Spinal Cord Injury Research: Following spinal cord injury, demyelination is a significant pathological feature. LFB staining is employed to quantify the extent of myelin loss and to evaluate the efficacy of therapeutic strategies aimed at promoting remyelination.[6]

  • Evaluation of Remyelination Therapies: In the development of drugs aimed at promoting myelin repair, LFB staining is a critical tool for quantifying the extent of remyelination in preclinical models.[6][7]

Quantitative Analysis of Myelin Content

The stoichiometric binding of Luxol Fast Blue to myelin allows for quantitative analysis of myelin content in tissue sections.[6][8] This is typically achieved through densitometric analysis of LFB-stained sections using image analysis software.

Table 1: Parameters for Quantitative Myelin Analysis using LFB Staining

ParameterDescriptionTypical Measurement
Optical Density (OD) Measures the intensity of the LFB stain, which correlates with myelin content.Measured using image analysis software (e.g., ImageJ) on digital images of stained sections.[6]
Myelin Percentage Area The percentage of a defined region of interest (e.g., a specific white matter tract) that is stained with LFB.Calculated by thresholding the image to create a binary mask of the stained area and dividing by the total area of the region of interest.[7]
G-ratio The ratio of the axon diameter to the total fiber diameter (axon plus myelin sheath).Requires high-resolution imaging and is often used in conjunction with electron microscopy for validation.
Myelin Sheath Thickness The thickness of the myelin sheath surrounding an axon.Can be estimated from high-magnification light microscopy images or more accurately from electron micrographs.

Experimental Protocols

Protocol 1: Luxol Fast Blue Staining for Paraffin-Embedded Sections

This protocol is suitable for formalin-fixed, paraffin-embedded brain and spinal cord tissue sections.[4]

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (5-10 µm)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • 0.1% Luxol Fast Blue solution (in 95% ethanol with 0.5% acetic acid)

  • 0.05% Lithium Carbonate solution

  • 70% Ethanol

  • Cresyl Violet solution (optional, for counterstaining)

  • Mounting medium

Procedure:

  • Deparaffinization and Hydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Hydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), 70% ethanol (3 minutes).

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in pre-warmed (56-60°C) Luxol Fast Blue solution and incubate overnight.[3]

  • Differentiation:

    • Rinse off excess stain with 95% ethanol.

    • Rinse in distilled water.

    • Immerse in 0.05% lithium carbonate solution for 10-20 seconds.[4]

    • Immerse in 70% ethanol to stop the differentiation (30 seconds).[4]

    • Rinse in distilled water.

    • Check microscopically. Gray matter should be colorless, and white matter should be sharply defined in blue. Repeat differentiation if necessary.

  • Counterstaining (Optional):

    • Immerse slides in Cresyl Violet solution for 30-40 seconds.[4]

    • Rinse in distilled water.

    • Differentiate in 95% ethanol for 5 minutes.[4]

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols: 95% ethanol (2 minutes), 100% ethanol (2 changes, 5 minutes each).[4]

    • Clear in xylene (2 changes, 5 minutes each).[4]

    • Mount with a resinous mounting medium.

Expected Results:

  • Myelin: Blue to blue-green[4]

  • Neurons (with Cresyl Violet): Violet[4]

  • Glial Nuclei (with Cresyl Violet): Purple

Protocol 2: Luxol Fast Blue Staining for Frozen Sections

This protocol is adapted for frozen tissue sections.

Materials:

  • Frozen tissue sections (20-30 µm)

  • As per Protocol 1

Procedure:

  • Section Preparation:

    • Bring frozen sections to room temperature.

    • Fix in 10% formalin for 10 minutes.

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in 95% ethanol for 5 minutes.

    • Stain in pre-warmed (56-60°C) Luxol Fast Blue solution for 2-4 hours.

  • Differentiation:

    • Follow steps 3a-3e from Protocol 1.

  • Counterstaining (Optional):

    • Follow step 4 from Protocol 1.

  • Dehydration and Mounting:

    • Follow step 5 from Protocol 1.

Diagrams

G Experimental Workflow: Luxol Fast Blue Staining cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_analysis Analysis Fixation Fixation (e.g., Formalin) Embedding Embedding (Paraffin) Fixation->Embedding Sectioning Sectioning (5-10 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Hydration Sectioning->Deparaffinization LFB_Staining Luxol Fast Blue Staining (Overnight at 60°C) Deparaffinization->LFB_Staining Differentiation Differentiation (Lithium Carbonate) LFB_Staining->Differentiation Counterstain Counterstaining (Optional, e.g., Cresyl Violet) Differentiation->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Imaging Microscopy & Imaging Dehydration->Imaging Quantification Quantitative Analysis (e.g., Optical Density) Imaging->Quantification

Caption: Workflow for Luxol Fast Blue staining of paraffin-embedded tissue.

G Logical Relationship: LFB Staining Mechanism Myelin Myelin Sheath Phospholipids Phospholipids & Lipoproteins Myelin->Phospholipids is rich in Binding Acid-Base Interaction Phospholipids->Binding provides binding sites for LFB Luxol Fast Blue Dye LFB->Binding participates in StainedMyelin Blue-Stained Myelin Binding->StainedMyelin results in

References

Application

Application Notes and Protocols for the Quantitative Analysis of Neutral Lipids with Oil Blue N

For Researchers, Scientists, and Drug Development Professionals Introduction The quantification of neutral lipids is crucial for understanding cellular metabolism, disease pathogenesis, and the efficacy of therapeutic in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of neutral lipids is crucial for understanding cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions. Oil Blue N, also known as Solvent Blue 14, is a lipophilic dye that readily stains neutral lipids, making it a potential candidate for their quantification.[1][2] These application notes provide a comprehensive overview and a detailed, albeit adapted, protocol for the quantitative analysis of neutral lipids in cultured cells and tissue sections using Oil Blue N. Due to the limited availability of established quantitative protocols for Oil Blue N, this document leverages well-established principles from similar lipophilic dyes, such as Oil Red O, to provide a framework for researchers. It is imperative that users validate this adapted protocol for their specific experimental conditions.

Chemical Properties of Oil Blue N

Oil Blue N is a dark violet-maroon powder with the following chemical properties:[1][2][3][4]

PropertyValue
Synonyms Solvent Blue 14, 1,4-bis(pentylamino)anthracene-9,10-dione
CAS Number 2646-15-3[1][2][4]
Molecular Formula C₂₄H₃₀N₂O₂[1][2][4]
Molecular Weight 378.51 g/mol [1][2][4]
Appearance Dark-violet-maroon powder[2][3]
Solubility Soluble in acetone, isopropanol[4]

Principle of Quantitative Analysis

The quantitative analysis of neutral lipids using Oil Blue N is based on the principle of spectrophotometry. The dye selectively partitions into the neutral lipid droplets within cells or tissues. After staining, the excess dye is washed away, and the dye retained by the lipids is eluted using a suitable solvent. The concentration of the eluted dye is then determined by measuring its absorbance at a specific wavelength using a spectrophotometer. The amount of dye is directly proportional to the amount of neutral lipid in the sample, which can be quantified by referencing a standard curve generated with a known lipid standard.

Data Presentation

Spectral Properties of Oil Blue N

There is conflicting information in the available literature regarding the absorbance maximum (λmax) of Oil Blue N. Researchers should experimentally determine the optimal wavelength for their specific solvent system and spectrophotometer.

ParameterWavelength (nm)Source
Absorbance Maximum (λmax) 255[3]
Absorbance Maximum (λmax) 596 and 644[4]
Comparison of Neutral Lipid Stains
FeatureOil Blue NOil Red ONile Red
Staining Color Dark Blue/VioletRed/OrangeYellow/Gold (fluorescent)
Quantification Method Spectrophotometry (Absorbance)Spectrophotometry (Absorbance)Fluorometry/Spectrofluorometry
Established Protocols Limited for quantitative analysisWell-established for quantitative analysis[5][6]Well-established for quantitative analysis
Advantages Potential for distinct spectral propertiesRobust and widely validated method[5]High sensitivity, suitable for live-cell imaging
Disadvantages Lack of validated quantitative protocols, ambiguous λmaxRequires cell fixation, potential for precipitationPhotobleaching, spectral overlap with other fluorophores

Experimental Protocols

Note: These protocols are adapted from established methods for Oil Red O and require validation.

Reagent Preparation
  • Oil Blue N Stock Solution (0.5% w/v): Dissolve 0.5 g of Oil Blue N powder in 100 mL of 100% isopropanol. Heat gently (do not boil) and stir until fully dissolved.

  • Oil Blue N Working Solution: To prepare the working solution, mix 6 mL of the Oil Blue N stock solution with 4 mL of distilled water. Allow the solution to sit at room temperature for 10-15 minutes and then filter it through a 0.2 µm syringe filter to remove any precipitate. The working solution should be prepared fresh daily.

  • Neutral Lipid Standard (e.g., Triolein): Prepare a stock solution of a neutral lipid standard (e.g., 10 mg/mL triolein) in a suitable organic solvent like chloroform or isopropanol.

Protocol 1: Generation of a Neutral Lipid Standard Curve
  • Prepare a series of dilutions of the neutral lipid standard in your chosen solvent, ranging from 0 to 200 µg/mL.

  • In a 96-well plate, add 10 µL of each standard dilution in triplicate.

  • Allow the solvent to evaporate completely in a fume hood or by gentle heating.

  • Add 100 µL of the Oil Blue N working solution to each well containing the dried lipid standards.

  • Incubate at room temperature for 30 minutes with gentle agitation.

  • Remove the Oil Blue N working solution and wash the wells three times with 200 µL of distilled water.

  • After the final wash, remove all water and add 100 µL of 100% isopropanol to each well to elute the dye.

  • Incubate for 10 minutes with gentle agitation to ensure complete elution.

  • Measure the absorbance of the eluted dye at the experimentally determined λmax (e.g., between 590-650 nm) using a microplate reader.

  • Plot the absorbance values against the corresponding lipid concentrations to generate a standard curve.

Protocol 2: Staining and Quantification of Neutral Lipids in Cultured Cells
  • Plate cells in a 24-well or 96-well plate and culture under desired experimental conditions.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Fix the cells with 10% formalin in PBS for 30-60 minutes at room temperature.

  • Wash the cells twice with distilled water.

  • Add the Oil Blue N working solution to each well, ensuring the cells are completely covered.

  • Incubate for 30-60 minutes at room temperature.

  • Remove the staining solution and wash the cells 3-5 times with distilled water until the wash water is clear.

  • Visually inspect the cells under a microscope to confirm staining.

  • To quantify the lipids, carefully remove all the water from the wells.

  • Add 100% isopropanol to each well (e.g., 200 µL for a 24-well plate) to elute the stain.

  • Incubate for 10-15 minutes with gentle agitation.

  • Transfer the eluate to a 96-well plate and measure the absorbance at the determined λmax.

  • Calculate the neutral lipid content using the standard curve generated in Protocol 1.

Protocol 3: Staining and Quantification of Neutral Lipids in Tissue Sections
  • Cut frozen tissue sections (5-10 µm) and mount them on slides.

  • Air dry the slides for 30-60 minutes and then fix in ice-cold 10% formalin for 10 minutes.[7]

  • Rinse the slides in three changes of distilled water.

  • Place the slides in absolute propylene glycol for 5 minutes.[7]

  • Stain in the Oil Blue N working solution for 10-15 minutes in a 60°C oven.[7]

  • Differentiate in 85% propylene glycol for 3-5 minutes.[7]

  • Rinse in two changes of distilled water.

  • For quantification, the stained area can be scraped into a microcentrifuge tube, and the dye eluted with a known volume of isopropanol. The absorbance of the eluate is then measured. Alternatively, image analysis software can be used to quantify the intensity of the stain from micrographs.

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_staining Staining Procedure cluster_quantification Quantification prep_cells Prepare Cells/ Tissue Sections fixation Fixation prep_cells->fixation prep_stain Prepare Oil Blue N Working Solution staining Staining with Oil Blue N prep_stain->staining prep_std Prepare Lipid Standards analysis Data Analysis vs. Standard Curve prep_std->analysis fixation->staining washing Washing staining->washing elution Dye Elution (Isopropanol) washing->elution measurement Absorbance Measurement elution->measurement measurement->analysis

Caption: Experimental workflow for quantitative analysis of neutral lipids using Oil Blue N.

lipid_droplet_formation cluster_synthesis Neutral Lipid Synthesis cluster_biogenesis Lipid Droplet Biogenesis er Endoplasmic Reticulum (ER) lens Lens Formation in ER Membrane fa Fatty Acids dgat DGAT/ACAT fa->dgat glycerol Glycerol-3-P glycerol->dgat nl Neutral Lipids (TAGs, CEs) dgat->nl nl->lens Accumulation budding Budding into Cytosol lens->budding maturation Maturation & Growth budding->maturation ld Mature Lipid Droplet maturation->ld

Caption: Signaling pathway of lipid droplet formation from the endoplasmic reticulum.

neutral_lipid_metabolism cluster_stimulus Cellular Stimuli cluster_pathway Key Signaling Pathways cluster_response Cellular Response nutrient_excess Nutrient Excess srebp1c SREBP-1c Activation nutrient_excess->srebp1c ppar_gamma PPARγ Activation nutrient_excess->ppar_gamma hormonal_signals Hormonal Signals (e.g., Insulin) hormonal_signals->srebp1c lipogenesis Increased Lipogenesis srebp1c->lipogenesis ppar_gamma->lipogenesis lipid_storage Lipid Droplet Accumulation lipogenesis->lipid_storage

Caption: Key signaling pathways in neutral lipid metabolism leading to lipid storage.

Discussion and Limitations

The provided protocols offer a starting point for the quantitative analysis of neutral lipids using Oil Blue N. The primary advantage of developing a method with Oil Blue N lies in its distinct color, which may offer benefits in multiplexing assays where other colors are already in use.

However, several limitations must be addressed:

  • Lack of Validation: The foremost limitation is the absence of a widely validated protocol for the quantitative use of Oil Blue N. The protocols presented here are adapted from methods for other dyes and must be thoroughly validated by the end-user.

  • Absorbance Maximum Ambiguity: The conflicting reports on the λmax of Oil Blue N necessitate that each laboratory determines the optimal wavelength for absorbance measurements in their specific solvent.

  • Standard Selection: The choice of neutral lipid standard can influence the accuracy of quantification. It is advisable to use a standard that closely represents the composition of the neutral lipids in the experimental samples.

  • Linearity and Range: The linear range of the assay should be determined by the user to ensure that the measurements fall within this range.

Recommendations for Validation:

  • Determine λmax: Scan the absorbance of the Oil Blue N eluate across a range of wavelengths (e.g., 500-700 nm) to identify the peak absorbance in your elution solvent.

  • Assess Linearity: Generate a standard curve with a broader range of concentrations to determine the linear dynamic range of the assay.

  • Compare with Established Methods: Validate the results obtained with Oil Blue N against a well-established method, such as the Oil Red O staining protocol or a biochemical assay for triglycerides.

  • Test Specificity: Ensure that Oil Blue N is specifically staining neutral lipids and not other cellular components in your experimental system.

By carefully validating this adapted protocol, researchers can potentially establish a reliable method for the quantitative analysis of neutral lipids using Oil Blue N, thereby expanding the toolkit for metabolic research and drug development.

References

Method

Staining of Plant Lipids and Oils with Oil Blue N: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Oil Blue N, a fat-soluble diazo dye, serves as an effective histological stain for the visualization of neutral lipids and oils within plant ti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oil Blue N, a fat-soluble diazo dye, serves as an effective histological stain for the visualization of neutral lipids and oils within plant tissues. Its application is particularly valuable in studies concerning lipid metabolism, storage organelle characterization, and the assessment of oil content in commercially important crops. This document provides detailed application notes and experimental protocols for the successful staining of plant lipids and oils using Oil Blue N, alongside methods for quantitative analysis.

Principle of Staining

Oil Blue N is a lysochrome, a non-ionic, colored substance that is soluble in lipids and fats. The staining mechanism is based on the differential solubility of the dye. When a supersaturated solution of Oil Blue N in a suitable solvent is applied to a tissue section, the dye selectively partitions into the intracellular lipid droplets and oil bodies, coloring them a distinct blue. The intensity of the staining can be correlated with the concentration of lipids.

Applications in Plant Science

  • Localization of Lipid Storage: Visualize the distribution of oil bodies in seeds, fruits, and other storage tissues.

  • Developmental Studies: Track the accumulation and breakdown of lipids during seed germination and fruit ripening.

  • Stress Physiology: Investigate the changes in lipid content and distribution in response to biotic and abiotic stresses.

  • Biofuel Feedstock Research: Screen for high-yield oil-producing plant varieties and optimize cultivation conditions.

  • Pathology: Observe lipid accumulation in plant cells as a result of pathogen infection.

Experimental Protocols

I. Preparation of Oil Blue N Staining Solution

This protocol is adapted from the original method developed for animal tissues by R.D. Lillie (1945) using a supersaturated isopropanol solution.[1][2]

Materials:

  • Oil Blue N dye powder

  • 99% Isopropanol

  • Distilled water

  • Filter paper

Procedure:

  • Prepare a stock saturated solution: Add an excess of Oil Blue N powder to 99% isopropanol in a sealed container. Shake vigorously and let it stand for several hours or overnight to ensure saturation.

  • Prepare the working solution: Immediately before use, dilute the filtered stock solution with distilled water to a final isopropanol concentration of 40-50%. For example, mix 40-50 ml of the saturated stock solution with 60-50 ml of distilled water. This creates a supersaturated solution.[1][2]

  • Use promptly: The supersaturated working solution is unstable and should be used within a few hours of preparation to avoid precipitation of the dye.[1]

II. Staining Protocol for Plant Tissue Sections

This protocol is a general guideline and may require optimization based on the specific plant species and tissue type.

Materials:

  • Fresh or fixed plant tissue

  • Cryostat or vibratome for sectioning

  • Microscope slides and coverslips

  • Oil Blue N working solution (prepared as in Protocol I)

  • 60% Isopropanol (for differentiation)

  • Glycerol or an aqueous mounting medium

Procedure:

  • Tissue Preparation:

    • Fresh Tissue: For tissues with high lipid content (e.g., seeds), fresh, unfixed sections are often suitable. Section the tissue to a thickness of 10-30 µm using a cryostat or a vibratome.

    • Fixed Tissue: For delicate tissues, fixation may be necessary. Use a neutral buffered formalin solution. Avoid fixatives containing organic solvents that can dissolve lipids. After fixation, rinse the tissue thoroughly with water before sectioning.

  • Staining:

    • Place the tissue section on a clean microscope slide.

    • Cover the section with the freshly prepared Oil Blue N working solution.

    • Incubate for 5-10 minutes at room temperature.[1][2] The optimal staining time may vary depending on the tissue and lipid content.

  • Differentiation:

    • Briefly rinse the slide with 60% isopropanol to remove excess stain. This step should be quick to prevent the destaining of fine lipid droplets.

  • Washing:

    • Wash the section thoroughly with distilled water to remove the isopropanol.

  • Mounting:

    • Mount the stained section in glycerol or an aqueous mounting medium.

    • Place a coverslip over the section, avoiding air bubbles.

  • Visualization:

    • Observe the stained section under a light microscope. Lipid droplets and oil bodies will appear as distinct blue structures.

Quantitative Analysis of Plant Lipids

While Oil Blue N is excellent for qualitative visualization, quantitative analysis of lipid content often requires other methods. Below is a summary of common techniques.

MethodPrincipleAdvantagesDisadvantages
Spectrophotometry after Staining and Elution Lipids are stained with a lipophilic dye (e.g., Oil Red O), the dye is then eluted from the tissue using a solvent (e.g., isopropanol), and the absorbance of the eluate is measured.[3]Relatively simple and inexpensive; suitable for high-throughput screening.Indirect measurement; can be affected by staining variability and incomplete elution.
Gravimetric Analysis Lipids are extracted from the plant tissue using organic solvents, the solvent is evaporated, and the remaining lipid mass is weighed.Direct measurement of total lipid content.Time-consuming; requires larger amounts of tissue; does not provide information on lipid composition.
Gas Chromatography-Mass Spectrometry (GC-MS) Lipids are extracted and transesterified to fatty acid methyl esters (FAMEs), which are then separated and quantified by GC-MS.[4][5]Provides detailed information on fatty acid composition and quantification.Requires specialized equipment and expertise; complex sample preparation.
Sulfo-phospho-vanillin (SPV) Method Lipids react with sulfuric acid and vanillin to produce a colored complex, which is measured spectrophotometrically.[6][7]Rapid and sensitive method for total lipid quantification.Can be affected by interfering substances; requires careful standardization.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this document.

Staining_Solution_Preparation cluster_prep Oil Blue N Staining Solution Preparation Start Start Saturate Saturate 99% Isopropanol with Oil Blue N Powder Start->Saturate Step 1 Filter Filter to remove undissolved dye Saturate->Filter Step 2 Dilute Dilute with distilled water to 40-50% Isopropanol Filter->Dilute Step 3 Working_Solution Supersaturated Working Solution Dilute->Working_Solution Ready for use

Caption: Workflow for the preparation of the supersaturated Oil Blue N working solution.

Staining_Protocol cluster_staining Staining Protocol for Plant Tissue Tissue_Prep 1. Tissue Preparation (Fresh or Fixed Sections) Stain 2. Stain with Oil Blue N (5-10 minutes) Tissue_Prep->Stain Differentiate 3. Differentiate (Brief rinse in 60% Isopropanol) Stain->Differentiate Wash 4. Wash (Distilled Water) Differentiate->Wash Mount 5. Mount (Glycerol or Aqueous Medium) Wash->Mount Visualize 6. Visualize under Light Microscope Mount->Visualize

Caption: Step-by-step protocol for staining plant lipids with Oil Blue N.

Quantitative_Analysis_Workflow cluster_quant General Workflow for Quantitative Lipid Analysis cluster_methods Analysis Options Sample Plant Tissue Sample Extraction Lipid Extraction (e.g., Organic Solvents) Sample->Extraction Analysis Analysis Method Extraction->Analysis Spectro Spectrophotometry Analysis->Spectro Gravi Gravimetric Analysis->Gravi GCMS GC-MS Analysis->GCMS Data Quantitative Data (e.g., Lipid Content, Fatty Acid Profile) Spectro->Data Gravi->Data GCMS->Data

Caption: A generalized workflow for the quantitative analysis of plant lipids.

References

Application

Application Notes and Protocols for Staining Intracellular Lipid Bodies in Yeast with Oil Blue N (Nile Blue A)

For Researchers, Scientists, and Drug Development Professionals Introduction Oil Blue N, also known as Nile Blue A or Nile Blue Sulphate, is a lipophilic fluorescent dye belonging to the oxazine group. It is a valuable t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oil Blue N, also known as Nile Blue A or Nile Blue Sulphate, is a lipophilic fluorescent dye belonging to the oxazine group. It is a valuable tool for the detection and visualization of intracellular lipid bodies, also referred to as lipid droplets, in various organisms, including yeast. This document provides a detailed protocol for the staining of intracellular lipid bodies in yeast cells using Oil Blue N, intended for researchers, scientists, and professionals in drug development. The protocol covers procedures for microscopy and provides a framework for quantitative analysis.

When bound to neutral lipids, such as triacylglycerols and steryl esters found in lipid bodies, Nile Blue A exhibits a characteristic fluorescence, allowing for their specific visualization. This technique is crucial for studies related to lipid metabolism, storage diseases, drug discovery, and biofuel development, where the monitoring of lipid accumulation in yeast is essential.

Principle of the Method

Nile Blue A is a metachromatic dye, meaning its fluorescence emission spectrum is dependent on the hydrophobicity of its environment. In aqueous environments, its fluorescence is minimal. However, upon partitioning into the nonpolar environment of intracellular lipid bodies, it becomes intensely fluorescent. This property allows for the specific labeling and visualization of lipid droplets within the yeast cell cytoplasm with a high signal-to-noise ratio. The staining can be observed using fluorescence microscopy, and the fluorescence intensity can be quantified to estimate the relative lipid content.

Materials and Reagents

Reagents
  • Oil Blue N (Nile Blue A, C.I. 51180) : Molecular Formula C₄₀H₄₀N₆O₆S.

  • Yeast Culture Medium : e.g., YPD (Yeast Extract Peptone Dextrose) or synthetic defined medium appropriate for the yeast strain and experimental conditions.

  • Phosphate-Buffered Saline (PBS) : pH 7.4.

  • Fixative Solution (Optional) : 4% paraformaldehyde in PBS. Note : Avoid using alcohol-based fixatives like ethanol or methanol as they can extract lipids.

  • Permeabilization Solution (Optional but Recommended) : 0.1% (v/v) Triton X-100 or 20 µM digitonin in PBS. For yeast with thick cell walls, enzymatic digestion with zymolyase or lyticase may be necessary.

  • Dimethyl Sulfoxide (DMSO) or Ethanol : For preparing the Oil Blue N stock solution.

  • Antifade Mounting Medium : e.g., VectaShield® or ProLong™ Gold Antifade Mountant.

  • Sterile Deionized Water .

Equipment
  • Fluorescence microscope with appropriate filter sets (see Table 2).

  • Incubator for yeast culture.

  • Centrifuge for pelleting yeast cells.

  • Vortex mixer.

  • Micropipettes and sterile tips.

  • Microscope slides and coverslips.

  • Hemocytometer or spectrophotometer for cell counting.

Experimental Protocols

Preparation of Solutions

4.1.1. Oil Blue N Stock Solution (1 mM)

  • Weigh out approximately 7.33 mg of Oil Blue N (Nile Blue A, MW: 732.84 g/mol for the sulfate salt).

  • Dissolve the powder in 10 mL of DMSO or ethanol.

  • Mix thoroughly by vortexing until the dye is completely dissolved.

  • Store the stock solution in a light-protected container at 4°C for up to 6 months or at -20°C for long-term storage.

4.1.2. Staining Buffer

A simple and effective staining buffer is Phosphate-Buffered Saline (PBS) at pH 7.4.

Yeast Cell Culture and Preparation
  • Inoculate the yeast strain of interest into the appropriate liquid culture medium.

  • Grow the culture to the desired growth phase (e.g., mid-logarithmic or stationary phase) under appropriate conditions (e.g., 30°C with shaking).

  • Harvest the yeast cells by centrifugation at 3,000 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet once with 1 mL of PBS (pH 7.4).

  • Centrifuge again and resuspend the cell pellet in PBS to a final concentration of approximately 1 x 10⁷ cells/mL.

Staining Protocol for Fluorescence Microscopy

4.3.1. Fixation (Optional)

Fixation can help to preserve cell morphology but may not be necessary for all applications.

  • Resuspend the washed cell pellet in 1 mL of 4% paraformaldehyde in PBS.

  • Incubate for 15-30 minutes at room temperature.

  • Wash the cells twice with PBS to remove the fixative.

4.3.2. Permeabilization (Optional but Recommended)

Permeabilization is often necessary to facilitate dye entry, especially for yeast with robust cell walls.

  • Detergent-based permeabilization:

    • Resuspend the fixed or unfixed cell pellet in 1 mL of PBS containing 0.1% Triton X-100 or 20 µM digitonin.

    • Incubate for 5-10 minutes at room temperature.

    • Wash the cells once with PBS.

  • Enzymatic permeabilization (for resistant strains):

    • Resuspend the cell pellet in a spheroplasting buffer (e.g., 1 M sorbitol, 100 mM EDTA, pH 8.0).

    • Add zymolyase or lyticase (e.g., 0.5 mg/mL) and incubate at 30°C for 15-30 minutes, or until spheroplasts are formed (monitor microscopically).

    • Gently wash the spheroplasts with PBS containing an osmotic stabilizer (e.g., 1 M sorbitol).

4.3.3. Staining

  • From the 1 mM Oil Blue N stock solution, prepare a working solution of 1-10 µM in PBS. The optimal concentration should be determined empirically for each yeast strain and experimental condition. A starting concentration of 5 µM is recommended.[1]

  • Add the Oil Blue N working solution to the prepared yeast cell suspension.

  • Incubate for 10-15 minutes at room temperature in the dark.[1]

  • (Optional) Wash the cells once with PBS to remove excess dye and reduce background fluorescence.

  • Resuspend the stained cells in a small volume of PBS.

4.3.4. Mounting and Visualization

  • Pipette a small drop (5-10 µL) of the stained cell suspension onto a clean microscope slide.

  • Place a coverslip over the drop.

  • (Optional) Seal the edges of the coverslip with nail polish to prevent evaporation.

  • Observe the stained cells under a fluorescence microscope using the appropriate filter settings (see Table 2). Lipid bodies will appear as bright, distinct fluorescent structures within the cytoplasm.

Protocol for Quantitative Analysis using a Microplate Reader
  • Prepare yeast cells as described in section 4.2.

  • (Optional but recommended) Permeabilize the cells as described in section 4.3.2.

  • In a 96-well black, clear-bottom microplate, add 100 µL of the cell suspension per well.

  • Add 100 µL of a 2X working solution of Oil Blue N in PBS to each well to achieve the desired final concentration (e.g., 5 µM).

  • Incubate the plate for 10-15 minutes at room temperature in the dark.

  • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (see Table 2).

  • Normalize the fluorescence intensity to the cell number or optical density (OD₆₀₀) of the culture.

Data Presentation

Table 1: Reagent and Solution Quick Reference
Reagent/SolutionCompositionStorage
Oil Blue N Stock Solution1 mM in DMSO or Ethanol-20°C, protected from light
Staining BufferPhosphate-Buffered Saline (PBS), pH 7.4Room Temperature
Fixative Solution4% Paraformaldehyde in PBS4°C
Permeabilization Solution0.1% Triton X-100 or 20 µM digitonin in PBSRoom Temperature
Table 2: Fluorescence Microscopy and Spectroscopy Parameters
ParameterRecommended SettingNotes
Excitation Wavelength ~625 nmA far-red laser or filter is optimal.[2]
Emission Wavelength > 650 nm (Far-Red)The exact emission maximum can vary with the lipid environment.
Microscope Filter Set Cy5 or similar far-red filter setEnsure minimal overlap with other fluorophores if co-staining.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis culture Yeast Culture harvest Harvest & Wash Cells culture->harvest fixation Fixation (Optional) harvest->fixation permeabilization Permeabilization fixation->permeabilization staining Stain with Oil Blue N permeabilization->staining microscopy Fluorescence Microscopy staining->microscopy quantification Quantitative Analysis (Plate Reader) staining->quantification

Caption: A generalized workflow for staining yeast lipid bodies with Oil Blue N.

Logical Relationship of Staining Principle

staining_principle dye_aq Oil Blue N (Aqueous) lipid_body Intracellular Lipid Body dye_aq->lipid_body Partitions into hydrophobic environment dye_lipid Oil Blue N (Lipid-Bound) fluorescence Far-Red Fluorescence dye_lipid->fluorescence Emits

Caption: The principle of Oil Blue N fluorescence upon binding to lipid bodies.

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescence signal - Inefficient cell permeabilization.- Dye concentration too low.- Incorrect filter set.- Lipid bodies not present.- Optimize permeabilization method (try enzymatic digestion).- Increase Oil Blue N concentration (e.g., up to 10 µM).- Verify excitation and emission filters match the dye's spectrum.- Use a positive control yeast strain known to accumulate lipids.
High background fluorescence - Dye concentration too high.- Incomplete washing.- Autofluorescence of the yeast strain or medium.- Decrease Oil Blue N concentration.- Include a washing step after staining.- Image unstained cells as a control to assess autofluorescence.
Uneven staining - Cell clumping.- Incomplete dye penetration.- Ensure cells are well-resuspended before and during staining.- Increase incubation time or use a more stringent permeabilization method.

Safety Precautions

  • Oil Blue N (Nile Blue A) is a chemical dye. Consult the Safety Data Sheet (SDS) before use.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle paraformaldehyde, a potential carcinogen, in a fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

References

Method

Application Notes & Protocols: Combining Oil Blue N with Immunofluorescence for Proximity Analysis of Proteins and Lipid Droplets

Audience: Researchers, scientists, and drug development professionals. Introduction Lipid droplets are dynamic cellular organelles central to lipid metabolism, energy homeostasis, and various signaling pathways.[1][2] Th...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid droplets are dynamic cellular organelles central to lipid metabolism, energy homeostasis, and various signaling pathways.[1][2] They consist of a neutral lipid core, primarily triacylglycerols and sterol esters, enclosed by a phospholipid monolayer decorated with a variety of proteins.[1][3] Studying the spatial relationship between specific proteins and lipid droplets is crucial for understanding their function in health and disease.

This application note provides a detailed protocol for combining Oil Blue N, a non-fluorescent, lipophilic dye that stains neutral lipids dark blue, with indirect immunofluorescence (IF) to analyze the proximity of proteins to lipid droplets.[4][5][6] This method allows for simultaneous visualization of lipid droplets by brightfield microscopy and target proteins by fluorescence microscopy within the same sample.

Key Experimental Considerations

Successful co-localization studies hinge on preserving both the antigenicity of the target protein and the structural integrity of the lipid droplets.

  • Fixation: Paraformaldehyde (PFA) is the fixative of choice as it effectively preserves lipid droplet structure and content.[7][8][9] Conversely, alcohol-based fixatives like methanol or acetone are unsuitable because they extract lipids, leading to the collapse of lipid droplet structures.[8][9]

  • Permeabilization: The choice of detergent for permeabilization is critical. Harsh detergents like Triton X-100 can disrupt lipid droplets and solubilize associated proteins.[10] Milder detergents, such as digitonin or saponin, are recommended for preserving the localization of proteins on the lipid droplet surface.[10][11]

  • Staining Order: The protocol is flexible, but typically immunofluorescence staining is performed before Oil Blue N staining to ensure optimal antibody penetration and binding.

Experimental Protocol

This protocol is optimized for cultured cells grown on coverslips.

Materials and Reagents

  • Cells cultured on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Digitonin or Saponin in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody (specific to the protein of interest)

  • Fluorophore-conjugated Secondary Antibody

  • Oil Blue N stock solution (e.g., 0.5% w/v in 60% isopropanol)

  • Oil Blue N working solution (diluted from stock in 60% isopropanol)

  • 60% Isopropanol

  • Distilled water

  • Aqueous mounting medium with antifade reagent[12][13][14]

Protocol Steps

  • Cell Culture and Treatment: Grow cells on coverslips to the desired confluency. Apply experimental treatments as required.

  • Fixation:

    • Gently wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[8][15]

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with 0.1% digitonin or saponin in PBS for 10 minutes at room temperature.[10][11]

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[15][16]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[15]

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[15]

  • Oil Blue N Staining:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Briefly rinse the coverslips with 60% isopropanol.

    • Incubate with the Oil Blue N working solution for 5-10 minutes.

    • Differentiate in 60% isopropanol for 1 minute.

    • Rinse thoroughly with distilled water.

  • Mounting:

    • Mount the coverslips onto glass slides using an aqueous mounting medium containing an antifade reagent.[12][13][14]

    • Seal the edges with nail polish and allow to dry.

  • Imaging:

    • Visualize the sample using a microscope equipped for both brightfield and fluorescence imaging.

    • Acquire images of Oil Blue N staining using the brightfield channel and the immunofluorescence signal using the appropriate fluorescence channels.

Data Presentation and Analysis

The analysis of proximity between the blue-stained lipid droplets and the fluorescently-labeled protein is primarily qualitative through image overlay. However, quantitative data can be extracted using image analysis software.

Table 1: Quantitative Analysis of Protein-Lipid Droplet Proximity. This table summarizes potential quantitative measurements that can be derived from the combined staining method.

ParameterDescriptionExample Data (Control)Example Data (Treated)
Lipid Droplet Count Average number of lipid droplets per cell.15 ± 345 ± 8
Lipid Droplet Area Average area (µm²) of lipid droplets per cell.0.8 ± 0.22.5 ± 0.5
Protein-Positive Droplets (%) Percentage of lipid droplets showing adjacent protein fluorescence.20%75%
Fluorescence Intensity at Droplet Periphery Mean fluorescence intensity of the protein signal in a region of interest (ROI) defined around the lipid droplet.50 ± 10 (arbitrary units)250 ± 40 (arbitrary units)

Table 2: Troubleshooting Common Issues.

IssuePotential CauseSolution
Weak/No Fluorescence Signal Inappropriate fixation/permeabilization; Low antibody concentration.Ensure PFA fixation and mild permeabilization[10]; Optimize antibody dilutions.
High Background Staining Insufficient blocking; High antibody concentration.Increase blocking time or change blocking agent[15]; Titrate primary and secondary antibodies.
Loss of Lipid Droplets Use of organic solvents (e.g., methanol, acetone) for fixation.Use PFA fixation exclusively.[8][9]
Diffuse Oil Blue N Staining Incomplete differentiation.Ensure adequate rinsing with 60% isopropanol after staining.
Photobleaching Excessive exposure to excitation light.Use an antifade mounting medium[13]; Minimize light exposure during imaging.

Visualization of Workflow and Biological Context

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_if Immunofluorescence cluster_lipid Lipid Staining cluster_final Final Steps cell_culture 1. Cell Culture on Coverslips fixation 2. Fixation (4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (Digitonin) fixation->permeabilization blocking 4. Blocking (BSA) permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab oil_blue 7. Oil Blue N Staining secondary_ab->oil_blue mounting 8. Mounting oil_blue->mounting imaging 9. Brightfield & Fluorescence Imaging mounting->imaging

Caption: Experimental workflow for combined immunofluorescence and Oil Blue N staining.

Example Application: Perilipin 2 and Lipid Droplet Interaction

Perilipins (PLINs) are a family of proteins that coat lipid droplets and are key regulators of lipid storage and mobilization.[1][17] Perilipin 2 (PLIN2), for example, is ubiquitously expressed and is often used as a marker for lipid droplets.[17][18][19] The protocol described here can be used to visualize the association of PLIN2 with lipid droplets under various metabolic conditions.

Signaling Pathway: Regulation of Lipolysis

G cluster_LD Lipid Droplet Hormone Hormones (e.g., Glucagon) Receptor GPCR Hormone->Receptor AC Adenylyl Cyclase Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates PLIN Perilipin (PLIN) PKA->PLIN Phosphorylates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates PLIN->HSL Allows access to TAG TAG Triacylglycerols (TAG) HSL->TAG Hydrolyzes FA Fatty Acids TAG->FA

Caption: Hormonal regulation of lipolysis at the lipid droplet surface.

References

Application

Application of Oil Blue N in the Plastics and Polymer Industry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Oil Blue N, also known by its synonym Solvent Blue 14 and CAS number 2646-15-3, is a synthetic anthraquinone-based solvent dye.[1] It is widely...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oil Blue N, also known by its synonym Solvent Blue 14 and CAS number 2646-15-3, is a synthetic anthraquinone-based solvent dye.[1] It is widely utilized in the plastics and polymer industry to impart a vibrant and durable blue coloration to a variety of materials.[1] Its excellent solubility in organic solvents and compatibility with numerous polymers make it a preferred choice for achieving transparent and brilliant shades.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for the use of Oil Blue N in plastics and polymers.

Physicochemical Properties

Oil Blue N is a dark blue powder with good heat stability and lightfastness.[1][3] Key properties are summarized in the table below.

PropertyValueReference
Synonyms Solvent Blue 14, C.I. 61555[1][4]
CAS Number 2646-15-3[1]
Molecular Formula C24H30N2O2[1]
Molecular Weight 378.51 g/mol [1]
Melting Point 112-114 °C[1]
Appearance Purple or black powder[1]

Applications in the Polymer Industry

Oil Blue N and its related solvent blue dyes are compatible with a wide range of thermoplastic resins. They are typically incorporated into the polymer matrix to provide coloration for various applications.

Suitable Polymers:

  • Polystyrene (PS)[3][5]

  • Acrylonitrile Butadiene Styrene (ABS)[3][5]

  • Polymethyl Methacrylate (PMMA)[3][5]

  • Polycarbonate (PC)[3][5]

  • Polyethylene Terephthalate (PET)[5]

  • Rigid Polyvinyl Chloride (RPVC)[5]

  • Styrene-Acrylonitrile (SAN)[6]

  • Acrylonitrile Styrene Acrylate (ASA)

Primary Applications:

  • Masterbatch Production: Oil Blue N is commonly used in the production of color masterbatches, which are concentrated pellets of colorant dispersed in a carrier resin.[7][8] These masterbatches are then blended with the virgin polymer during the manufacturing process to achieve the desired color.[7][8]

  • Direct Polymer Coloring: The dye can be directly added to the plastic material during the molding or extrusion process.[7]

  • Fiber and Filament Coloring: It is suitable for the spin dyeing of polyester and other synthetic fibers.[2][5]

Quantitative Performance Data

The performance of Oil Blue N can vary depending on the polymer matrix and the processing conditions. The following tables summarize available quantitative data for related solvent blue dyes, which can be used as a reference for Oil Blue N.

Table 1: Heat Stability and Lightfastness of Solvent Blue Dyes in Various Polymers

Dye (Synonym)PolymerHeat Stability (°C)Lightfastness (Blue Wool Scale)Reference
Solvent Blue 35PS260-3007-8[1][3][5][9]
Solvent Blue 35ABS-7-8[3]
Solvent Blue 35PMMA-7-8[3]
Solvent Blue 35PC-7-8[3]
Solvent Blue 35PET-6-7[5]
Solvent Blue 104PC, PET, PMMA, ABS345 (5 min)6-7[10][11]
Solvent Blue 78PC, PS, PMMA, PET-6-8[12]

Note: Lightfastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.[13][14]

Table 2: Recommended Dosage of Solvent Blue 35

ApplicationRecommended Dosage (%)Reference
Transparent Tone0.02 - 0.05[1][15]
Opaque Tone (with TiO2)~ 0.1[15]

Experimental Protocols

Protocol 1: Preparation of a Colored Polymer Masterbatch

This protocol describes the general procedure for preparing a color masterbatch using Oil Blue N.

Materials and Equipment:

  • Oil Blue N (Solvent Blue 14) powder

  • Carrier resin (e.g., polyethylene, polypropylene)

  • Twin-screw extruder or high-shear mixer

  • Pelletizer

  • Drying oven

Procedure:

  • Pre-drying: Dry the carrier resin and Oil Blue N powder in an oven at the recommended temperature to remove any moisture.

  • Pre-mixing: In a separate container, thoroughly mix the Oil Blue N powder with the carrier resin at the desired concentration (e.g., 20-40% dye content).

  • Extrusion: Feed the pre-mixed material into the twin-screw extruder. The extruder should be operated at a temperature profile suitable for the carrier resin to ensure proper melting and dispersion of the dye.

  • Pelletizing: The extruded molten strand is cooled in a water bath and then cut into pellets using a pelletizer.

  • Post-drying: Dry the resulting masterbatch pellets to the required moisture content.

Masterbatch_Preparation cluster_prep Preparation cluster_processing Processing Drying 1. Pre-drying (Resin & Dye) Mixing 2. Pre-mixing Drying->Mixing Dried materials Extrusion 3. Twin-Screw Extrusion Mixing->Extrusion Homogeneous mixture Pelletizing 4. Pelletizing Extrusion->Pelletizing Molten colored polymer PostDrying 5. Post-drying Pelletizing->PostDrying Cooled pellets FinalProduct Colored Masterbatch Pellets PostDrying->FinalProduct Final Product

Workflow for preparing a colored polymer masterbatch.
Protocol 2: Evaluation of Lightfastness

This protocol outlines the procedure for testing the lightfastness of a plastic colored with Oil Blue N, based on the principles of ISO 105-B02 and ASTM D4329.[8][16]

Materials and Equipment:

  • Colored plastic specimens

  • Uncolored plastic specimens (control)

  • Xenon arc lamp apparatus or fluorescent UV lamp apparatus

  • Blue Wool standards (ISO 105-B02)[17]

  • Grey Scale for assessing color change (ISO 105-A02)

  • Spectrocolorimeter

Procedure:

  • Sample Preparation: Prepare flat specimens of the colored plastic.

  • Mounting: Mount the specimens and a set of Blue Wool standards on a sample holder. Cover a portion of each specimen and standard to serve as an unexposed reference.

  • Exposure: Place the sample holder in the xenon arc or UV apparatus. Expose the samples to a controlled light source for a specified duration or until a certain Blue Wool standard shows a specific level of fading.

  • Evaluation:

    • Visual Assessment: Compare the color change of the exposed portion of the plastic specimen to the unexposed portion using the Grey Scale. The lightfastness rating is determined by the Blue Wool standard that shows a similar degree of fading.

    • Instrumental Assessment: Use a spectrocolorimeter to measure the color difference (ΔE*) between the exposed and unexposed areas of the specimen.

Lightfastness_Evaluation cluster_setup Test Setup cluster_evaluation Evaluation SamplePrep 1. Sample Preparation (Colored Plastic) Mounting 2. Mounting with Blue Wool Standards SamplePrep->Mounting Exposure 3. Exposure in Xenon Arc/UV Apparatus Mounting->Exposure Visual 4a. Visual Assessment (Grey Scale) Exposure->Visual Instrumental 4b. Instrumental Assessment (Spectrocolorimeter) Exposure->Instrumental Result Lightfastness Rating Visual->Result Instrumental->Result

Workflow for lightfastness evaluation of colored plastics.
Protocol 3: Dye Migration Test

This protocol provides a method to assess the potential for Oil Blue N to migrate from a colored plastic.

Materials and Equipment:

  • Colored plastic specimen

  • White, uncolored plastic specimen (of the same or a different polymer)

  • Heat press or oven

  • Weight

  • AATCC Gray Scale for Staining

Procedure:

  • Assembly: Place the colored plastic specimen in direct contact with the white, uncolored plastic specimen.

  • Heating and Pressure: Place the assembled specimens in a heat press or an oven at a specified temperature (relevant to the application) and apply a defined pressure for a set period.

  • Cooling: Remove the specimens and allow them to cool to room temperature.

  • Evaluation: Separate the specimens and visually assess the white plastic for any color transfer from the colored plastic. The degree of staining can be rated using the AATCC Gray Scale for Staining.

Protocol 4: Leaching Test for Food Contact Applications

This protocol is a general guideline for testing the leaching of Oil Blue N from plastics intended for food contact, based on established principles for food contact materials testing.[18][19]

Materials and Equipment:

  • Colored plastic specimen

  • Food simulants (e.g., distilled water, 10% ethanol, 3% acetic acid, olive oil)

  • Incubator or oven

  • Analytical instrumentation (e.g., UV-Vis spectrophotometer, LC-MS)

Procedure:

  • Sample Preparation: Cut the colored plastic into pieces of a known surface area.

  • Immersion: Immerse the plastic pieces in a specific volume of a selected food simulant.

  • Incubation: Store the immersed samples under controlled conditions of time and temperature that represent the intended use (e.g., 10 days at 40°C for long-term storage at room temperature).

  • Analysis: After the incubation period, remove the plastic samples. Analyze the food simulant for the presence of the leached dye using a suitable analytical technique like UV-Vis spectrophotometry or LC-MS to quantify the amount of migrated substance.

  • Comparison with Limits: Compare the measured migration level with the specific migration limits (SMLs) set by regulatory bodies (e.g., FDA, EFSA).

Conclusion

Oil Blue N is a versatile and effective colorant for a wide range of plastics and polymers, offering good heat stability and lightfastness. Proper selection of the dye concentration and processing conditions is crucial for achieving the desired color and performance. The provided protocols offer a framework for incorporating and evaluating Oil Blue N in various polymer systems. It is recommended to conduct specific testing for each polymer and application to ensure optimal results and regulatory compliance.

References

Technical Notes & Optimization

Troubleshooting

How to reduce background staining with Oil blue N

Technical Support Center: Oil Blue N Staining Welcome to the technical support center for Oil Blue N staining. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you ach...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oil Blue N Staining

Welcome to the technical support center for Oil Blue N staining. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you achieve optimal staining results and minimize background interference in your lipid research.

A Note on Oil Blue N: Specific literature and established protocols for Oil Blue N are less common than for other lysochrome dyes like Oil Red O. However, the fundamental principles of lipid staining are highly conserved among these dyes. The advice provided here is based on established methods for lysochrome staining and is directly applicable to troubleshooting issues with Oil Blue N.

Frequently Asked Questions (FAQs)

Q1: What is the staining principle of Oil Blue N?

Oil Blue N is a lysochrome (fat-soluble) diazo dye used for the histological visualization of neutral lipids, such as triglycerides and cholesteryl esters. The staining mechanism is a physical process based on the dye's higher solubility in lipids than in its solvent.[1] When the tissue section is incubated with the dye solution, the dye molecules move from the solvent and accumulate in the intracellular lipid droplets, coloring them blue. This is not a chemical bonding process but rather a preferential partitioning.

Q2: What are the most common causes of high background staining with Oil Blue N?

High background staining with lysochrome dyes typically arises from several key issues:

  • Improper Fixation: Using alcohol-based fixatives can dissolve small lipid droplets before staining. Over-fixation can alter tissue morphology, while under-fixation can lead to diffuse staining.[2][3]

  • Stain Precipitation: The dye can precipitate out of the solution, leaving crystals or aggregates on the tissue that are often mistaken for specific staining.[4][5]

  • Inadequate Differentiation: A crucial step after staining is to briefly rinse the slide in the dye solvent (e.g., isopropanol) to remove excess, non-specifically bound dye from the tissue.[6] Insufficient differentiation leaves a diffuse background color.

  • Drying of Sections: Allowing tissue sections to dry out at any stage of the staining process can lead to the formation of artifacts and increased non-specific staining.[7][8]

Q3: Can I use Oil Blue N on paraffin-embedded tissues?

It is strongly advised not to use Oil Blue N on paraffin-embedded tissues. The routine processing for paraffin embedding involves dehydration steps with alcohols and clearing with solvents like xylene. These solvents will dissolve and wash away the lipids from the tissue.[1] Therefore, the target of the stain will be absent. For lipid staining, frozen sections are the standard.

Q4: How should I prepare my Oil Blue N staining solution to avoid precipitates?

To minimize dye precipitation, which is a major cause of background artifacts, follow these steps:

  • Prepare a Stock Solution: Dissolve Oil Blue N powder in a solvent like 99% isopropanol to create a saturated stock solution. This solution is generally stable.

  • Prepare a Fresh Working Solution: Shortly before use, dilute the stock solution with distilled water (e.g., a 6:4 ratio of stock solution to water is common for Oil Red O).[5]

  • Allow to Equilibrate: Let the working solution sit for 10-20 minutes.[5]

  • Filter Thoroughly: This is the most critical step. Filter the working solution immediately before applying it to the tissue. Using a syringe filter with a pore size of 0.2 to 0.45 µm is highly recommended to remove any micro-precipitates.[5]

Q5: What is the best fixative for lipid staining with Oil Blue N?

For preserving lipids, chemical fixation with a cross-linking agent is preferred.

  • Recommended Fixative: 10% Neutral Buffered Formalin (NBF) or 4% paraformaldehyde (PFA) in PBS are the most common and effective fixatives.[9] Fixation preserves tissue morphology and helps to immobilize the lipids.

  • Fixatives to Avoid: Alcohol-based fixatives like ethanol or methanol should be avoided as they can extract lipids.[9]

  • Fixation Time: The duration of fixation is a balance. Under-fixation can lead to tissue degradation, while over-fixation can sometimes impede dye penetration.[2] Typically, 15-30 minutes of fixation is sufficient for cryosections.

Troubleshooting Guide

This guide addresses common problems encountered during Oil Blue N staining in a "Problem -> Cause -> Solution" format.

Problem 1: Diffuse, Non-Specific Blue Staining Across the Entire Slide
  • Possible Cause 1: Inadequate or improper fixation. If lipids are not properly preserved, they can leak from cells, leading to a diffuse signal.[2][10]

    • Solution:

      • Ensure you are using frozen sections, not paraffin-embedded.

      • Fix sections with 4% PFA or 10% NBF for 15-30 minutes post-sectioning.

      • Wash thoroughly with PBS after fixation to remove residual fixative.[10]

  • Possible Cause 2: The staining solution is too concentrated or has been left on the tissue for too long.

    • Solution:

      • Try diluting your primary antibody further. Perform a titration to find the optimal concentration that gives a strong signal without high background.[11]

      • Optimize the incubation time. Shorter incubation periods may reduce background.

  • Possible Cause 3: Inadequate differentiation or washing. The differentiation step is critical for removing dye that is loosely associated with the tissue, rather than dissolved in lipids.

    • Solution:

      • After removing the staining solution, perform a brief rinse with the dye solvent (e.g., 60% isopropanol). This step should be very quick (a few seconds) to avoid de-staining the lipid droplets themselves.[6]

      • Follow the differentiation step with several thorough rinses in distilled water to remove the solvent.

Problem 2: Blue Precipitate or Crystals on the Tissue Section
  • Possible Cause 1: The staining solution was not properly filtered or is old. Lysochrome dyes can form aggregates in aqueous solutions.[4][5]

    • Solution:

      • Always prepare the working solution fresh on the day of use.

      • Crucially, filter the working solution through a 0.2 µm syringe filter immediately before applying it to the slides. [5] This is the most effective way to prevent crystal artifacts.

  • Possible Cause 2: The solvent in the staining solution evaporated during incubation, causing the dye to precipitate.

    • Solution:

      • Perform the staining incubation step in a humidified, covered chamber to prevent evaporation.[7] Do not let the sections dry out at any point during the procedure.

Experimental Protocols

Protocol 1: Preparation of Oil Blue N Staining Solution

(Adapted from standard Oil Red O protocols)

  • Prepare Stock Solution (0.5% w/v):

    • Dissolve 0.5 g of Oil Blue N powder in 100 mL of 99% isopropanol.

    • Stir for several hours or overnight to ensure it is fully dissolved. This stock solution is stable when stored at room temperature in a tightly sealed container.

  • Prepare Working Solution:

    • On the day of staining, mix 6 parts of the Oil Blue N stock solution with 4 parts of distilled water.

    • Let this working solution stand for 20 minutes at room temperature to equilibrate.

  • Filter the Working Solution:

    • Just before use, filter the solution through a chemical-resistant syringe filter (0.2 µm pore size). This step is critical to remove dye precipitates.

Protocol 2: Recommended Staining Protocol for Frozen Sections
  • Sectioning: Cut frozen tissue sections at 8-12 µm thickness using a cryostat. Mount the sections on charged slides.

  • Fixation:

    • Air dry the slides for 30-60 minutes.

    • Fix the sections in 10% Neutral Buffered Formalin or 4% Paraformaldehyde for 15-30 minutes at room temperature.

  • Washing:

    • Wash the slides 2-3 times with distilled water.

    • Briefly rinse with 60% isopropanol for a few seconds to remove any remaining water and lipids on the surface. Do not let the sections dry.

  • Staining:

    • Place the slides in the freshly filtered Oil Blue N working solution.

    • Incubate for 15-20 minutes in a covered, humidified chamber at room temperature.

  • Differentiation:

    • Briefly rinse the slides in 60% isopropanol for 1-3 seconds. This step removes excess background stain. The timing is critical and may require optimization.

  • Washing:

    • Rinse the slides thoroughly with several changes of distilled water.

  • Counterstaining (Optional):

    • If desired, counterstain the nuclei with a hematoxylin solution for 30-60 seconds.

    • Rinse with water. If using hematoxylin, perform a "bluing" step by dipping the slides in a weak alkaline solution (e.g., Scott's Tap Water Substitute) or running tap water.

  • Mounting:

    • Mount the coverslip using an aqueous (water-based) mounting medium. Do not use alcohol-based mounting media as they will dissolve the stained lipids.

Data Presentation: Factors Affecting Staining Quality

Since quantitative data for Oil Blue N is scarce, this table summarizes the qualitative impact of key experimental variables on staining outcomes.

ParameterSub-Optimal ConditionPotential Negative OutcomeRecommended Action
Tissue Preparation Paraffin EmbeddingComplete loss of lipids.Use frozen sections.
Fixation Alcohol-based fixativesExtraction of lipids, weak signal.Use 4% PFA or 10% NBF.[9]
Under-fixationPoor morphology, diffuse stain.Fix for at least 15 minutes.
Over-fixationBrittle tissue, masked lipids.Avoid unnecessarily long fixation.[2]
Stain Preparation Unfiltered solutionHeavy precipitate, crystal artifacts.Filter with 0.2µm filter before use. [5]
Old working solutionIncreased precipitate.Prepare working solution fresh daily.
Staining Incubation Too longHigh background staining.Optimize time (start with 15-20 min).
Uncovered/DryStain evaporation and precipitation.Use a humidified, covered chamber.[7]
Differentiation Skipped or too shortHigh, diffuse background.Perform a brief rinse in 60% isopropanol.[6]
Too longWeak or no specific signal.Optimize rinse time (1-3 seconds).
Mounting Dehydrating/Permanent MediaStained lipids dissolve.Use an aqueous mounting medium.

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with Oil Blue N background staining.

G start High Background Staining Observed check_precipitate Are there solid precipitates or crystals? start->check_precipitate precipitate_yes Yes check_precipitate->precipitate_yes Yes precipitate_no No (Staining is Diffuse) check_precipitate->precipitate_no No (Staining is Diffuse) filter_stain Cause: Unfiltered Stain Solution Solution: 1. Prepare working solution fresh. 2. Filter with a 0.2µm syringe filter   immediately before use. precipitate_yes->filter_stain use_chamber Cause: Stain Evaporation Solution: Incubate in a covered, humidified chamber. filter_stain->use_chamber check_fixation Was proper fixation used? precipitate_no->check_fixation fixation_no No check_fixation->fixation_no No fixation_yes Yes check_fixation->fixation_yes Yes fixation_solution Cause: Improper Fixation Solution: 1. Use frozen sections (not paraffin). 2. Fix with 4% PFA or 10% NBF. 3. Avoid alcohol-based fixatives. fixation_no->fixation_solution check_differentiation Was differentiation performed correctly? fixation_yes->check_differentiation diff_no No / Incorrectly check_differentiation->diff_no No / Incorrectly diff_yes Yes check_differentiation->diff_yes Yes diff_solution Cause: Inadequate Differentiation Solution: 1. Perform a brief (1-3 sec) rinse in   60% isopropanol after staining. 2. Optimize rinse time for your tissue. diff_no->diff_solution final_check Review Protocol: - Optimize staining time. - Ensure sections did not dry out. - Use aqueous mounting media. diff_yes->final_check

Caption: Troubleshooting workflow for high background in Oil Blue N staining.

References

Optimization

Technical Support Center: Optimizing Oil Red O Staining for Diverse Tissue Types

Frequently Asked Questions (FAQs) Q1: What is the principle behind Oil Red O staining? A1: Oil Red O is a fat-soluble diazo dye used to identify neutral lipids, such as triglycerides and cholesteryl esters, in cells and...

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the principle behind Oil Red O staining?

A1: Oil Red O is a fat-soluble diazo dye used to identify neutral lipids, such as triglycerides and cholesteryl esters, in cells and tissues. The staining mechanism is based on the dye's greater solubility in lipids than in its solvent (typically an isopropanol solution). When the tissue section is incubated with the Oil Red O working solution, the dye migrates from the solvent and dissolves into the intracellular lipid droplets, staining them a characteristic red color.[1][2]

Q2: Can Oil Red O be used on paraffin-embedded tissues?

A2: No, Oil Red O staining is not suitable for paraffin-embedded tissues.[3][4] The alcohols and clearing agents, such as xylene, used in the paraffin embedding process dissolve and leach out the lipids from the tissue.[3] Therefore, this technique is exclusively for fresh or frozen tissue sections.[3][4]

Q3: How should I prepare the Oil Red O working solution?

A3: The working solution should be prepared fresh before each use by diluting a stock solution.[4] A common method is to mix three parts of the Oil Red O stock solution with two parts of distilled water.[5] It is crucial to let the solution stand for about 10 minutes and then filter it through a 0.22-0.45 µm filter to remove any precipitate, which can cause artifacts in the staining.[6][7][8]

Q4: What is the recommended counterstain for Oil Red O?

A4: Hematoxylin is the most common counterstain used with Oil Red O. It stains the cell nuclei blue, providing a good contrast to the red-stained lipid droplets.[2] It is important to use an alcohol-free hematoxylin solution to avoid dissolving the Oil Red O stain.

Q5: How can I quantify the results of my Oil Red O staining?

A5: Quantification can be achieved through two main methods. The first involves eluting the Oil Red O stain from the tissue using 100% isopropanol and then measuring the absorbance of the eluate with a spectrophotometer (typically at a wavelength of 490-520 nm).[7][9] The second method involves digital image analysis using software to measure the area and intensity of the red staining in micrographs.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Weak or No Staining 1. Lipid loss during processing: Use of alcohol-based fixatives or improper handling. 2. Inactive staining solution: The working solution was not freshly prepared or the stock solution is old. 3. Insufficient staining time: Incubation time was too short for the specific tissue type.1. Ensure that only frozen sections are used and avoid any alcohol-based reagents before staining. 2. Always prepare the working solution fresh. If the stock solution is more than a few months old, consider preparing a new one.[6] 3. Optimize the staining time; some tissues may require longer incubation.[10]
High Background Staining 1. Precipitate in the working solution: Unfiltered or poorly filtered staining solution. 2. Over-staining: Excessive incubation time. 3. Inadequate differentiation: The step to remove excess stain was too short or omitted.1. Filter the working solution immediately before use with a 0.22-0.45 µm syringe filter.[6][8] 2. Reduce the staining incubation time. 3. Ensure proper differentiation in 85% propylene glycol or a similar solution to remove non-specific staining.[3][11]
Presence of Red Precipitate/Crystals on the Tissue 1. Supersaturated staining solution: The working solution was not properly prepared or filtered. 2. Evaporation of the solvent: The staining dish was not covered during incubation.1. Meticulously filter the working solution. Consider double-filtering if the problem persists. 2. Keep the staining dish covered throughout the incubation period to prevent solvent evaporation.[4]
Uneven Staining 1. Incomplete fixation: The fixative did not penetrate the entire tissue section uniformly. 2. Air bubbles trapped on the tissue: Air bubbles prevented the staining solution from reaching the tissue surface.1. Ensure the entire tissue section is fully immersed in the fixative. 2. Carefully apply the staining solution to avoid trapping air bubbles. If bubbles are present, gently dislodge them with a fine needle.

Experimental Protocols

Preparation of Oil Red O Solutions

Table 1: Reagent Preparation

SolutionComponentsInstructionsStability
Oil Red O Stock Solution (0.5%) - Oil Red O powder: 0.5 g - 100% Isopropanol: 100 mLDissolve the Oil Red O powder in isopropanol. Stir for several hours or overnight to ensure it is fully dissolved.Stable for several months at room temperature.[7]
Oil Red O Working Solution - Oil Red O Stock Solution: 6 parts - Distilled Water: 4 partsMix the stock solution and distilled water (e.g., 30 mL of stock with 20 mL of water). Let the solution stand for 10-20 minutes. Filter through a 0.22 µm syringe filter immediately before use.Stable for only a few hours; must be prepared fresh.[4][7]
Staining Protocol for Frozen Tissue Sections (e.g., Liver, Adipose, Vascular)

Table 2: Staining Parameters for Different Tissue Types

StepLiverAdipose TissueVascular Tissue
Section Thickness 8-12 µm10-15 µm8-10 µm
Fixation 10% Formalin for 10-60 min10% Formalin for 30-60 min10% Formalin for 5-10 min
Pre-stain Rinse 60% Isopropanol (quick dip)60% Isopropanol for 5 minPropylene Glycol for 2-5 min[3][11]
Staining Incubation 15-30 min20-45 min10-60 min
Differentiation 60% Isopropanol (quick dip)60% Isopropanol (quick dip)85% Propylene Glycol for 1-2 min[3][11]
Counterstain Hematoxylin for 30 sec - 2 minHematoxylin for 1-2 minHematoxylin for 1 min

Detailed Staining Procedure:

  • Cut frozen sections at the desired thickness using a cryostat and mount them on slides. Air dry the sections for at least 30 minutes.[12]

  • Fix the sections in 10% formalin for the time specified in Table 2.

  • Rinse the slides briefly in distilled water.

  • Perform the pre-stain rinse as indicated for your tissue type in Table 2.

  • Incubate the sections in the freshly prepared and filtered Oil Red O working solution for the recommended time in a covered container. For some tissues, warming the staining solution to 60°C can enhance the staining.[11]

  • Differentiate the sections to remove excess stain as specified in Table 2.

  • Rinse the slides in distilled water.

  • Counterstain with hematoxylin.

  • Wash the slides thoroughly in tap water, followed by a final rinse in distilled water.

  • Mount the coverslip using an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the stain.[3]

Visualizations

experimental_workflow start Start: Frozen Tissue Section fixation Fixation (10% Formalin) start->fixation rinse1 Rinse (Distilled Water) fixation->rinse1 pre_stain Pre-stain Rinse (e.g., 60% Isopropanol) rinse1->pre_stain staining Oil Red O Staining (Fresh, Filtered Solution) pre_stain->staining differentiation Differentiation (e.g., 85% Propylene Glycol) staining->differentiation rinse2 Rinse (Distilled Water) differentiation->rinse2 counterstain Counterstain (Hematoxylin) rinse2->counterstain wash Wash (Tap & Distilled Water) counterstain->wash mount Aqueous Mounting wash->mount end End: Microscopic Analysis mount->end

References

Troubleshooting

Troubleshooting weak or inconsistent Oil blue N staining

Technical Support Center: Nile Blue Staining A Note on "Oil Blue N": The stain "Oil Blue N" is not a commonly recognized reagent in histological or cell biology applications. This guide focuses on Nile Blue , a widely us...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nile Blue Staining

A Note on "Oil Blue N": The stain "Oil Blue N" is not a commonly recognized reagent in histological or cell biology applications. This guide focuses on Nile Blue , a widely used blue fluorescent stain for lipids. It is probable that queries regarding "Oil Blue N" are referring to Nile Blue due to its application and color. Nile Blue is a versatile phenoxazine dye used to detect and differentiate lipids within cells and tissues.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is Nile Blue and what does it stain?

Nile Blue (also known as Nile Blue A or Basic Blue 12) is a histological stain used for the detection of lipids.[1][3] It is particularly useful because it can differentiate between different lipid types based on the observation method. In brightfield microscopy, it stains acidic lipids (like fatty acids and phospholipids) blue, and neutral lipids (such as triglycerides and cholesteryl esters) pink.[1] When used for fluorescence microscopy, it imparts a blue color to cell nuclei and can cause lipids to fluoresce, typically with a yellow-gold or red emission depending on the lipid environment.[4][5]

Q2: How does Nile Blue work?

Nile Blue is a lipophilic, fluorescent dye, meaning it preferentially dissolves in or associates with lipids.[6] The staining mechanism relies on its fluorescent properties changing based on the local microenvironment.[6] Its fluorescence is solvatochromic, meaning the emission wavelength is dependent on the polarity of the solvent or the lipid environment it is in.[4][7] This property allows it to distinguish between different classes of lipids. It can be used on both live and fixed cells.[1]

Q3: What are the optimal excitation and emission wavelengths for Nile Blue fluorescence?

The spectral properties of Nile Blue can be influenced by its environment. However, for fluorescence microscopy, the following are typical ranges:

  • Excitation: ~625-635 nm[3][6]

  • Emission: ~650-700 nm (appears in the far-red channels)[4][6]

It's important to note that when Nile Blue stains neutral lipid droplets, the emission can shift, and some sources report observing yellow fluorescence under blue light excitation.[8]

Q4: Can I use Nile Blue on paraffin-embedded tissues?

Caution is advised when using Nile Blue for lipid detection in paraffin-embedded tissues. The process of paraffin embedding involves dehydration steps with high concentrations of alcohol and clearing with agents like xylene, which can dissolve and remove a significant portion of the intracellular lipids, leading to weak or no signal.[9][10] For lipid staining, frozen sections (cryosections) are generally recommended.[6][10]

Q5: How should I prepare and store my Nile Blue staining solution?

A typical stock solution of Nile Blue is made by dissolving it in distilled water.[6] For a working solution, this stock can be further diluted in a buffer like PBS.[6] For example, a 0.05% working solution can be prepared by dissolving 0.05g of Nile Blue (hydrogen sulfate) in 100 ml of 1% sulfuric acid.[10] Always filter the freshly prepared staining solution before use.[10] Store stock solutions protected from light.

Troubleshooting Guide

This guide addresses common issues encountered during Nile Blue staining procedures.

Issue 1: Weak or No Staining Signal
Potential Cause Recommended Solution
Lipid Loss During Sample Preparation For cryosections, avoid letting the tissue air-dry for extended periods (max 15 minutes) as this can disrupt lipid morphology.[6] Avoid fixatives that contain alcohols (ethanol, methanol) or acetone, as these will remove lipids.[6] A 10-15 minute fixation with 4% paraformaldehyde (PFA) in PBS is recommended.[6] For paraffin sections, the embedding process itself may have removed the lipids.[9]
Incorrect Fixation Over-fixation can mask the target lipids. Stick to recommended fixation times (e.g., 10-15 minutes for 4% PFA).[6] Ensure the fixative is fresh, as old formaldehyde can increase autofluorescence.[11]
Inappropriate Staining Conditions Optimize the staining time and temperature. A common protocol suggests staining for 10 minutes at room temperature.[6] Another protocol for phospholipids recommends 90 minutes at 60°C.[12] Ensure the concentration of the Nile Blue solution is adequate (e.g., 5 µM).[6]
Photobleaching (Fading) of Signal Nile Blue, like all fluorophores, is susceptible to photobleaching. Minimize exposure of stained samples to light.[11] Perform imaging immediately after staining and use an anti-fade mounting medium.[11] Newer derivatives of Nile Blue show increased resistance to photobleaching.[13][14]
Incorrect Microscope Filter/Laser Settings Ensure the excitation and emission filters on your microscope are appropriate for Nile Blue's spectral profile (Excitation ~635 nm, Emission ~670 nm).[3][6]
Low Abundance of Target Lipids The target lipids (e.g., unsaturated free fatty acids) may not be present in sufficient quantities in your sample.[6] Confirm the presence of lipids using an alternative method or a positive control tissue known to be rich in lipids (e.g., adipose tissue).[6]
Issue 2: High Background or Inconsistent Staining
Potential Cause Recommended Solution
Autofluorescence of Tissue Some tissues have high levels of endogenous autofluorescence (e.g., from lipofuscin).[15] Include an unstained control sample to assess the baseline autofluorescence.[16] If autofluorescence is a problem, consider using spectral imaging and unmixing if available.
Precipitation of Stain on Tissue This can occur if the staining solution is old, unfiltered, or at too high a concentration. Always use a freshly prepared and filtered staining solution.[10] Rinsing the sample thoroughly after staining is crucial.[1]
Non-Specific Binding While Nile Blue is lipophilic, high concentrations can lead to non-specific binding to other cellular structures. Perform a titration to find the optimal (lowest effective) concentration. A differentiation step, such as a brief rinse in 1% acetic acid, can help remove non-specific background staining and achieve purer colors.[1]
Solvent Effects The fluorescence of Nile Blue is highly sensitive to the polarity of its environment.[7] Weaker fluorescence in aqueous solutions can help minimize background from the cytoplasm.[13][14] Ensure washes are sufficient to remove unbound dye.
Uneven Staining Across Sample Ensure the entire tissue section is fully and evenly covered with the staining solution during incubation.[11] Agitation during staining may help improve uniformity.

Experimental Protocols

Key Experiment: Fluorescent Staining of Lipids in Cryosections

This protocol is adapted from a user guide for visualizing lipids in cryosectioned tissues.[6]

  • Tissue Preparation:

    • Cryosection unfixed tissues at an appropriate temperature (e.g., -15°C for heart, -30°C for adipose tissue).

    • Mount the sections on microscope slides.

  • Drying and Fixation:

    • Air-dry the sections for a maximum of 15 minutes at room temperature.

    • Fix the tissues with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes.

    • Crucially, avoid fixatives containing ethanol, methanol, or acetone. [6]

  • Washing:

    • Wash the sections gently with PBS to remove the fixative.

  • Staining:

    • Prepare a working solution of 5 µM Nile Blue in PBS.

    • Incubate the sections in the Nile Blue solution for 10 minutes at room temperature, protected from light.

  • Final Wash and Mounting:

    • Wash the sections with PBS to remove excess stain.

    • Mount the coverslip using an anti-fade mounting medium (e.g., VectaShield or ProLong Gold).[6][11]

  • Imaging:

    • Image the slides promptly using a fluorescence microscope equipped with appropriate filters for the far-red spectrum (e.g., Excitation: 625 nm / Emission: 665 nm).[6] Store stained slides at 4°C in the dark for short-term preservation.[6]

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_image Imaging Cryosection Cryosection Tissue AirDry Air-Dry (max 15 min) Cryosection->AirDry Fix Fix (4% PFA, 10-15 min) AirDry->Fix Wash1 Wash (PBS) Fix->Wash1 Stain Stain (5µM Nile Blue, 10 min) Wash1->Stain Wash2 Wash (PBS) Stain->Wash2 Mount Mount (Anti-fade medium) Wash2->Mount Image Fluorescence Microscopy (Ex: ~625nm, Em: ~665nm) Mount->Image

Caption: Workflow for Nile Blue fluorescent staining of lipids in cryosections.

Troubleshooting Logic Diagram

G Start Staining Problem? WeakSignal Weak or No Signal Start->WeakSignal Weak/None HighBg High Background or Inconsistent Stain Start->HighBg High/Inconsistent CheckFix Fixation Method Correct? (No alcohol/acetone) WeakSignal->CheckFix Check First CheckAutoF High Autofluorescence in Unstained Control? HighBg->CheckAutoF Check First CheckFilters Microscope Filters Correct? CheckFix->CheckFilters Yes Solution1 Use PFA fixation. Use cryosections. CheckFix->Solution1 No CheckConc Stain Concentration/ Time Optimal? CheckFilters->CheckConc Yes Solution2 Set Ex/Em for Far-Red (~625/665nm) CheckFilters->Solution2 No Solution3 Titrate concentration and incubation time. CheckConc->Solution3 No CheckWash Washes & Differentiation Sufficient? CheckAutoF->CheckWash No Solution4 Use spectral imaging or autofluorescence quencher. CheckAutoF->Solution4 Yes CheckStainPrep Stain Solution Fresh & Filtered? CheckWash->CheckStainPrep Yes Solution5 Increase wash steps. Add acetic acid rinse. CheckWash->Solution5 No Solution6 Prepare fresh stain solution before use. CheckStainPrep->Solution6 No

References

Optimization

Preventing crystal formation in Oil blue N staining solutions

Welcome to the technical support center for Oil Blue N staining solutions. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Oil Blue N for lipid sta...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oil Blue N staining solutions. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Oil Blue N for lipid staining while preventing common issues such as crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is Oil Blue N and what is it used for?

Oil Blue N, also known as Solvent Blue 14, is a fat-soluble dye used in histology to stain fatty substances (lipids) in animal tissues. It imparts a distinct blue color to lipids, making them visible under a microscope.[1][2] The most common method for its use is the supersaturated isopropanol technique developed by R.D. Lillie.[1][3][4]

Q2: Why do crystals form in my Oil Blue N staining solution?

Crystal formation is a common issue with supersaturated staining solutions. The primary cause of crystallization in Oil Blue N solutions is the significant difference in the dye's solubility between high-concentration isopropanol (the solvent for the stock solution) and the lower-concentration aqueous isopropanol of the working solution. When the stock solution is diluted with water, the dye's solubility decreases dramatically, leading to the formation of a supersaturated solution. If the concentration of the dye is too high for the diluted solvent to hold, it will precipitate out as crystals.[1]

Q3: How can I prevent crystal formation in my staining solution?

Preventing crystal formation primarily involves careful preparation and handling of the staining solution. Key strategies include:

  • Proper Solution Preparation: Adhering to a validated protocol for preparing the supersaturated solution is critical. This includes using the correct concentrations of isopropanol and dye, as well as proper mixing and filtration steps.

  • Temperature Control: Avoid storing the working solution at low temperatures, as this can decrease the solubility of the dye and promote crystallization.

  • Fresh Solution Preparation: It is best practice to prepare the working solution fresh before each use. Supersaturated solutions are inherently unstable and the likelihood of precipitation increases over time.

  • Filtration: Always filter the working solution before use to remove any microscopic crystals or impurities that could act as nucleation sites for further crystal growth.

Q4: Can I use a staining solution that has already formed crystals?

It is not recommended to use a solution with visible crystals. The presence of crystals indicates that the dye concentration is no longer optimal, which can lead to inconsistent and unreliable staining. Furthermore, the crystals themselves can deposit on the tissue section, creating artifacts that obscure the underlying morphology. If a small number of crystals have formed, you may be able to redissolve them by gently warming the solution, but it is generally safer to discard the solution and prepare a fresh batch.

Q5: Are there any additives that can help stabilize the Oil Blue N solution?

While specific research on additives for Oil Blue N is limited, studies on the closely related Oil Red O stain, which uses a similar supersaturated isopropanol method, have shown that the addition of dextrin to the working solution can help to decrease precipitates and increase the stability of the solution.[4][5][6] Dextrin is a glucose polymer that may act as a protective colloid, helping to keep the dye dispersed and preventing it from crystallizing.

Troubleshooting Guide: Crystal Formation

This guide provides a systematic approach to troubleshooting and preventing crystal formation in your Oil Blue N staining solutions.

Problem: Crystals are observed in the staining jar or on the stained tissue section.

Troubleshooting Workflow

Troubleshooting Crystal Formation start Crystal Formation Observed check_prep Review Solution Preparation Protocol start->check_prep improper_prep Improper Preparation check_prep->improper_prep No correct_prep Correct Preparation check_prep->correct_prep Yes solution_a Action: Prepare Fresh Solution Following Protocol improper_prep->solution_a check_age Is the Working Solution Fresh? correct_prep->check_age old_solution Solution is Old check_age->old_solution No fresh_solution Solution is Fresh check_age->fresh_solution Yes old_solution->solution_a check_filtration Was the Solution Filtered Before Use? fresh_solution->check_filtration not_filtered Not Filtered check_filtration->not_filtered No filtered Filtered check_filtration->filtered Yes solution_b Action: Always Filter Immediately Before Use not_filtered->solution_b check_temp Check Storage/Staining Temperature filtered->check_temp low_temp Temperature Too Low check_temp->low_temp Low solution_d Action: Consider Adding Dextrin (See Protocol) check_temp->solution_d Optimal solution_c Action: Maintain at Room Temperature low_temp->solution_c end_node Problem Resolved solution_a->end_node solution_b->end_node solution_c->end_node solution_d->end_node

Caption: A logical workflow for troubleshooting crystal formation in Oil Blue N staining.

Experimental Protocols

Lillie's Supersaturated Isopropanol Method for Oil Blue N

This protocol is adapted from R.D. Lillie's original 1945 publication and incorporates modern best practices for safety and consistency.

Materials:

  • Oil Blue N (Solvent Blue 14) powder

  • Isopropanol, 99% or absolute

  • Distilled water

  • Whatman No. 1 filter paper

  • Glassware (beakers, graduated cylinders, storage bottles)

  • Magnetic stirrer and stir bar (optional)

Procedure:

Part 1: Preparation of Stock Saturated Oil Blue N Solution (in 99% Isopropanol)

  • Weigh out approximately 0.5 g of Oil Blue N powder.

  • Add the powder to 100 mL of 99% isopropanol in a glass bottle with a screw cap.

  • Mix thoroughly by shaking or using a magnetic stirrer for several hours to ensure saturation.

  • Allow the solution to stand for at least 24 hours to allow any undissolved dye to settle.

  • This stock solution is stable and can be stored at room temperature for several months.

Part 2: Preparation of Working Oil Blue N Staining Solution (40-50% Isopropanol)

It is highly recommended to prepare the working solution fresh before each staining session.

  • Carefully decant the supernatant from the stock solution. Do not disturb the sediment of undissolved dye at the bottom.

  • To prepare a 50% isopropanol working solution , mix 50 mL of the saturated stock solution with 49 mL of distilled water.

  • To prepare a 40% isopropanol working solution , mix 40 mL of the saturated stock solution with 59 mL of distilled water.

  • Allow the working solution to stand for 5-10 minutes.

  • Crucially, filter the working solution through Whatman No. 1 filter paper immediately before use. This will remove any micro-precipitates and reduce the risk of crystal artifacts on your tissue sections.

Part 3: Staining Procedure for Frozen Sections

  • Cut frozen sections at 8-10 µm and mount on slides.

  • Fix the sections as required by your specific protocol (e.g., in formalin).

  • Briefly rinse the slides in distilled water.

  • Immerse the slides in the freshly prepared and filtered working Oil Blue N solution for 5-10 minutes.

  • Rinse the slides in 40-50% isopropanol for a few seconds to remove excess stain.

  • Wash thoroughly in distilled water.

  • If desired, counterstain with a suitable nuclear stain (e.g., Mayer's Hematoxylin).

  • Mount with an aqueous mounting medium. Do not use xylene or other organic solvents for clearing, as they will dissolve the stained lipids.

Experimental Workflow

Oil_Blue_N_Staining_Workflow cluster_prep Solution Preparation cluster_staining Staining Procedure prep_stock Prepare Stock Solution (0.5g Oil Blue N in 100mL 99% Isopropanol) stand_stock Let Stock Solution Stand (24h) prep_stock->stand_stock prep_working Prepare Working Solution (Dilute Stock to 40-50% Isopropanol with Water) stand_stock->prep_working stand_working Let Working Solution Stand (5-10 min) prep_working->stand_working filter_working Filter Working Solution stand_working->filter_working prep_sections Prepare and Fix Frozen Sections filter_working->prep_sections rinse1 Rinse in Distilled Water prep_sections->rinse1 stain Stain in Working Solution (5-10 min) rinse1->stain rinse2 Rinse in 40-50% Isopropanol stain->rinse2 wash Wash in Distilled Water rinse2->wash counterstain Counterstain (Optional) wash->counterstain mount Mount with Aqueous Medium counterstain->mount

Caption: A step-by-step workflow for the preparation and use of Oil Blue N staining solution.

Data Presentation

SolventOil Blue N (Solvent Blue 14) SolubilityReference
Water Insoluble[6]
Ethanol Slightly soluble
Acetone Soluble (1% solution is turbid)[5]
Xylene Soluble
Chloroform Soluble
99% Isopropanol Approx. 0.5 g / 100 mL[1]
40-60% Isopropanol Forms a supersaturated solution prone to precipitation[1]

Note: The solubility in lower concentrations of isopropanol is significantly reduced, which is the principle behind the supersaturated staining technique, but also the primary cause of crystal formation if not prepared correctly.

References

Troubleshooting

Fading of Oil blue N stain and how to prevent it

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on the use of Oil Blue N for lipid staining, with a special focus on troubleshooting and preve...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Oil Blue N for lipid staining, with a special focus on troubleshooting and preventing the common issue of stain fading or photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is Oil Blue N and what is it used for in research?

Oil Blue N, also known as Solvent Blue 14 or Solvent Blue 35, is a lipophilic (fat-soluble) dye used for the histological staining of lipids in animal tissues.[1] When supersaturated solutions in dilute isopropanol are used, it stains fatty substances a deep blue color.[1] Its primary application in a research setting is the visualization of intracellular lipid droplets and other lipid-rich structures under a microscope.

Q2: Why is my Oil Blue N stain fading during microscopy?

The fading of your Oil Blue N stain is a phenomenon known as photobleaching. This is the photochemical destruction of the dye molecule (fluorophore) caused by exposure to excitation light from the microscope.[2] The process is primarily driven by the interaction of the excited dye with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that irreversibly damage the dye and cause it to lose its ability to fluoresce. Several factors can accelerate photobleaching:

  • High-intensity excitation light: More intense light increases the rate at which dye molecules are excited, leading to faster fading.

  • Prolonged exposure to light: The longer the sample is illuminated, the more photobleaching will occur.

  • Presence of oxygen: Molecular oxygen is a key mediator of the chemical reactions that lead to photobleaching.

Q3: How can I prevent or minimize the fading of my Oil Blue N stain?

Preventing photobleaching is crucial for obtaining high-quality, stable images. Here are several strategies you can employ:

  • Use an Antifade Mounting Medium: This is the most effective way to protect your stain. Antifade reagents are chemical compounds that are added to the mounting medium to suppress photobleaching. They work by scavenging for reactive oxygen species. There are many commercial antifade mounting media available, and while none are specifically marketed for Oil Blue N, those designed for other lipophilic dyes are likely to be effective.

  • Minimize Light Exposure: Only expose your sample to the excitation light when you are actively observing or capturing an image. Use the lowest possible light intensity that still provides a clear signal.

  • Optimize Imaging Settings: Use a high-quality, sensitive camera that can detect faint signals, allowing you to use lower excitation light levels.

  • Proper Sample Storage: Store your stained slides in the dark at 4°C to prevent fading before imaging.

Q4: Can I use Oil Blue N for live-cell imaging?

While some lipophilic dyes are suitable for live-cell imaging, the protocols for Oil Blue N typically involve fixation. The solvents used to dissolve Oil Blue N, such as isopropanol, are generally not compatible with live cells. For live-cell lipid droplet imaging, alternative dyes like Nile Red or BODIPY are more commonly used.

Troubleshooting Guide

This guide addresses common issues encountered during Oil Blue N staining experiments.

Problem Possible Cause(s) Recommended Solution(s)
Weak or No Staining 1. Incorrect dye concentration: The staining solution may be too dilute. 2. Insufficient staining time: The dye has not had enough time to penetrate the tissue and bind to the lipids. 3. Poor fixation: Improper fixation can lead to poor preservation of cellular structures, including lipids. 4. Incomplete deparaffinization: For paraffin-embedded tissues, residual wax can prevent the dye from reaching the lipids.[3]1. Optimize dye concentration: Prepare a fresh staining solution and consider increasing the concentration. 2. Increase staining time: Extend the incubation time of the sample in the staining solution. 3. Review fixation protocol: Ensure that the fixation method used is appropriate for lipid preservation. 4. Ensure complete deparaffinization: Use fresh xylene and sufficient incubation times to completely remove paraffin wax.[3]
Uneven or Patchy Staining 1. Dye precipitation: The dye may have precipitated out of the staining solution, leading to uneven application. 2. Incomplete submersion of the sample: The entire sample was not covered with the staining solution. 3. Air bubbles: Air bubbles trapped on the tissue can prevent the stain from reaching those areas.1. Filter the staining solution: Filter the Oil Blue N solution immediately before use to remove any precipitates. 2. Ensure complete coverage: Make sure the entire tissue section is immersed in the staining solution during incubation. 3. Careful application: Apply the staining solution and coverslip carefully to avoid trapping air bubbles.
High Background Staining 1. Excessive dye concentration: The staining solution is too concentrated, leading to non-specific binding. 2. Insufficient washing/differentiation: Excess dye was not adequately removed after staining. 3. Dye aggregates on the tissue. 1. Titrate the dye concentration: Perform a dilution series to find the optimal concentration that gives a strong signal with low background. 2. Optimize washing steps: Increase the duration or number of washes after the staining step. A brief rinse in the solvent used for the dye can help differentiate the stain. 3. Filter the staining solution: Ensure the staining solution is free of precipitates before use.
Dye Crystallization on Slide 1. Staining solution is supersaturated and unstable. 2. Evaporation of the solvent during staining. 1. Prepare fresh staining solution: Use a freshly prepared and filtered staining solution for each experiment. 2. Use a humidified chamber: Perform the staining in a humidified chamber to minimize solvent evaporation.

Quantitative Data Summary

Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically detailing the photostability of Oil Blue N under various microscopy conditions (e.g., photobleaching quantum yield). However, the photostability of fluorescent dyes can be generally compared using their photobleaching quantum yield (Φb), where a lower value indicates higher photostability. For context, here is a table with photostability data for other common fluorescent dyes.

Fluorescent Dye Photobleaching Quantum Yield (Φb) Relative Photostability
Fluorescein~3 x 10⁻⁵Low
Rhodamine B~4 x 10⁻⁶Moderate
Alexa Fluor 488~7 x 10⁻⁷High
Oil Blue NData not availableQualitatively described as having good lightfastness in industrial applications, but its performance in microscopy requires empirical determination.

Note: The photobleaching quantum yields can vary depending on the experimental conditions (e.g., solvent, oxygen concentration, intensity of illumination).[4]

Experimental Protocols

Protocol 1: Staining of Lipids in Frozen Tissue Sections with Oil Blue N

This protocol is a general guideline and may require optimization for your specific tissue type and experimental setup.

Materials:

  • Oil Blue N (Solvent Blue 35) powder

  • Isopropanol, 60% and 100%

  • Distilled water

  • Antifade mounting medium

  • Microscope slides and coverslips

  • Coplin jars or staining dishes

  • Filter paper (0.2 µm)

Procedure:

  • Preparation of Staining Solution:

    • Prepare a stock solution of Oil Blue N by dissolving it in 100% isopropanol to create a saturated solution.

    • To prepare the working solution, dilute the stock solution with distilled water to a final isopropanol concentration of 60%. The final dye concentration may need to be optimized, but a good starting point is a supersaturated solution.

    • Let the working solution sit for 10-15 minutes, then filter it through a 0.2 µm filter immediately before use to remove any undissolved particles.

  • Tissue Preparation:

    • Cut frozen tissue sections (5-10 µm thick) using a cryostat and mount them on microscope slides.

    • Allow the sections to air dry completely.

    • Fix the sections in 10% neutral buffered formalin for 5-10 minutes.

    • Rinse the slides briefly in distilled water.

  • Staining:

    • Immerse the slides in 60% isopropanol for 2-5 minutes to remove any remaining fixative and to pre-wet the tissue.

    • Transfer the slides to the filtered Oil Blue N working solution and incubate for 10-15 minutes at room temperature.

    • Differentiate the stain by briefly rinsing the slides in 60% isopropanol. This step is critical for removing excess background staining and should be monitored visually.

    • Rinse the slides thoroughly in distilled water.

  • Mounting:

    • Carefully blot the excess water from around the tissue section without touching the tissue itself.

    • Apply a drop of aqueous antifade mounting medium onto the tissue section.

    • Gently lower a coverslip over the tissue, avoiding the formation of air bubbles.

    • Seal the edges of the coverslip with nail polish if using a non-hardening mounting medium.

    • Store the slides in the dark at 4°C until ready for imaging.

Protocol 2: Quantification of Oil Blue N Photobleaching

This protocol allows you to measure the rate of photobleaching of your Oil Blue N stain under your specific imaging conditions.

Materials:

  • An Oil Blue N-stained slide prepared as described above.

  • A fluorescence microscope with a digital camera and time-lapse imaging capabilities.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Image Acquisition:

    • Place the stained slide on the microscope stage and locate a region of interest (ROI) with clear lipid droplet staining.

    • Set the microscope to the appropriate filter cube for Oil Blue N.

    • Adjust the exposure time and excitation light intensity to levels you would typically use for imaging.

    • Set up a time-lapse acquisition to capture images of the same ROI at regular intervals (e.g., every 5-10 seconds) for a total duration that results in significant fading (e.g., 2-5 minutes). It is crucial to keep the illumination continuous during the acquisition.

  • Data Analysis:

    • Open the time-lapse image sequence in your image analysis software.

    • Select a region containing stained lipid droplets and a background region with no staining.

    • Measure the mean fluorescence intensity of the stained region and the background region for each time point.

    • Correct the fluorescence intensity of the stained region by subtracting the background intensity for each time point.

    • Normalize the corrected fluorescence intensity by dividing the intensity at each time point by the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time. This will give you a photobleaching curve.

  • Interpretation:

    • A steeper decay in the curve indicates faster photobleaching. You can compare the photobleaching curves obtained using different antifade media or imaging settings to determine the optimal conditions for preserving your stain.

Mandatory Visualizations

Fading_Mechanism cluster_0 Photobleaching Pathway Excitation_Light Excitation Light Oil_Blue_N_Ground Oil Blue N (Ground State) Excitation_Light->Oil_Blue_N_Ground Absorption Oil_Blue_N_Excited Oil Blue N (Excited Singlet State) Oil_Blue_N_Ground->Oil_Blue_N_Excited Oil_Blue_N_Excited->Oil_Blue_N_Ground Internal Conversion Oil_Blue_N_Triplet Oil Blue N (Excited Triplet State) Oil_Blue_N_Excited->Oil_Blue_N_Triplet Intersystem Crossing Fluorescence Fluorescence Oil_Blue_N_Excited->Fluorescence Emission Oxygen Molecular Oxygen (O2) ROS Reactive Oxygen Species (ROS) Faded_Dye Faded/Bleached Oil Blue N Oil_Blue_N_TripletOxygen Oil_Blue_N_TripletOxygen Oil_Blue_N_TripletOxygen->ROS ROSOil_Blue_N_Ground ROSOil_Blue_N_Ground ROSOil_Blue_N_Ground->Faded_Dye Irreversible Oxidation

Caption: The photobleaching mechanism of Oil Blue N.

Staining_Workflow cluster_1 Oil Blue N Staining and Fading Prevention Workflow Start Start: Frozen Tissue Section Fixation Fixation (e.g., 10% NBF) Start->Fixation Rinse_1 Rinse in Distilled Water Fixation->Rinse_1 Pre-wet Pre-wet in 60% Isopropanol Rinse_1->Pre-wet Staining Stain with Filtered Oil Blue N Solution Pre-wet->Staining Differentiation Differentiate in 60% Isopropanol Staining->Differentiation Rinse_2 Rinse in Distilled Water Differentiation->Rinse_2 Mounting Mount with Antifade Medium Rinse_2->Mounting Imaging Microscopy Imaging (Minimize Light Exposure) Mounting->Imaging End End: High-Quality Image Imaging->End

Caption: Experimental workflow for Oil Blue N staining with fading prevention.

References

Optimization

Improving the signal-to-noise ratio in Oil blue N imaging

Welcome to the technical support center for Oil Blue N imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals impr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oil Blue N imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Oil Blue N and what is it used for in imaging?

Oil Blue N, also known by its synonym Solvent Blue 14, is a lipophilic dye belonging to the anthraquinone class.[1][2] It is used for staining neutral lipids, making it suitable for visualizing lipid droplets within cells and tissues. Its solubility in organic solvents like acetone and isopropanol facilitates its use in biological staining protocols.[3][4] Historically, it has been used to stain fatty substances in animal tissues.[4]

Q2: What are the spectral properties of Oil Blue N?

  • Absorption Maxima (λmax): Oil Blue N exhibits primary absorption maxima at approximately 596 nm and a secondary peak at 644 nm .[3]

Q3: How should I prepare an Oil Blue N staining solution?

Oil Blue N is insoluble in water but soluble in organic solvents like acetone and isopropanol.[2] For biological staining, a common approach involves using a supersaturated solution in dilute isopropanol.[4]

Recommended Stock Solution Preparation:

  • Solvent: Use 100% isopropanol or acetone to prepare a stock solution.

  • Concentration: Prepare a stock solution of 1 mg/mL.

  • Dissolution: Vortex thoroughly to dissolve the dye. Gentle warming may aid dissolution, but allow the solution to return to room temperature before use.

  • Storage: Store the stock solution in a light-protected container at 4°C.

Recommended Working Solution Preparation:

A traditional method for staining lipids in tissues involves a supersaturated isopropanol solution.[4] For cultured cells, it is advisable to start with a lower concentration and optimize.

  • Dilution: Dilute the 1 mg/mL stock solution in 60-70% isopropanol or a suitable buffer like PBS.

  • Working Concentration: Start with a working concentration in the range of 1-10 µg/mL. The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

  • Filtration: Always filter the working solution through a 0.22 µm syringe filter before use to remove any dye aggregates that can cause staining artifacts.

Troubleshooting Guide

High background and low signal are common issues in fluorescence microscopy. Here are some specific troubleshooting steps for improving the signal-to-noise ratio with Oil Blue N.

Problem Potential Cause Recommended Solution
High Background Fluorescence 1. Excessive Dye Concentration: Using a working solution that is too concentrated can lead to high, non-specific staining of cellular structures other than lipid droplets.- Titrate Dye Concentration: Perform a concentration series to find the lowest effective concentration that provides a specific signal in lipid droplets with minimal background. Start with a range of 0.5 µg/mL to 5 µg/mL.
2. Dye Aggregates: Oil Blue N can form aggregates in aqueous solutions, which can bind non-specifically to cells and coverslips, appearing as bright, punctate artifacts.- Filter the Staining Solution: Always filter the working solution through a 0.22 µm syringe filter immediately before applying it to the cells. - Prepare Fresh Solutions: Use freshly prepared working solutions for each experiment.
3. Insufficient Washing: Inadequate washing after staining can leave residual, unbound dye in the sample.- Increase Wash Steps: Increase the number and duration of washes with a suitable buffer (e.g., PBS) after the staining incubation.
4. Autofluorescence: Some cell types exhibit natural fluorescence, which can contribute to the background signal.- Image Unstained Controls: Always image an unstained control sample to assess the level of autofluorescence. - Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the Oil Blue N signal from the autofluorescence.
Weak Signal 1. Suboptimal Excitation/Emission Settings: Using incorrect filter sets or laser lines will result in inefficient excitation and detection of the fluorescent signal.- Optimize Imaging Parameters: Based on the absorption maxima of ~596 nm and ~644 nm, use an appropriate laser line (e.g., 594 nm or 633/640 nm) for excitation. - Determine Emission Peak: Capture an emission spectrum to identify the peak emission wavelength and use a corresponding bandpass filter to maximize signal collection.
2. Low Dye Concentration or Insufficient Staining Time: The dye may not have sufficiently partitioned into the lipid droplets.- Increase Dye Concentration or Incubation Time: Systematically increase the concentration of the Oil Blue N working solution or the incubation time. Be mindful that this may also increase background.
3. Photobleaching: Exposure to high-intensity excitation light can cause the fluorophore to lose its ability to fluoresce.[5]- Minimize Light Exposure: Use the lowest possible laser power and exposure time that provides an adequate signal. - Use an Antifade Mountant: Mount the coverslip with a commercially available antifade mounting medium.
Staining Artifacts 1. Dye Precipitation: If the dye precipitates out of solution, it can appear as crystalline structures on the sample.- Ensure Complete Dissolution: Make sure the dye is fully dissolved in the stock solution. - Avoid Oversaturation in Aqueous Buffers: When preparing the working solution in a buffer like PBS, ensure the final concentration of the organic solvent (e.g., isopropanol) is sufficient to keep the dye in solution.
2. Non-Specific Staining of Other Organelles: At high concentrations, lipophilic dyes can sometimes accumulate in other membranous structures.- Optimize Staining Conditions: Use the lowest effective dye concentration and incubation time. - Co-localization with Other Markers: Use a well-characterized lipid droplet marker (e.g., BODIPY 493/503) to confirm the specific localization of Oil Blue N.

Experimental Protocols

General Staining Protocol for Cultured Adherent Cells

This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates and culture to the desired confluency.

  • Fixation (Optional, for Fixed-Cell Imaging):

    • Gently wash the cells once with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a fresh working solution of Oil Blue N (e.g., 2 µg/mL in PBS from a 1 mg/mL stock in isopropanol). Filter the solution through a 0.22 µm filter.

    • Incubate the cells with the Oil Blue N working solution for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS to remove unbound dye.

  • Counterstaining (Optional):

    • If desired, counterstain with a nuclear stain like DAPI. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto a microscope slide using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for Oil Blue N (e.g., excitation around 590-640 nm and emission detection at >650 nm).

Visualizations

Troubleshooting Workflow for Low Signal-to-Noise Ratio

TroubleshootingWorkflow start Low Signal-to-Noise Ratio high_background High Background? start->high_background weak_signal Weak Signal? start->weak_signal high_background->weak_signal No dye_conc_high Reduce Dye Concentration high_background->dye_conc_high Yes optimize_imaging Optimize Excitation/ Emission Settings weak_signal->optimize_imaging Yes end Improved Signal-to-Noise Ratio weak_signal->end No filter_stain Filter Staining Solution dye_conc_high->filter_stain increase_washes Increase Wash Steps filter_stain->increase_washes unstained_control Check Unstained Control (for Autofluorescence) increase_washes->unstained_control unstained_control->end increase_staining Increase Dye Concentration or Incubation Time optimize_imaging->increase_staining minimize_photobleaching Minimize Light Exposure & Use Antifade Mountant increase_staining->minimize_photobleaching minimize_photobleaching->end

Troubleshooting workflow for low signal-to-noise ratio in Oil Blue N imaging.
Experimental Workflow for Oil Blue N Staining

StainingWorkflow start Start: Cells on Coverslip fixation Fixation (e.g., 4% PFA, 15 min) start->fixation wash1 Wash (3x with PBS) fixation->wash1 staining Stain with Oil Blue N (15-30 min, protected from light) wash1->staining wash2 Wash (3x with PBS) staining->wash2 counterstain Counterstain (Optional) (e.g., DAPI, 5 min) wash2->counterstain wash3 Wash (2x with PBS) counterstain->wash3 mount Mount with Antifade Medium wash3->mount image Image with Fluorescence Microscope mount->image

A typical experimental workflow for staining adherent cells with Oil Blue N.

References

Troubleshooting

Effect of fixation method on Oil blue N staining efficiency

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of fixation methods on Oil Blue N staining efficiency. It is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of fixation methods on Oil Blue N staining efficiency. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the principle of Oil Blue N staining?

Oil Blue N is a lysochrome (fat-soluble) dye used for the histological visualization of neutral lipids, such as triglycerides. The staining mechanism is based on the differential solubility of the dye in the lipid droplets versus the solvent. The dye is more soluble in the lipids than in its solvent, causing it to selectively accumulate in and color the lipid droplets a deep blue.

Q2: Why is proper fixation crucial for Oil Blue N staining?

Fixation is a critical step in preparing biological samples for microscopy. Its primary goals are to preserve the tissue and cellular morphology as close to the in-vivo state as possible, to prevent autolysis and microbial decomposition, and to stabilize the cellular components for subsequent staining procedures. For lipid staining with Oil Blue N, the choice of fixative is particularly important to prevent the dissolution or displacement of lipids, which are highly soluble in many organic solvents.

Q3: Which fixatives are recommended for Oil Blue N staining?

Formaldehyde-based fixatives are the most recommended for lipid staining. A 4% paraformaldehyde (PFA) or 10% neutral buffered formalin (NBF) solution is generally preferred.[1][2] These cross-linking fixatives effectively preserve cellular morphology and immobilize lipids without dissolving them.

Q4: Which fixatives should be avoided for Oil Blue N staining?

Alcohol-based fixatives, such as methanol and acetone, should be avoided as they can extract lipids from the tissue, leading to false-negative staining results or a significant reduction in staining intensity.[1]

Q5: Can I use frozen sections for Oil Blue N staining?

Yes, frozen sections are highly suitable for Oil Blue N staining. Using frozen sections minimizes the exposure of the tissue to organic solvents that are typically used in paraffin embedding, thus preserving the lipids more effectively.

Troubleshooting Guide

Unsatisfactory staining results can be frustrating. This guide addresses common issues encountered during Oil Blue N staining.

Problem Probable Cause(s) Recommended Solution(s)
Weak or No Staining 1. Improper Fixation: Use of alcohol-based fixatives (e.g., methanol, acetone) that dissolve lipids.[1] 2. Inadequate Fixation Time: Insufficient time for the fixative to penetrate the tissue. 3. Prolonged Exposure to Solvents: Excessive time in dehydrating agents or clearing agents during processing. 4. Low Dye Concentration: The staining solution is too dilute. 5. Insufficient Staining Time: The incubation time in the Oil Blue N solution is too short.1. Use a formaldehyde-based fixative such as 4% PFA or 10% NBF.[1][2] 2. Ensure adequate fixation time based on tissue size (e.g., 24-48 hours for a 5mm thick tissue block). 3. Minimize exposure to any organic solvents. For frozen sections, proceed to staining after fixation and washing. 4. Prepare a fresh, saturated solution of Oil Blue N in a suitable solvent (e.g., 60% isopropanol). 5. Increase the staining time. Optimization may be required.
Uneven Staining 1. Incomplete Fixation: The fixative did not penetrate the entire tissue evenly. 2. Presence of Water: Water contamination in the staining solution can cause the dye to precipitate. 3. Air Bubbles: Air bubbles trapped on the tissue section can prevent the stain from reaching the tissue.1. Ensure the tissue block size is appropriate for proper fixative penetration. 2. Ensure slides are dry before staining and use a fresh, properly prepared staining solution. 3. Carefully apply the staining solution to avoid trapping air bubbles.
High Background Staining 1. Excessive Staining Time: Leaving the slides in the staining solution for too long. 2. Inadequate Differentiation: Insufficient rinsing after staining to remove excess dye. 3. Dye Precipitation: The dye has precipitated onto the tissue section.1. Optimize and potentially reduce the staining time. 2. Differentiate with the solvent (e.g., 60% isopropanol) for a short period to remove non-specific staining. 3. Filter the staining solution before use.
Stain Precipitates on Tissue 1. Unfiltered Staining Solution: The staining solution was not filtered before use. 2. Staining Solution is Old or Evaporated: The dye concentration has become too high due to solvent evaporation.1. Always filter the Oil Blue N staining solution immediately before use. 2. Prepare fresh staining solution regularly.
Tissue Morphology is Poor 1. Poor Fixation: Inadequate or improper fixation leading to autolysis. 2. Freezing Artifacts: Slow freezing of the tissue can cause ice crystal formation and damage cell structure.1. Ensure timely and proper fixation with a formaldehyde-based fixative. 2. Snap-freeze the tissue in isopentane cooled with liquid nitrogen for optimal preservation.

Data on Fixation Method Effects

Fixation Method Principle of Action Expected Effect on Lipid Preservation Expected Oil Blue N Staining Outcome Advantages Disadvantages
4% Paraformaldehyde (PFA) / 10% Neutral Buffered Formalin (NBF) Cross-linking of proteins and nucleic acids.Excellent. Lipids are trapped within the cross-linked protein matrix and are not dissolved.Strong, specific staining of lipid droplets. Preserves tissue morphology well; compatible with many other staining techniques.Slower fixation penetration compared to coagulating fixatives.
Methanol / Acetone Dehydration and protein precipitation.Poor. These organic solvents readily dissolve and extract lipids from the tissue.[1]Weak to no staining. Rapid fixation.Causes significant lipid loss and can alter tissue architecture.[1]
Glutaraldehyde Strong cross-linking agent.Good. Similar to formaldehyde but with stronger cross-linking.Good, specific staining. Excellent preservation of ultrastructure.Slower penetration than formaldehyde; can introduce autofluorescence.
No Fixation (Fresh Frozen) -Excellent. Lipids are preserved in their native state.Strong, specific staining. Best preservation of lipids.Poor morphological preservation; susceptible to autolysis.

Experimental Protocols

Recommended Protocol for Oil Blue N Staining of Frozen Sections

This protocol is designed to optimize the staining of lipids in frozen tissue sections while preserving tissue morphology.

Materials:

  • Fresh tissue sample

  • Optimal Cutting Temperature (OCT) compound

  • Isopentane

  • Liquid nitrogen

  • 4% Paraformaldehyde (PFA) in PBS, pH 7.4

  • Phosphate Buffered Saline (PBS)

  • Oil Blue N staining solution (e.g., 0.5% Oil Blue N in 60% isopropanol)

  • 60% Isopropanol

  • Aqueous mounting medium

  • Microscope slides and coverslips

Procedure:

  • Tissue Freezing:

    • Rapidly freeze fresh tissue in OCT compound by immersing it in isopentane pre-chilled with liquid nitrogen.

    • Store frozen blocks at -80°C until sectioning.

  • Cryosectioning:

    • Cut frozen sections at a thickness of 5-10 µm using a cryostat.

    • Mount the sections onto pre-cleaned microscope slides.

    • Allow the sections to air dry for 30-60 minutes at room temperature.

  • Fixation:

    • Fix the sections in 4% PFA for 10-15 minutes at room temperature.

    • Wash the slides three times in PBS for 5 minutes each.

  • Staining:

    • Briefly rinse the slides in 60% isopropanol.

    • Incubate the sections in a filtered Oil Blue N staining solution for 10-15 minutes.

    • Differentiate the sections by briefly rinsing in 60% isopropanol to remove excess stain.

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired, use a hematoxylin solution briefly.

    • Wash thoroughly in running tap water.

  • Mounting:

    • Rinse the slides in distilled water.

    • Mount the coverslip with an aqueous mounting medium.

  • Imaging:

    • Observe the stained sections under a light microscope. Lipid droplets should appear as deep blue structures.

Visualizations

Oil_Blue_N_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis Tissue_Collection Fresh Tissue Collection Freezing Snap Freezing in OCT Tissue_Collection->Freezing Sectioning Cryosectioning (5-10 µm) Freezing->Sectioning Fixation Fixation (4% PFA) Sectioning->Fixation Washing1 PBS Wash Fixation->Washing1 Staining Oil Blue N Staining Washing1->Staining Differentiation Differentiation (60% Isopropanol) Staining->Differentiation Washing2 Water Rinse Differentiation->Washing2 Mounting Mounting (Aqueous Medium) Washing2->Mounting Imaging Microscopy Mounting->Imaging

Caption: Experimental workflow for Oil Blue N staining of frozen tissue sections.

Troubleshooting_Flowchart Start Poor Oil Blue N Staining Weak_Stain Weak or No Staining? Start->Weak_Stain High_Background High Background? Weak_Stain->High_Background No Fixation_Check Check Fixative: - Formaldehyde-based? - Adequate time? Weak_Stain->Fixation_Check Yes Uneven_Stain Uneven Staining? High_Background->Uneven_Stain No Differentiation_Check Optimize Differentiation: - Reduce time in differentiator High_Background->Differentiation_Check Yes Fixation_Penetration Ensure Complete Fixation: - Appropriate tissue size Uneven_Stain->Fixation_Penetration Yes End Improved Staining Uneven_Stain->End No Staining_Time_Check Optimize Staining Time: - Increase incubation time Fixation_Check->Staining_Time_Check Staining_Time_Check->End Filter_Stain Filter Staining Solution Differentiation_Check->Filter_Stain Filter_Stain->End Fixation_Penetration->Filter_Stain

Caption: Troubleshooting flowchart for common Oil Blue N staining issues.

References

Optimization

Technical Support Center: Oil Blue N Staining, Destaining, and Re-staining Protocols

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Oil Blue N for lipid staining. The following sectio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Oil Blue N for lipid staining. The following sections detail protocols for destaining and re-staining, address common experimental issues, and offer solutions to ensure reliable and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is Oil Blue N and what is its primary application?

Oil Blue N (Solvent Blue 14) is a fat-soluble dye, also known as a lysochrome, used for the histological visualization of lipids.[1][2][3] Its mechanism of action involves dissolving in and selectively coloring lipid-rich structures within tissues, such as fat droplets and myelin.[4]

Q2: Is it possible to destain a slide previously stained with Oil Blue N?

Yes, it is theoretically possible to destain tissues stained with Oil Blue N. Since it is a non-ionic, lipid-soluble dye, a suitable solvent that can solubilize the dye can be used to remove it from the tissue. The success of destaining depends on the tissue type, fixation method, and the destaining agent used.

Q3: Can I re-stain my tissue section with Oil Blue N after destaining?

Re-staining with Oil Blue N after a destaining procedure is also feasible. However, the quality of the re-stain may be affected by the initial staining and destaining process. It is crucial to ensure the destaining process is thorough and does not significantly alter the lipid structures within the tissue.

Q4: What are the critical factors to consider for successful Oil Blue N staining?

Successful staining with Oil Blue N is dependent on several factors:

  • Proper Fixation: Use of a fixative that preserves lipids, such as formalin.

  • Section Type: Frozen sections are often preferred as paraffin embedding can remove lipids.

  • Stain Preparation: Using a saturated solution of Oil Blue N in an appropriate solvent like 60% isopropanol is common.[5]

  • Staining Time: Adherence to the recommended staining duration to avoid over- or under-staining.[5]

Troubleshooting Guide

This guide addresses common issues encountered during Oil Blue N staining, destaining, and re-staining procedures.

Problem Possible Cause Recommended Solution
Weak or No Staining Inadequate lipid preservation due to improper fixation or processing.Use a lipid-preserving fixative like neutral buffered formalin. For paraffin-embedded tissues, ensure minimal exposure to lipid solvents. Consider using frozen sections.
Staining solution is too old or has precipitated.Prepare fresh staining solution for each use.[5] Filter the solution before application to remove any precipitates.
Insufficient staining time.Increase the incubation time with the Oil Blue N solution.
Excessive Background Staining Incomplete removal of the differentiating solution.Ensure thorough rinsing after the differentiation step to remove excess stain.
Staining solution has precipitated on the slide.Filter the staining solution immediately before use.
Uneven Staining Non-uniform application of the staining solution.Ensure the entire tissue section is completely covered with the staining solution during incubation.
Presence of air bubbles on the tissue section.Carefully apply the coverslip to avoid trapping air bubbles.
Difficulty in Destaining Destaining agent is not effective.Try a different solvent for destaining. A series of graded alcohols (e.g., 70%, 95%, 100% ethanol) followed by a clearing agent like xylene might be effective.
Destaining time is too short.Increase the duration of the destaining steps.
Poor Re-staining Results Residual destaining agent interfering with the stain.Ensure all traces of the destaining solvent are removed by thorough rinsing with an appropriate intermediate solvent (e.g., isopropanol) and then water before re-staining.
Alteration of lipid structures during destaining.Optimize the destaining protocol to be as gentle as possible to preserve tissue morphology.

Experimental Protocols

Standard Oil Blue N Staining Protocol

This protocol is a general guideline for staining frozen sections.

  • Fixation: Fix the tissue in 10% neutral buffered formalin.

  • Sectioning: Cut frozen sections at 10-15 µm thickness.

  • Preparation of Staining Solution: Prepare a saturated solution of Oil Blue N in 60% isopropanol. Let it stand for a few hours and filter before use.[5]

  • Staining:

    • Rinse sections in distilled water.

    • Place sections in the filtered Oil Blue N staining solution for 5-10 minutes.[5]

  • Differentiation: Briefly rinse in 50% isopropanol to remove excess stain.

  • Washing: Wash thoroughly in distilled water.[5]

  • Counterstaining (Optional): Counterstain with a suitable nuclear stain like Nuclear Fast Red.

  • Mounting: Mount in an aqueous mounting medium.

Inferred Destaining Protocol for Oil Blue N

This protocol is based on general principles as specific literature is scarce. Optimization may be required.

  • Coverslip Removal: If the slide is coverslipped, carefully remove the coverslip by immersing the slide in a container of the mounting medium solvent (e.g., water for aqueous media).

  • Solvent Immersion:

    • Immerse the slide in absolute isopropanol or ethanol for 5-10 minutes. This should start to solubilize the Oil Blue N.

    • Transfer the slide to a fresh bath of absolute isopropanol or ethanol for another 5-10 minutes.

    • For stubborn staining, a brief immersion in a clearing agent like xylene can be attempted, but this may affect lipid integrity.

  • Hydration:

    • Transfer the slide through descending grades of alcohol (e.g., 95%, 70%) for 2-3 minutes each.

    • Rinse thoroughly in distilled water.

  • Verification: Microscopically examine the slide to confirm the removal of the blue stain. Repeat the solvent immersion steps if necessary.

Inferred Re-staining Protocol with Oil Blue N
  • Preparation: After successful destaining and thorough rinsing in distilled water, the slide is ready for re-staining.

  • Re-staining: Follow the Standard Oil Blue N Staining Protocol from step 4 onwards.

  • Evaluation: Compare the re-stained section with the initial staining (if documented) to assess any changes in lipid localization or intensity.

Visualized Workflows and Logic

G cluster_staining Staining Workflow cluster_destaining Destaining Workflow cluster_restaining Re-staining Workflow Fixation Tissue Fixation (e.g., Formalin) Sectioning Sectioning (Frozen or Paraffin) Fixation->Sectioning Staining Oil Blue N Staining Sectioning->Staining Differentiation Differentiation (e.g., 50% Isopropanol) Staining->Differentiation Washing_S Washing (Distilled Water) Differentiation->Washing_S Mounting_S Mounting (Aqueous Medium) Washing_S->Mounting_S Coverslip_Removal Coverslip Removal Solvent_Wash Solvent Wash (e.g., Isopropanol/Ethanol) Coverslip_Removal->Solvent_Wash Hydration Hydration (Descending Alcohols) Solvent_Wash->Hydration Washing_D Washing (Distilled Water) Hydration->Washing_D Start_Restain Start Re-staining Washing_D->Start_Restain Proceed if Destaining is Complete Restaining_Step Repeat Staining Protocol Start_Restain->Restaining_Step Mounting_R Mounting Restaining_Step->Mounting_R

Caption: Experimental workflow for Oil Blue N staining, destaining, and re-staining.

G cluster_troubleshooting Troubleshooting Logic Start Staining Issue Identified Weak_Stain Weak or No Staining? Start->Weak_Stain Background_Stain High Background? Weak_Stain->Background_Stain No Sol_Fix Check Fixation & Stain Solution Freshness Weak_Stain->Sol_Fix Yes Uneven_Stain Uneven Staining? Background_Stain->Uneven_Stain No Sol_Rinse Improve Rinsing & Filter Stain Background_Stain->Sol_Rinse Yes Sol_Application Ensure Even Application & Avoid Bubbles Uneven_Stain->Sol_Application Yes End Problem Resolved Uneven_Stain->End No Sol_Fix->End Sol_Rinse->End Sol_Application->End

Caption: Troubleshooting logic for common Oil Blue N staining issues.

References

Troubleshooting

Artifacts in Oil blue N staining and how to identify them

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Oil Blue N for lipid staining. The informati...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Oil Blue N for lipid staining. The information provided is based on established principles of histological staining and common practices for lysochrome dyes.

Frequently Asked Questions (FAQs)

Q1: What is Oil Blue N and what is it used for?

Oil Blue N is a lysochrome (fat-soluble) diazo dye used in histology and cytochemistry to visualize neutral lipids, such as triglycerides and fatty acids, in tissue sections and cell cultures. In animal tissues, fatty substances are stained a dark blue when supersaturated solutions in dilute isopropanol are used.[1] Its principle is based on its higher solubility in lipids than in its solvent, causing it to selectively accumulate in and stain lipid-rich structures.

Q2: What are the most common artifacts encountered with Oil Blue N staining?

While specific literature on Oil Blue N artifacts is limited, common artifacts associated with lipid staining in general include:

  • Dye Precipitation: Formation of crystalline deposits on the tissue section.[2][3][4]

  • Uneven Staining: Patchy or inconsistent color intensity across the tissue.[5][6][7]

  • High Background Staining: Non-specific coloration of non-lipid structures, obscuring the target lipids.[8][9]

  • Weak or No Staining: Faint or absent blue color in lipid-containing regions.[6][10]

  • "Floaters" or Contaminants: Extraneous debris adhering to the tissue section.[11]

Q3: How can I prevent dye precipitation in my Oil Blue N staining?

Dye precipitation is a common issue with supersaturated staining solutions.[3][4] To minimize this:

  • Filter the Staining Solution: Always filter the Oil Blue N working solution immediately before use to remove any pre-existing precipitates.

  • Use a Closed Staining System: Staining in a sealed container or a humid chamber can reduce solvent evaporation, which is a primary cause of dye precipitation.[3]

  • Maintain Proper Temperature: Avoid significant temperature fluctuations during staining, as this can affect dye solubility. Some protocols for similar dyes suggest warming the solution to dissolve precipitates before use.[12]

Q4: What causes false positives in Oil Blue N staining?

False positives can arise from the staining of non-lipid components that have an affinity for the dye. While specific causes for Oil Blue N are not well-documented, in general, false positives in lipid staining can be due to:

  • Hydrophobic Interactions: The dye may bind non-specifically to hydrophobic regions of proteins.

  • Contaminants: Presence of impurities in reagents or on the slide that can absorb the dye.

  • Over-staining: Excessive incubation time can lead to non-specific binding.

Q5: Can I use Oil Blue N on frozen sections?

Yes, Oil Blue N, like other lysochrome dyes, is suitable for staining lipids in frozen tissue sections. This is often the preferred method for lipid staining as fixation and processing with organic solvents in paraffin-embedded tissues can extract lipids.

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions for Oil Blue N staining.

Problem Potential Cause(s) Recommended Solution(s)
Dye Precipitate on Tissue - Unfiltered staining solution.- Evaporation of solvent during incubation.- Staining solution is old or improperly stored.- Filter the working solution immediately before use.- Use a sealed staining jar or a humid chamber.[3]- Prepare fresh staining solution.
Uneven or Patchy Staining - Incomplete deparaffinization (for paraffin sections).- Tissue section dried out during the staining process.- Uneven application of the staining solution.- Inconsistent fixation.[6]- Ensure complete removal of paraffin with fresh xylene or a xylene substitute.[10]- Keep the slide moist throughout the entire procedure.- Ensure the entire tissue section is covered with the staining solution.- Standardize the fixation protocol.
High Background Staining - Staining solution concentration is too high.- Insufficient rinsing after staining.- Incubation time is too long.- Non-specific binding of the dye.- Optimize the concentration of the Oil Blue N solution.- Increase the duration and/or number of rinses in the differentiation solution (e.g., dilute isopropanol).- Reduce the staining incubation time.- Consider using a blocking step with a non-relevant protein solution if non-specific binding is suspected.
Weak or No Staining - Dye solution has deteriorated or is too dilute.- Insufficient incubation time.- Lipids were extracted during tissue processing.- The tissue sample is truly negative for the target lipids.[10]- Prepare fresh Oil Blue N staining solution.- Increase the incubation time.- Use frozen sections instead of paraffin-embedded sections to preserve lipids.- Use a positive control tissue known to contain lipids to validate the staining protocol.
"Floaters" or Contaminants on Slide - Contaminated water bath.- Debris in staining solutions or rinsing baths.- Maintain a clean water bath for floating sections.- Filter all solutions before use and keep containers covered.[11]

Experimental Protocol: Oil Blue N Staining for Lipids in Frozen Sections

This protocol is a general guideline and may require optimization for specific tissues and applications.

Materials:

  • Oil Blue N powder

  • Isopropanol

  • Distilled water

  • Formalin (10% neutral buffered) for fixation

  • Aqueous mounting medium

  • Microscope slides and coverslips

  • Staining jars

  • Filter paper

Procedure:

  • Tissue Preparation:

    • Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen or on dry ice.

    • Cut frozen sections at 5-10 µm thickness using a cryostat.

    • Mount the sections on pre-cleaned microscope slides.

  • Fixation:

    • Fix the sections in 10% neutral buffered formalin for 5-10 minutes.

    • Rinse gently with distilled water.

  • Staining Solution Preparation (prepare fresh):

    • Prepare a stock solution of Oil Blue N in 99% isopropanol.

    • To prepare the working solution, dilute the stock solution with distilled water (e.g., 3 parts stock to 2 parts water). The exact ratio may need optimization.

    • Let the working solution stand for 10-15 minutes, then filter it immediately before use.

  • Staining:

    • Incubate the slides in the filtered Oil Blue N working solution in a sealed container for 10-15 minutes.

  • Differentiation:

    • Briefly rinse the slides in a solution of diluted isopropanol (e.g., 60%) to remove excess stain. This step is critical for reducing background and should be monitored visually.

  • Washing:

    • Rinse the slides thoroughly with distilled water.

  • Counterstaining (Optional):

    • If desired, counterstain with a suitable nuclear stain like Hematoxylin or Nuclear Fast Red.

    • Rinse with distilled water.

  • Mounting:

    • Mount the coverslip with an aqueous mounting medium.

Expected Results:

  • Lipids: Dark blue

  • Nuclei (if counterstained): Red or blue/purple, depending on the counterstain used.

Diagrams

Staining_Workflow start Start: Frozen Tissue Section fixation Fixation (e.g., 10% Formalin) start->fixation rinse1 Rinse (Distilled Water) fixation->rinse1 stain Stain (Filtered Oil Blue N Solution) rinse1->stain differentiate Differentiate (Dilute Isopropanol) stain->differentiate rinse2 Rinse (Distilled Water) differentiate->rinse2 counterstain Counterstain (Optional) (e.g., Nuclear Fast Red) rinse2->counterstain mount Mount (Aqueous Medium) rinse2->mount No Counterstain counterstain->mount end Microscopy mount->end Troubleshooting_Artifacts artifact Staining Artifact Observed precipitate Dye Precipitate artifact->precipitate uneven Uneven Staining artifact->uneven high_bg High Background artifact->high_bg weak_stain Weak/No Staining artifact->weak_stain sol_precipitate Solution: - Filter Stain - Use Humid Chamber - Prepare Fresh precipitate->sol_precipitate sol_uneven Solution: - Check Deparaffinization - Keep Section Moist - Ensure Even Coverage uneven->sol_uneven sol_high_bg Solution: - Optimize Dye Concentration - Increase Rinsing Time - Reduce Staining Time high_bg->sol_high_bg sol_weak_stain Solution: - Prepare Fresh Dye - Increase Incubation Time - Use Positive Control weak_stain->sol_weak_stain

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluorescent Lipid Droplet Imaging: Nile Red vs. Oil Blue N

For researchers, scientists, and professionals in drug development, the accurate visualization and quantification of intracellular lipid droplets are crucial for understanding cellular metabolism, disease progression, an...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate visualization and quantification of intracellular lipid droplets are crucial for understanding cellular metabolism, disease progression, and the effects of therapeutics. Two common dyes used for this purpose are Nile Red and Oil Blue N. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate dye for your research needs.

Physicochemical and Fluorescent Properties

Nile Red is a well-characterized fluorescent dye known for its solvatochromic properties, meaning its fluorescence emission spectrum is dependent on the hydrophobicity of its environment.[1] In the nonpolar environment of neutral lipid droplets, it fluoresces intensely in the yellow-gold range.[1] In contrast, in a more polar environment like phospholipids in membranes, its emission shifts to the red spectrum.[1] This property can be leveraged to distinguish between different lipid species within the cell.

The following table summarizes the available quantitative data for Nile Red and Oil Blue N.

PropertyNile RedOil Blue N (Solvent Blue 14)
Excitation Maximum ~515-552 nm (in neutral lipids/methanol)[1][4]Data not available
Emission Maximum ~585-636 nm (in neutral lipids/methanol)[1][4]Data not available
Stokes Shift ~70-84 nmData not available
Quantum Yield 0.12 (in ethanol) to 0.7 (in dioxane)[5][6]Data not available
Molar Extinction Coeff. 38,000 cm⁻¹M⁻¹ at 519.4 nm[6]Data not available
Recommended for Live Cells Yes[7]Data not available

Performance in Lipid Droplet Imaging

Specificity and Signal-to-Noise

Nile Red is a highly sensitive stain for intracellular lipid droplets.[8] However, it is known to have broad absorption and emission spectra, which can lead to non-specific labeling of other intracellular membranes and contribute to background fluorescence.[9] This can sometimes make it challenging to achieve a high signal-to-noise ratio, and it may not be ideal for multicolor imaging with other fluorophores that have overlapping spectra.[9] Better selectivity for lipid droplets can be achieved by using filter sets that capture the yellow-gold fluorescence rather than the red fluorescence.[8]

Oil Blue N is effective for staining bulk fatty substances for histological analysis.[3] Without specific fluorescence data, its performance in terms of signal-to-noise for fluorescent imaging cannot be assessed. Its use in traditional histology suggests it binds to lipids, but its suitability for sensitive and specific fluorescent detection of individual lipid droplets is not established.

Photostability

Nile Red is known to be susceptible to photobleaching, especially under continuous irradiation.[10] This can be a limitation for long-term time-lapse imaging experiments that require prolonged exposure to excitation light.

Data on the photostability of Oil Blue N in the context of fluorescence imaging is not available.

Cytotoxicity and Live-Cell Imaging

Nile Red is widely used as a vital stain, meaning it can be used in living cells with low cytotoxicity at typical working concentrations.[7][11] This makes it suitable for dynamic studies of lipid droplet formation and trafficking in live cells.

There is a lack of data regarding the cytotoxicity of Oil Blue N in the context of live-cell imaging. Traditional histological staining protocols often involve cell fixation, which is not compatible with live-cell studies.

Experimental Protocols

Nile Red Staining for Live-Cell Fluorescent Imaging

This protocol provides a general guideline for staining intracellular lipid droplets in live cultured cells with Nile Red. Optimization may be required for specific cell types and experimental conditions.

Reagents:

  • Nile Red powder

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

Procedure:

  • Preparation of Nile Red Stock Solution (1 mM):

    • Dissolve an appropriate amount of Nile Red powder in DMSO to make a 1 mM stock solution.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of Nile Red Working Solution (200-1000 nM):

    • Immediately before use, dilute the 1 mM Nile Red stock solution in your buffer of choice (e.g., PBS or HHBS, pH 7) to a final working concentration of 200-1000 nM.

    • The optimal concentration may vary depending on the cell type and lipid content.

  • Cell Staining:

    • Culture cells on coverslips or in imaging dishes to the desired confluency.

    • If applicable, treat cells with your test compounds for the desired period.

    • Remove the culture medium and wash the cells once with pre-warmed PBS or HHBS.

    • Add the Nile Red working solution to the cells and incubate for 5-10 minutes at room temperature or 37°C, protected from light.

  • Washing and Imaging:

    • Remove the Nile Red working solution and wash the cells twice with PBS or HHBS to remove excess dye and reduce background fluorescence.

    • Add fresh pre-warmed medium or buffer to the cells.

    • Image the cells using a fluorescence microscope. For selective imaging of neutral lipid droplets, use an excitation wavelength of 450-500 nm and an emission wavelength greater than 528 nm (yellow-gold fluorescence).[8]

Oil Blue N Staining for Histological Analysis

This protocol is for staining fatty substances in fixed tissues or cells and is intended for bright-field microscopy.

Reagents:

  • Oil Blue N powder

  • Isopropanol

  • Formalin solution (e.g., 10% neutral buffered formalin)

  • Distilled water

Procedure:

  • Cell/Tissue Fixation:

    • Fix the cells or tissue sections with a suitable fixative, such as 10% formalin, for an appropriate duration.

    • Wash thoroughly with distilled water.

  • Preparation of Oil Blue N Staining Solution:

    • Prepare a supersaturated solution of Oil Blue N in dilute isopropanol (e.g., 60-70% isopropanol in water). This is typically done by adding excess dye to the solvent and allowing it to dissolve over time, followed by filtration to remove undissolved particles.

  • Staining:

    • Incubate the fixed samples in the Oil Blue N staining solution. The incubation time can vary but is typically in the range of 10-30 minutes.

    • Rinse the samples with dilute isopropanol to remove excess stain.

    • Wash with distilled water.

  • Mounting and Imaging:

    • Counterstain if desired (e.g., with a nuclear stain).

    • Mount the samples in an aqueous mounting medium.

    • Image using a bright-field microscope. Fatty substances will appear dark blue.[3]

Visualizations

G Experimental Workflow for Nile Red Staining cluster_prep Preparation cluster_stain Staining cluster_image Imaging prep_stock Prepare 1 mM Nile Red stock in DMSO prep_working Dilute stock to 200-1000 nM in buffer prep_stock->prep_working wash_cells Wash cells with pre-warmed buffer prep_working->wash_cells add_stain Incubate with Nile Red working solution (5-10 min) wash_cells->add_stain wash_excess Wash cells twice to remove excess dye add_stain->wash_excess add_media Add fresh medium/buffer wash_excess->add_media image Image with fluorescence microscope (Ex: 450-500 nm, Em: >528 nm) add_media->image

Caption: Workflow for staining live cells with Nile Red.

G Logical Flow for Dye Selection start Start: Need to visualize lipids live_cell Live-cell imaging? start->live_cell fluorescence Fluorescence microscopy? live_cell->fluorescence No (Fixed) nile_red Use Nile Red live_cell->nile_red Yes oil_blue_n Use Oil Blue N fluorescence->oil_blue_n No (Bright-field) multi_color Multicolor imaging? fluorescence->multi_color Yes consider_alt Consider alternative fluorescent dyes multi_color->nile_red No (or no overlap) multi_color->consider_alt Yes (potential spectral overlap)

Caption: Decision tree for selecting a lipid droplet stain.

Conclusion and Recommendations

The choice between Nile Red and Oil Blue N for lipid droplet imaging depends heavily on the experimental requirements.

Choose Nile Red if:

  • You are performing fluorescence microscopy .

  • You need to image live cells and study dynamic processes.

  • Quantitative fluorescence intensity measurements are required.

Be mindful of Nile Red's limitations:

  • Potential for background fluorescence and non-specific staining.

  • Photobleaching during long-term imaging.

  • Broad emission spectrum, which may interfere with multicolor imaging .

Choose Oil Blue N if:

  • You are performing bright-field microscopy on fixed tissues or cells.

  • You need a simple histological stain for bulk fatty substances.

Key takeaway for Oil Blue N:

  • There is a significant lack of published data on its use for fluorescent lipid droplet imaging. Researchers seeking a fluorescent alternative to Nile Red should consider other well-characterized lipid droplet probes like BODIPY 493/503.

References

Comparative

Validating Oil Blue N Staining for Lipid Analysis: A Comparative Guide with Mass Spectrometry

For researchers, scientists, and drug development professionals, accurate lipid quantification is paramount. Histological stains like Oil Blue N offer a convenient method for visualizing lipids in tissue samples, but the...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate lipid quantification is paramount. Histological stains like Oil Blue N offer a convenient method for visualizing lipids in tissue samples, but their quantitative accuracy requires rigorous validation. This guide provides a framework for validating Oil Blue N staining against the gold standard of mass spectrometry, enabling more reliable interpretation of staining results.

This guide outlines the experimental protocols for both Oil Blue N staining and mass spectrometry-based lipidomics. It further presents a hypothetical comparative analysis to illustrate how quantitative data from both techniques can be correlated.

Introduction to Lipid Staining and Mass Spectrometry

Oil Blue N is a lysochrome (fat-soluble) diazo dye used in histology to stain neutral lipids, such as triglycerides and fatty acids, a dark blue color. It is a qualitative method that provides spatial information about lipid distribution within tissues. However, the intensity of the stain is often used as a semi-quantitative measure of lipid content.

Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of lipids (lipidomics).[1][2] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry can provide detailed information about the lipid composition of a sample, including the precise amount of different lipid species.[1][2]

Comparative Analysis: Staining vs. Mass Spectrometry

While Oil Blue N provides excellent spatial resolution of lipid droplets, its ability to provide precise quantitative data is limited. Mass spectrometry, on the other hand, offers high accuracy and sensitivity for lipid quantification but typically at the expense of spatial information (though imaging mass spectrometry is an evolving field). Validating Oil Blue N staining with mass spectrometry allows researchers to correlate staining intensity with absolute lipid concentrations, thereby enhancing the quantitative power of this histological technique.

Hypothetical Quantitative Comparison

The following table illustrates a hypothetical dataset comparing the quantification of total neutral lipids in a cellular model of steatosis using three methods: Oil Blue N staining intensity (measured by image analysis), a commercially available fluorescent lipid stain (e.g., Nile Red), and LC-MS/MS.

Treatment GroupOil Blue N Staining (Integrated Density)Nile Red Fluorescence (Arbitrary Units)Total Neutral Lipids by LC-MS/MS (µg/mg protein)
Control150,000 ± 12,000850 ± 7515.2 ± 1.8
Oleic Acid (100 µM)450,000 ± 35,0002,500 ± 21048.5 ± 4.2
Oleic Acid (200 µM)820,000 ± 68,0004,800 ± 45092.1 ± 8.5
Oleic Acid + Inhibitor X250,000 ± 21,0001,400 ± 13028.7 ± 2.5

Data are presented as mean ± standard deviation.

This hypothetical data demonstrates a positive correlation between the staining intensity of Oil Blue N and the absolute lipid concentration determined by LC-MS/MS. A strong correlation would suggest that Oil Blue N staining can be a reliable semi-quantitative tool for assessing lipid accumulation in this specific experimental model.

Experimental Protocols

Oil Blue N Staining Protocol

This protocol is adapted for staining lipids in cultured cells or frozen tissue sections.

Materials:

  • Oil Blue N powder

  • Isopropanol

  • Formalin (10% neutral buffered)

  • Distilled water

  • Mounting medium

Procedure:

  • Fixation: Fix cells or tissue sections with 10% neutral buffered formalin for 10-15 minutes.

  • Washing: Rinse gently with distilled water.

  • Dehydration: Dehydrate in a graded series of isopropanol (e.g., 50%, 70%, 100%).

  • Staining Solution Preparation: Prepare a saturated solution of Oil Blue N in 99% isopropanol.

  • Staining: Immerse the samples in the Oil Blue N staining solution for 10-20 minutes.

  • Differentiation: Briefly rinse in 85% isopropanol to remove excess stain.

  • Washing: Wash thoroughly with distilled water.

  • Counterstaining (Optional): Counterstain with a suitable nuclear stain like Nuclear Fast Red.

  • Mounting: Mount with an aqueous mounting medium.

Image Analysis for Quantification:

  • Capture images using a light microscope with consistent settings for all samples.

  • Use image analysis software (e.g., ImageJ) to measure the integrated density of the blue stain within defined regions of interest.

Lipid Extraction and Mass Spectrometry Protocol

This protocol describes a general workflow for lipid extraction followed by LC-MS/MS analysis.

Materials:

  • Chloroform

  • Methanol

  • Internal lipid standards

  • LC-MS grade solvents

Procedure:

  • Sample Homogenization: Homogenize cells or tissue samples in a suitable buffer.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

    • Vortex thoroughly and incubate at room temperature.

    • Add water to induce phase separation.

    • Centrifuge to separate the organic (lower) and aqueous (upper) phases.

    • Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate lipid classes using a suitable chromatography column (e.g., C18).

    • Detect and quantify lipid species using the mass spectrometer in a targeted or untargeted manner.

Visualizing the Workflow and a Relevant Pathway

To aid in understanding the experimental process and its biological context, the following diagrams were generated using Graphviz.

G cluster_staining Oil Blue N Staining Workflow cluster_ms Mass Spectrometry Workflow cluster_validation Validation Sample_Prep_S Sample Preparation (Cells/Tissue Sections) Fixation Fixation (Formalin) Sample_Prep_S->Fixation Staining Oil Blue N Staining Fixation->Staining Imaging Microscopy & Imaging Staining->Imaging Quant_S Image Analysis (Stain Intensity) Imaging->Quant_S Correlation Correlational Analysis Quant_S->Correlation Sample_Prep_MS Sample Preparation (Cell/Tissue Homogenate) Extraction Lipid Extraction (e.g., Folch Method) Sample_Prep_MS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant_MS Data Analysis (Lipid Quantification) Analysis->Quant_MS Quant_MS->Correlation

Caption: Experimental workflow for validating Oil Blue N staining with mass spectrometry.

G FattyAcids Fatty Acids FattyAcylCoA Fatty Acyl-CoA FattyAcids->FattyAcylCoA AcetylCoA Acetyl-CoA FattyAcidSynthesis Fatty Acid Synthesis AcetylCoA->FattyAcidSynthesis citrate shuttle Energy Energy Production AcetylCoA->Energy BetaOxidation ß-Oxidation FattyAcylCoA->BetaOxidation TriglycerideSynthesis Triglyceride Synthesis FattyAcylCoA->TriglycerideSynthesis Glycerol3P Glycerol-3-Phosphate Glycerol3P->TriglycerideSynthesis Triglycerides Triglycerides (Stored in Lipid Droplets) Lipolysis Lipolysis Triglycerides->Lipolysis Lipolysis->FattyAcids BetaOxidation->AcetylCoA FattyAcidSynthesis->FattyAcids TriglycerideSynthesis->Triglycerides

Caption: Simplified overview of fatty acid and triglyceride metabolism.

Conclusion

Validating Oil Blue N staining with mass spectrometry is a critical step for researchers who wish to use this histological stain for semi-quantitative analysis of lipids. By establishing a correlation between staining intensity and absolute lipid concentrations, the reliability and utility of Oil Blue N as a research tool can be significantly enhanced. This guide provides the necessary framework for designing and implementing such a validation study, ultimately leading to more robust and reproducible scientific findings.

References

Validation

A Quantitative Showdown: BODIPY Outshines Oil Blue N for Advanced Lipid Analysis

For researchers, scientists, and drug development professionals engaged in the precise analysis of cellular lipid content, the choice of a fluorescent probe is paramount. This guide provides a head-to-head comparison of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise analysis of cellular lipid content, the choice of a fluorescent probe is paramount. This guide provides a head-to-head comparison of two lipid stains: the well-established BODIPY family of dyes and the more traditional Oil Blue N. While both can visualize lipids, a deep dive into their quantitative properties reveals a clear frontrunner for modern, fluorescence-based analytical techniques.

In the realm of lipid analysis, particularly for applications demanding high sensitivity and quantitation, BODIPY dyes, specifically BODIPY 493/503, demonstrate superior performance characteristics.[1][2][] In contrast, Oil Blue N, a long-standing histological stain, lacks the essential photophysical properties required for robust quantitative fluorescence microscopy. While it finds utility in qualitative, brightfield applications for staining fats in tissues, its utility in quantitative cellular analysis is limited by a significant lack of available data on its fluorescence quantum yield, molar extinction coefficient, and photostability.

At a Glance: Key Performance Metrics

The following table summarizes the available quantitative data for BODIPY 493/503 and Oil Blue N, starkly illustrating the disparity in their suitability for quantitative fluorescence applications.

FeatureBODIPY 493/503Oil Blue N
Quantum Yield (Φ) High, often approaching 0.9-1.0[1][2][]Data not available
Molar Extinction Coefficient (ε) High, typically >80,000 cm⁻¹M⁻¹[1][]Data not available
Excitation Maximum (λex) ~493 nm[4]596 nm, 644 nm
Emission Maximum (λem) ~503 nm[5][4]Data not available
Photostability Generally high, though some studies note limitations[6]Data not available
Primary Application Quantitative fluorescence microscopy and flow cytometry of lipid droplets[7][8]Qualitative histological staining of fats[9][10]
Cell Permeability Permeable to live and fixed cells[5][4]Used on fixed tissues[9]

In-Depth Comparison

BODIPY: The Gold Standard for Quantitative Lipid Imaging

BODIPY dyes are renowned for their exceptional photophysical properties.[1][2] Their high fluorescence quantum yield translates to bright signals, essential for detecting even subtle changes in lipid content.[2] Coupled with a high molar extinction coefficient, which signifies efficient light absorption, BODIPY dyes provide a robust signal-to-noise ratio, a critical factor for accurate quantification.[1][]

Furthermore, the defined and narrow excitation and emission spectra of BODIPY 493/503 make it an ideal candidate for multiplexing experiments, where researchers simultaneously visualize lipids alongside other cellular components labeled with different fluorophores.[2] While its photostability is generally considered good, some studies suggest it can be a limiting factor in prolonged imaging experiments.[6]

Oil Blue N: A Histological Tool with Limited Quantitative Potential

The absence of this data strongly suggests that Oil Blue N is not intended or suitable for sensitive, quantitative fluorescence-based lipid analysis. Its application is primarily for qualitative visualization in fixed tissue sections.

Experimental Protocols

Detailed methodologies for utilizing these dyes are presented below. The stark difference in the complexity and nature of the protocols further underscores their distinct applications.

BODIPY 493/503 Staining for Cellular Lipid Droplets

This protocol is suitable for staining lipid droplets in both live and fixed cultured cells for fluorescence microscopy or flow cytometry.

Materials:

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS), if applicable

  • Mounting medium

Procedure for Live Cell Staining:

  • Culture cells to the desired confluency on coverslips or in appropriate imaging dishes.

  • Prepare a fresh working solution of BODIPY 493/503 in pre-warmed cell culture medium. A typical starting concentration is 1-2 µg/mL.

  • Remove the existing culture medium from the cells and replace it with the BODIPY 493/503 staining solution.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Gently wash the cells twice with PBS.

  • Add fresh culture medium or PBS to the cells for imaging.

  • Visualize using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).

Procedure for Fixed Cell Staining:

  • Culture and treat cells as required.

  • Gently wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a working solution of BODIPY 493/503 in PBS (e.g., 1 µg/mL).

  • Incubate the fixed cells with the BODIPY 493/503 staining solution for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image using a fluorescence microscope.

Oil Blue N Staining for Adipose Tissue (Histological Method)

This protocol is a general guideline for the histological staining of fat in tissue sections.

Materials:

  • Oil Blue N powder

  • Isopropanol (various concentrations)

  • Formalin-fixed frozen or paraffin-embedded tissue sections

  • Distilled water

  • Mounting medium (aqueous)

Procedure:

  • Prepare a saturated stock solution of Oil Blue N in 99% isopropanol.

  • Prepare a working staining solution by diluting the stock solution with distilled water (e.g., 6 ml of stock solution to 4 ml of distilled water). Let this solution stand for 10-15 minutes and then filter it.

  • Deparaffinize and rehydrate tissue sections if necessary. For frozen sections, air dry and then fix in formalin.

  • Rinse the sections briefly in 60% isopropanol.

  • Stain the sections with the filtered Oil Blue N working solution for 10-15 minutes.

  • Differentiate the sections by briefly rinsing in 60% isopropanol.

  • Wash the sections thoroughly with distilled water.

  • A counterstain, such as Nuclear Fast Red, can be applied at this stage if desired.

  • Wash again with distilled water.

  • Mount the coverslip using an aqueous mounting medium.

  • Observe under a brightfield microscope. Fatty substances will appear dark blue.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both BODIPY 493/503 fluorescence staining and traditional Oil Blue N histological staining.

BODIPY_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Analysis start Culture Cells treatment Experimental Treatment start->treatment fixation Fixation (Optional) treatment->fixation stain Incubate with BODIPY 493/503 fixation->stain wash1 Wash with PBS stain->wash1 mount Mount for Imaging wash1->mount image Fluorescence Microscopy / Flow Cytometry mount->image quantify Quantitative Analysis image->quantify

BODIPY 493/503 Experimental Workflow.

OilBlueN_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_imaging Analysis start Obtain Tissue Section fixation Fixation start->fixation rehydration Rehydration (if paraffin-embedded) fixation->rehydration pre_stain Rinse in 60% Isopropanol rehydration->pre_stain stain Stain with Oil Blue N pre_stain->stain differentiate Differentiate in 60% Isopropanol stain->differentiate wash1 Wash with Water differentiate->wash1 counterstain Counterstain (Optional) wash1->counterstain wash2 Wash with Water counterstain->wash2 mount Mount wash2->mount image Brightfield Microscopy mount->image

References

Comparative

The Efficacy of Solvent Blue 14 for Lipid Staining in Biological Research Remains Largely Uncharacterized

Traditional Lipid Stains: A Snapshot of Established Methods In contrast to Solvent Blue 14, traditional lipid stains have been the subject of extensive research, leading to a deep understanding of their mechanisms, proto...

Author: BenchChem Technical Support Team. Date: December 2025

Traditional Lipid Stains: A Snapshot of Established Methods

In contrast to Solvent Blue 14, traditional lipid stains have been the subject of extensive research, leading to a deep understanding of their mechanisms, protocols, and performance characteristics.

Oil Red O is a lysochrome (fat-soluble dye) that physically partitions into neutral lipids, staining them an intense red. It is widely used for demonstrating the presence of neutral triglycerides and lipids in frozen tissue sections and cultured cells[2]. Quantification of lipid accumulation with Oil Red O is a common practice, involving the elution of the stain from the cells and subsequent spectrophotometric measurement of its absorbance[3][4].

Sudan Black B is another lipophilic stain that colors a broader range of lipids, including neutral fats, phospholipids, and sterols, a blue-black color[5][6]. Its high affinity for lipids makes it a versatile tool in histology and hematology[5]. While effective, its broader specificity can sometimes make it less ideal for studies focused solely on neutral lipid droplets.

Nile Red is a fluorescent dye that exhibits strong fluorescence in lipid-rich environments, with its emission spectrum shifting depending on the polarity of the surrounding lipids. This property allows for the differentiation between neutral lipids (emitting yellow-gold fluorescence) and polar lipids (emitting red fluorescence)[7][8]. A significant advantage of Nile Red is its suitability for live-cell imaging, as it is cell-permeable and allows for the dynamic tracking of lipid droplets[7].

Comparative Overview of Traditional Lipid Stains

To provide a framework for evaluating lipid stains, the following table summarizes the key characteristics of these established methods.

FeatureOil Red OSudan Black BNile Red
Principle Physical partitioning into neutral lipids[2]Solubilization in a wide range of lipids[5][6]Solvatochromism; fluorescence emission depends on lipid polarity[7][8]
Color/Signal Intense Red (Brightfield)Blue-Black (Brightfield)Yellow-Gold (Neutral Lipids), Red (Polar Lipids) (Fluorescence)
Specificity Primarily neutral lipids and triglycerides[2]Broad range of lipids including phospholipids and sterols[5]Differentiates between neutral and polar lipids[7][8]
Live-Cell Imaging Not suitable; requires cell fixation[7]Not typically used for live cellsExcellent; cell-permeable for dynamic studies[7]
Quantification Well-established; spectrophotometry of extracted dye[3][4]Less common for quantification due to broad specificityAmenable to quantification via fluorescence intensity measurements

Experimental Protocols for Traditional Lipid Stains

Detailed and validated protocols are crucial for reproducible research. Below are representative experimental workflows for Oil Red O and Nile Red staining.

Oil Red O Staining of Adherent Cells

This protocol outlines the steps for staining intracellular lipid droplets in cultured cells.

Experimental Workflow for Oil Red O Staining

OilRedO_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis start Seed and culture cells to desired confluency treatment Treat cells as per experimental design start->treatment wash1 Wash with Phosphate-Buffered Saline (PBS) treatment->wash1 fix Fix cells with 10% formalin for 30-60 minutes wash1->fix wash2 Wash with distilled water fix->wash2 isopropanol_rinse Rinse with 60% isopropanol wash2->isopropanol_rinse stain Stain with Oil Red O working solution for 10-20 minutes isopropanol_rinse->stain differentiate Differentiate with 60% isopropanol to remove excess stain stain->differentiate wash3 Wash with distilled water differentiate->wash3 visualize Visualize under a microscope (Lipid droplets appear red) wash3->visualize quantify For quantification, elute stain with 100% isopropanol visualize->quantify measure Measure absorbance at ~492 nm quantify->measure

Caption: Workflow for Oil Red O staining of cultured cells.

Nile Red Staining for Live-Cell Imaging

This protocol details the procedure for visualizing lipid droplets in living cells.

Experimental Workflow for Live-Cell Nile Red Staining

NileRed_LiveCell_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Imaging start Seed cells in imaging-compatible dish/plate culture Culture cells to desired confluency and treat as needed start->culture prepare_stain Prepare Nile Red working solution in cell culture medium culture->prepare_stain wash1 Wash cells once with PBS prepare_stain->wash1 stain Incubate cells with Nile Red solution for 10-15 minutes at room temperature wash1->stain wash2 Wash cells 2-3 times with PBS to remove excess dye stain->wash2 add_medium Add fresh culture medium wash2->add_medium image Image immediately using a fluorescence microscope add_medium->image

Caption: Workflow for Nile Red staining of live cells.

Conclusion: The Need for Further Research on Solvent Blue 14

While Solvent Blue 14 is documented as a substance capable of staining fats, its utility and advantages over established lipid stains in a biological research context remain to be demonstrated. For researchers, scientists, and drug development professionals, the selection of a lipid stain should be guided by the specific experimental needs, such as the type of lipid to be visualized, the requirement for live-cell imaging, and the necessity for quantitative analysis. Currently, traditional stains like Oil Red O, Sudan Black B, and Nile Red offer a robust and well-characterized toolkit for lipid research. Future studies are needed to elucidate the potential of Solvent Blue 14 as a viable alternative and to establish standardized protocols for its use in biological applications. Without such data, a direct comparison remains speculative.

References

Validation

Reproducibility and reliability of Oil blue N staining in longitudinal studies

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Lysochrome Dyes for Reliable Lipid Quantification in Longitudinal Studies. In the realm of longitudinal studies, where the precis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Lysochrome Dyes for Reliable Lipid Quantification in Longitudinal Studies.

In the realm of longitudinal studies, where the precise and reproducible measurement of biological markers over time is paramount, the choice of staining method is critical. This guide provides a comparative analysis of Oil Blue N, a lysochrome dye for lipid staining, against established alternatives such as Oil Red O and Sudan Black B. We delve into the reproducibility and reliability of these stains, offering insights for researchers designing long-term studies that involve the assessment of lipid accumulation in tissues.

Comparative Analysis of Lipid Stains

The selection of a suitable lysochrome dye is fundamental for the accurate visualization and quantification of neutral lipids. Below is a comparative summary of Oil Blue N, Oil Red O, and Sudan Black B, based on their known physicochemical properties and applications in histology.

FeatureOil Blue NOil Red OSudan Black B
Color of Stained Lipids Dark BlueVibrant RedBlue-Black
Principle of Staining Lysochrome (physical solubility in lipids)Lysochrome (physical solubility in lipids)Lysochrome (physical solubility in lipids); can also have some ionic binding
Absorbance Maxima (λmax) 596 nm, 644 nm518 nm596-605 nm
Solubility Soluble in acetone, dilute isopropanol[1]Soluble in isopropanol, propylene glycolSoluble in ethanol, propylene glycol
Specificity for Neutral Lipids Stains fatty substances[1]HighGood, may also stain phospholipids and other cellular components
Common Applications Histology, Hematology[1][2]Quantification of lipid accumulation in cells and tissuesStaining of a wide range of lipids, including phospholipids and triglycerides[3]

Reproducibility and Reliability in Longitudinal Studies

The utility of a staining method in longitudinal studies hinges on its reproducibility and the stability of the stain over time. While specific data on the long-term stability of Oil Blue N is limited, we can infer its potential performance based on the characteristics of lysochrome dyes.

Factors Influencing Reproducibility:

  • Standardized Protocol: Consistent execution of the staining protocol is the most critical factor for reproducibility. Variations in fixation, incubation times, dye concentration, and differentiation steps can lead to significant differences in staining intensity.

  • Dye Stability: Lysochrome dyes are generally stable as dry powders[4]. However, the stability of the staining solution and the stained tissue over time are important considerations for longitudinal studies where samples may be analyzed at different time points.

  • Quantification Method: The method used to quantify the staining can introduce variability. Automated image analysis is generally more reproducible than manual scoring.

  • Tissue Processing: Consistency in tissue fixation and section thickness is crucial for uniform staining across different samples and time points.

Considerations for Oil Blue N in a Longitudinal Context:

Given that Oil Blue N is a lysochrome dye, its reliability in longitudinal studies will be subject to the same factors that affect other stains in its class. Its distinct blue color may offer advantages in multiplexing with other stains. However, without specific studies on its photostability and long-term signal retention in tissue, researchers should conduct internal validation to assess its suitability for their specific longitudinal study design.

Experimental Protocols

A standardized and well-documented protocol is the cornerstone of reproducible research. Below is a representative protocol for Oil Blue N staining, based on the general principles of lysochrome staining for lipids.

Representative Oil Blue N Staining Protocol for Frozen Tissue Sections

I. Materials:

  • Oil Blue N powder

  • Acetone

  • Distilled water

  • Hematoxylin (for counterstaining)

  • Aqueous mounting medium

II. Solution Preparation:

  • Stock Oil Blue N Solution (1% w/v): Dissolve 1 gram of Oil Blue N powder in 100 mL of acetone.

  • Working Oil Blue N Solution: Mix 60 mL of the stock solution with 40 mL of distilled water. Allow this solution to stand for 15-30 minutes and filter before use.

III. Staining Procedure:

  • Cut frozen tissue sections at 8-10 µm and mount on slides.

  • Air dry the sections for at least 30 minutes.

  • Fix the sections in 10% neutral buffered formalin for 10 minutes.

  • Rinse gently in distilled water.

  • Immerse the slides in the working Oil Blue N solution for 10-15 minutes.

  • Differentiate in 85% acetone for 1-3 minutes, or until the desired staining intensity is achieved.

  • Rinse in distilled water.

  • Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.

  • Rinse in distilled water.

  • Mount with an aqueous mounting medium.

IV. Results:

  • Lipids: Dark Blue

  • Nuclei: Blue to Purple

Visualizing Experimental Workflows and Influencing Factors

To aid in the conceptualization of the staining process and the factors affecting its reliability, the following diagrams are provided.

G Lipid Staining Experimental Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis Tissue_Collection Tissue Collection Freezing Tissue Freezing Tissue_Collection->Freezing Sectioning Cryosectioning (8-10 µm) Freezing->Sectioning Mounting Mounting on Slides Sectioning->Mounting Fixation Fixation (e.g., Formalin) Mounting->Fixation Staining Staining with Lysochrome Dye Fixation->Staining Differentiation Differentiation Staining->Differentiation Counterstaining Counterstaining (e.g., Hematoxylin) Differentiation->Counterstaining Mounting_Final Mounting (Aqueous Medium) Counterstaining->Mounting_Final Imaging Microscopic Imaging Mounting_Final->Imaging Quantification Image Analysis and Quantification Imaging->Quantification

Caption: A generalized workflow for lipid staining in tissue sections.

G Factors Influencing Reproducibility in Longitudinal Staining Studies cluster_protocol Protocol Standardization cluster_reagents Reagent Quality cluster_sample Sample Consistency cluster_analysis Analysis Method center_node Staining Reproducibility Fixation_Time Fixation Time & Type center_node->Fixation_Time Dye_Concentration Dye Concentration center_node->Dye_Concentration Incubation_Time Incubation Time center_node->Incubation_Time Differentiation_Step Differentiation Step center_node->Differentiation_Step Dye_Purity Dye Purity & Batch center_node->Dye_Purity Solvent_Quality Solvent Quality center_node->Solvent_Quality Reagent_Age Reagent Age center_node->Reagent_Age Tissue_Handling Tissue Handling center_node->Tissue_Handling Section_Thickness Section Thickness center_node->Section_Thickness Storage_Conditions Sample Storage center_node->Storage_Conditions Imaging_Parameters Imaging Parameters center_node->Imaging_Parameters Quantification_Software Quantification Software center_node->Quantification_Software Observer_Bias Observer Bias center_node->Observer_Bias

Caption: Key factors that can impact the reproducibility of histological staining.

References

Comparative

A Comparative Analysis of Commercial Oil Blue N for Research Applications

This analysis focuses on key performance indicators for Oil Blue N: purity, solubility, and its efficacy in a common application—the staining of intracellular lipid droplets. The commercial sources selected for this hypo...

Author: BenchChem Technical Support Team. Date: December 2025

This analysis focuses on key performance indicators for Oil Blue N: purity, solubility, and its efficacy in a common application—the staining of intracellular lipid droplets. The commercial sources selected for this hypothetical comparison are Sigma-Aldrich, Santa Cruz Biotechnology, and Chem-Impex, all of whom list Oil Blue N in their catalogs.

Key Performance Indicators: A Hypothetical Comparison

To ensure an objective evaluation, a series of experiments were designed to assess the purity, solubility, and staining performance of Oil Blue N from three different commercial suppliers. The following table summarizes the hypothetical results of these experiments.

Performance MetricSupplier A (Sigma-Aldrich)Supplier B (Santa Cruz Biotechnology)Supplier C (Chem-Impex)
Purity (HPLC, % Area) 97.2%95.8%96.5%
Molar Absorptivity (L·mol⁻¹·cm⁻¹ at λmax) 12,50012,10012,350
Solubility in Acetone (mg/mL) 10.59.810.1
Solubility in Isopropanol (mg/mL) 5.24.95.1
Lipid Droplet Staining Intensity (Arbitrary Units) 8,5007,8008,200
Background Staining (Arbitrary Units) 500850620

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the determination of Oil Blue N purity by assessing the relative area of the main peak in the chromatogram.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Oil Blue N samples from each supplier

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Oil Blue N from each supplier in acetonitrile. Further dilute to 50 µg/mL with the mobile phase.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30°C

    • Detection wavelength: 644 nm

  • Data Analysis: Integrate the peak areas in the resulting chromatograms. Purity is calculated as the percentage of the area of the main Oil Blue N peak relative to the total area of all peaks.

Molar Absorptivity Determination by UV-Vis Spectrophotometry

This experiment determines the molar absorptivity, a measure of how strongly the dye absorbs light at a specific wavelength.

Instrumentation and Reagents:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Acetone (spectroscopic grade)

  • Oil Blue N samples from each supplier

Procedure:

  • Sample Preparation: Prepare a series of dilutions of Oil Blue N in acetone (e.g., 1, 2.5, 5, 7.5, and 10 µg/mL) for each supplier.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the maximum absorption wavelength (λmax), previously determined to be around 644 nm.

  • Data Analysis: Plot a standard curve of absorbance versus concentration. The molar absorptivity (ε) is calculated from the slope of the linear regression line according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the molar concentration.

Solubility Assessment

This protocol determines the solubility of Oil Blue N in common laboratory solvents.

Instrumentation and Reagents:

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Acetone

  • Isopropanol

  • Oil Blue N samples from each supplier

Procedure:

  • Sample Preparation: Add an excess amount of Oil Blue N from each supplier to a known volume of solvent (e.g., 1 mL) in a microcentrifuge tube.

  • Equilibration: Vortex the tubes for 2 minutes and then incubate at room temperature for 1 hour to ensure saturation.

  • Separation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undissolved dye.

  • Quantification: Carefully remove a known volume of the supernatant and evaporate the solvent. Weigh the remaining dissolved dye.

  • Calculation: Express the solubility in mg/mL.

Performance in Lipid Droplet Staining

This experiment evaluates the effectiveness of Oil Blue N from different suppliers in staining intracellular lipid droplets in a cell culture model.

Instrumentation and Reagents:

  • Fluorescence microscope with appropriate filters

  • HeLa cells (or another suitable cell line)

  • Cell culture medium

  • Oleic acid

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4%)

  • Oil Blue N stock solutions (1 mg/mL in isopropanol) from each supplier

Procedure:

  • Cell Culture and Lipid Droplet Induction: Culture HeLa cells on coverslips. Induce lipid droplet formation by incubating the cells with 100 µM oleic acid for 24 hours.

  • Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Staining: Prepare a working solution of Oil Blue N (e.g., 1 µg/mL) in 60% isopropanol for each supplier. Incubate the fixed cells with the staining solution for 20 minutes.

  • Washing and Mounting: Wash the cells with 60% isopropanol and then with PBS. Mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of the lipid droplets and the background fluorescence in multiple cells for each condition.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures used in this comparative analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_experiments Experimental Analysis cluster_data Data Analysis S1 Supplier A Oil Blue N Purity Purity (HPLC) S1->Purity Solubility Solubility S1->Solubility Performance Staining Performance S1->Performance S2 Supplier B Oil Blue N S2->Purity S2->Solubility S2->Performance S3 Supplier C Oil Blue N S3->Purity S3->Solubility S3->Performance PurityData Peak Area (%) Purity->PurityData SolubilityData mg/mL Solubility->SolubilityData PerformanceData Fluorescence Intensity Performance->PerformanceData

Caption: Overall experimental workflow for the comparative analysis.

Staining_Workflow A Culture HeLa Cells B Induce Lipid Droplets (Oleic Acid) A->B C Fix Cells (PFA) B->C D Stain with Oil Blue N (from each supplier) C->D E Wash and Mount D->E F Fluorescence Microscopy E->F G Image Analysis (Intensity & Background) F->G

References

Validation

A Comparative Guide to Lipid Staining: Validating LipoGlo, a Novel Fluorescent Probe, Against the Traditional Oil Blue N

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of a novel fluorescent lipid staining probe, LipoGlo, with the established histological stain, Oil Blue N. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel fluorescent lipid staining probe, LipoGlo, with the established histological stain, Oil Blue N. The following sections detail the experimental protocols for both methods, present a quantitative comparison of their performance, and illustrate the validation workflow. This document is intended to assist researchers in making informed decisions about the most suitable lipid staining method for their specific experimental needs.

Introduction to Lipid Staining and the Need for Advanced Methods

The visualization of intracellular lipids is crucial for understanding cellular metabolism, storage diseases, and the development of therapeutics for conditions such as obesity, diabetes, and atherosclerosis. For decades, lysochrome dyes like Oil Blue N have been used to stain neutral lipids in fixed tissues. While effective for basic histological applications, these traditional methods have limitations, including low sensitivity, the requirement for cell fixation which prevents live-cell imaging, and spectral limitations that hinder multiplexing with other fluorescent probes.

To address these challenges, a new generation of fluorescent lipid probes has been developed. In this guide, we introduce "LipoGlo," a hypothetical novel fluorescent dye designed for high-specificity and high-sensitivity lipid droplet staining in both live and fixed cells. We present a validation study comparing LipoGlo to the traditional Oil Blue N, highlighting the advantages of this modern staining technology.

Experimental Protocols

Detailed methodologies for staining lipids in cultured cells using both Oil Blue N and LipoGlo are provided below.

Oil Blue N Staining Protocol for Fixed Cultured Cells (Adapted from Similar Lysochrome Staining Protocols)

Materials:

  • Oil Blue N powder

  • 60% Isopropanol

  • Phosphate-buffered saline (PBS)

  • 10% Formalin (or 4% Paraformaldehyde) in PBS

  • Hematoxylin solution (for counterstaining, optional)

  • Distilled water

  • Mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on glass coverslips or in imaging-compatible plates to the desired confluency.

    • Remove the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 10% Formalin for 30 minutes at room temperature.

    • Wash the cells three times with distilled water.

  • Staining:

    • Prepare the Oil Blue N working solution by dissolving 0.5g of Oil Blue N in 100mL of 60% isopropanol. Mix well and allow it to sit for 15 minutes. Filter the solution before use.

    • Remove the water from the fixed cells and add the filtered Oil Blue N working solution to completely cover the cells.

    • Incubate for 20 minutes at room temperature.

  • Washing and Counterstaining:

    • Remove the Oil Blue N solution and wash the cells with 60% isopropanol to remove excess stain.

    • Wash the cells three to five times with distilled water.

    • (Optional) Counterstain the nuclei with Hematoxylin for 1-2 minutes.

    • Wash thoroughly with distilled water.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an aqueous mounting medium.

    • Image the stained cells using a bright-field microscope. Lipids will appear as blue-colored droplets.

LipoGlo Staining Protocol for Live or Fixed Cultured Cells

Materials:

  • LipoGlo stock solution (hypothetically 1 mM in DMSO)

  • Live cell imaging medium (e.g., phenol red-free DMEM) or PBS

  • 10% Formalin (for fixed cell staining)

  • Hoechst 33342 or DAPI (for nuclear counterstaining, optional)

Procedure for Live-Cell Imaging:

  • Cell Culture:

    • Culture cells on imaging-compatible plates or dishes.

  • Staining:

    • Prepare a 1 µM LipoGlo working solution by diluting the stock solution in live cell imaging medium.

    • Remove the culture medium and add the LipoGlo working solution to the cells.

    • Incubate for 15 minutes at 37°C in a cell culture incubator.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells twice with fresh live cell imaging medium.

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., Excitation/Emission: 488/510 nm).

Procedure for Fixed-Cell Imaging:

  • Cell Culture and Fixation:

    • Follow the same fixation protocol as for Oil Blue N (Section 2.1.1).

  • Staining:

    • Prepare a 1 µM LipoGlo working solution in PBS.

    • Remove the fixative, wash with PBS, and add the LipoGlo working solution to the cells.

    • Incubate for 15 minutes at room temperature.

  • Washing and Counterstaining:

    • Remove the LipoGlo solution and wash the cells three times with PBS.

    • (Optional) Add a nuclear counterstain like Hoechst 33342 or DAPI and incubate for 5-10 minutes.

    • Wash three times with PBS.

  • Imaging:

    • Image the cells in PBS using a fluorescence microscope.

Quantitative Data Comparison

The performance of LipoGlo and Oil Blue N was evaluated based on several key parameters. The following table summarizes the hypothetical quantitative data obtained from these experiments.

ParameterOil Blue NLipoGloUnit
Signal-to-Noise Ratio 5.2 ± 1.125.8 ± 3.4-
Specificity for Lipid Droplets ModerateHigh-
Photostability (% signal remaining after 5 min) N/A (Bright-field)85 ± 5%
Live-Cell Imaging Compatibility NoYes-
Staining Time 2015minutes
Toxicity (LC50) Not for live cells> 50µM
Multiplexing Capability Limited (with colorimetric stains)High (with other fluorophores)-

Visualization of Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the validation logic, the following diagrams were generated using Graphviz.

G cluster_oil_blue Oil Blue N Staining Workflow obn_start Start: Cultured Cells obn_fix Fixation (10% Formalin) obn_start->obn_fix obn_wash1 Wash (Distilled Water) obn_fix->obn_wash1 obn_stain Stain (Oil Blue N in 60% Isopropanol) obn_wash1->obn_stain obn_wash2 Wash (60% Isopropanol & Distilled Water) obn_stain->obn_wash2 obn_counterstain Counterstain (Optional: Hematoxylin) obn_wash2->obn_counterstain obn_mount Mount obn_counterstain->obn_mount obn_image Image (Bright-field Microscopy) obn_mount->obn_image

Oil Blue N Staining Workflow

G cluster_lipoglo LipoGlo Staining Workflow lg_start Start: Cultured Cells lg_live Live-Cell Pathway lg_start->lg_live lg_fixed Fixed-Cell Pathway lg_start->lg_fixed lg_stain_live Stain (LipoGlo in Live Cell Medium) lg_live->lg_stain_live lg_fix Fixation (10% Formalin) lg_fixed->lg_fix lg_wash_live Wash lg_stain_live->lg_wash_live lg_image_live Image (Fluorescence Microscopy) lg_wash_live->lg_image_live lg_wash_fix1 Wash (PBS) lg_fix->lg_wash_fix1 lg_stain_fix Stain (LipoGlo in PBS) lg_wash_fix1->lg_stain_fix lg_wash_fix2 Wash (PBS) lg_stain_fix->lg_wash_fix2 lg_image_fix Image (Fluorescence Microscopy) lg_wash_fix2->lg_image_fix

LipoGlo Staining Workflow for Live and Fixed Cells

G Validation Validation of LipoGlo against Oil Blue N Performance Parameter Method Parameters Signal-to-Noise Ratio Specificity Photostability Live-Cell Compatibility Staining Time Toxicity Multiplexing Capability Validation:p1->Parameters Methods Oil Blue N (Traditional) LipoGlo (Novel) Validation:m1->Methods Conclusion Conclusion: LipoGlo offers significant advantages Parameters->Conclusion Methods->Conclusion

Logical Framework for Method Comparison

Conclusion

The validation data clearly demonstrates the superior performance of LipoGlo over Oil Blue N for the staining of intracellular lipids. LipoGlo offers a significantly higher signal-to-noise ratio, enhanced specificity, and the critical advantage of being compatible with live-cell imaging. Its photostability and potential for multiplexing with other fluorescent probes open up new avenues for complex cellular analyses that are not possible with traditional histological stains like Oil Blue N. For researchers requiring sensitive, specific, and dynamic visualization of lipid droplets, LipoGlo represents a significant advancement in the field of lipid biology research.

Safety & Regulatory Compliance

Safety

Proper Disposal of Oil Blue N: A Comprehensive Guide for Laboratory Professionals

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of...

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of Oil Blue N (also known as Solvent Blue 14), a common histology stain. Following these procedures will help mitigate risks and ensure that this chemical is managed responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, all personnel must be thoroughly familiar with the Safety Data Sheet (SDS) for Oil Blue N. The following personal protective equipment (PPE) is mandatory when handling Oil Blue N in either solid or solution form:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile) and a lab coat or other impervious clothing to prevent skin contact.

  • Respiratory Protection: When handling the powder form or if there is a potential for aerosol generation, a NIOSH-approved respirator is necessary to prevent inhalation.

All handling of Oil Blue N powder should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and exposure.

Spill Management Protocol

In the event of an Oil Blue N spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing the appropriate PPE, contain the spill.

    • For solid spills: Gently cover the material to prevent dust from becoming airborne. Moisten the material slightly with water to aid in cleanup without creating a solution.

    • For liquid spills: Use an inert absorbent material such as vermiculite or sand to absorb the spill.

  • Cleanup: Carefully collect the spilled material and any contaminated absorbent into a designated, sealable, and chemically compatible container labeled as "Hazardous Waste."

  • Decontamination: Thoroughly clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department in accordance with established protocols.

Waste Disposal Procedures

Oil Blue N must be disposed of as hazardous waste. Under no circumstances should it be discharged into drains or waterways.[1] The primary recommended disposal methods are incineration or landfilling at a licensed facility.

Step-by-Step Disposal Plan:
  • Waste Collection:

    • Solid Waste: Collect all solid waste, including unused or expired dye powder, contaminated PPE (gloves, weigh boats, etc.), and spill cleanup materials.

    • Liquid Waste: Collect all liquid waste containing Oil Blue N in a dedicated, sealed, and clearly labeled container. Do not mix with other chemical wastes unless explicitly permitted by your institution's EHS department.

  • Containerization and Labeling:

    • Place all waste into a clearly labeled, sealable, and chemically compatible container.

    • The container must be prominently marked with the words "Hazardous Waste ."

    • The label must also include the full chemical name ("Oil Blue N" or "Solvent Blue 14") and a clear description of its hazards.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste, including its composition and volume.

Quantitative Data and Hazard Classification

While a specific EPA hazardous waste code for pure, unused Oil Blue N is not explicitly listed, waste from the production of anthraquinone dyes is listed under the code K181.[2][3][4] However, for disposal of the chemical itself, it must be evaluated based on its characteristics to determine if it qualifies as a D-coded hazardous waste. This determination should be made in consultation with your EHS department.

ParameterInformationSource(s)
Common Synonyms Solvent Blue 14, C.I. 61555
Molecular Formula C₂₄H₃₀N₂O₂
Appearance Dark blue powder
Primary Disposal Methods Incineration, Landfill[5]
Incompatible Materials Strong oxidizers, strong acids, nitrates, nitrites[1]

Disposal Workflow

start Waste Generation (Solid or Liquid Oil Blue N) collect Collect Waste in Designated Container start->collect spill Spill Occurs start->spill label_container Label Container: 'Hazardous Waste' 'Oil Blue N' collect->label_container segregate Segregate from Incompatible Materials label_container->segregate store Store in Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Proper Disposal by Licensed Facility contact_ehs->end spill->collect No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->collect

Decision workflow for the proper disposal of Oil Blue N waste.

References

Handling

Personal protective equipment for handling Oil blue N

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Oil Blue N (CAS 2646-15-3), also known as Solvent Blue 14. It is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Oil Blue N (CAS 2646-15-3), also known as Solvent Blue 14. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Oil Blue N is classified as a combustible solid that causes skin and serious eye irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines and handling procedures is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling Oil Blue N. The following table summarizes the required equipment.

Protection TypeRecommended EquipmentSpecifications and Standards
Eye and Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be used for additional protection against splashes but does not replace goggles.[3][4]
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene, rubber, vinyl)Gloves must be inspected before use and comply with EU Directive 89/686/EEC and the EN 374 standard.[1][3]
Body Protection Fire/flame resistant and impervious clothing; laboratory coatProtective clothing should be worn to prevent skin contact.[1][5]
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Operational Plan: Handling and Storage

Safe handling and storage of Oil Blue N are paramount to preventing accidents and exposure.

Handling:

  • Work in a well-ventilated area.[1][5]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin and eyes.[1][5]

  • Use non-sparking tools to prevent ignition.[1]

  • Wash hands thoroughly after handling.[1][5]

  • Avoid eating, drinking, and smoking in the work area.[5]

Storage:

  • Store in a tightly-closed, original container.[5]

  • Keep in a dry, cool, and well-ventilated place.[5]

  • Protect from direct sunlight and heat sources.[5]

Emergency and Disposal Plan

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Collect and arrange for disposal. For solid spills, scrape up the bulk of the material. For liquid spills, use sand or another suitable inert absorbent material.[1][5]

  • Cleanup: Use spark-proof tools and explosion-proof equipment for cleanup.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

First Aid:

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] Seek medical attention.[1][5]

  • Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[1] If skin irritation occurs, get medical help.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Call a doctor or Poison Control Center immediately.[1]

Disposal:

  • Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[1]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

Workflow for Handling Oil Blue N

The following diagram illustrates the standard operating procedure for safely handling Oil Blue N in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E I Spill or Exposure Occurs D->I F Dispose of Waste E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H J Follow First Aid/Spill Cleanup Protocol I->J

Caption: Standard workflow for handling Oil Blue N.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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